molecular formula C73H147N3O36 B7908964 m-PEG36-azide

m-PEG36-azide

Cat. No.: B7908964
M. Wt: 1642.9 g/mol
InChI Key: KNQIUZXKKMWVQW-UHFFFAOYSA-N
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Description

m-PEG36-azide (CAS 89485-61-0) is a long-chain, monodisperse polyethylene glycol (PEG) reagent terminating in an azide functional group. With a molecular weight of 1642.95 Da and the molecular formula C73H147N3O36, this compound is designed as a versatile chemical tool for diverse research applications. Its primary value lies in its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that harness the intracellular ubiquitin-proteasome system to selectively degrade target proteins. A key feature of this compound is its function as a click chemistry reagent. The terminal azide group readily undergoes Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups, yielding stable triazole linkages without the need for a copper catalyst. This makes it invaluable for bioconjugation, such as in the construction of multivalent immunoconjugates and targeted drug delivery systems. The integrated mPEG (methoxy-PEG) chain significantly increases the aqueous solubility and stability of resulting conjugates. The extended 36-unit PEG chain is particularly effective at enhancing biocompatibility, reducing nonspecific protein adsorption, and improving the pharmacokinetic properties of therapeutic nanoplatforms, as demonstrated in drug delivery research for cancer therapy. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H147N3O36/c1-77-4-5-79-8-9-81-12-13-83-16-17-85-20-21-87-24-25-89-28-29-91-32-33-93-36-37-95-40-41-97-44-45-99-48-49-101-52-53-103-56-57-105-60-61-107-64-65-109-68-69-111-72-73-112-71-70-110-67-66-108-63-62-106-59-58-104-55-54-102-51-50-100-47-46-98-43-42-96-39-38-94-35-34-92-31-30-90-27-26-88-23-22-86-19-18-84-15-14-82-11-10-80-7-6-78-3-2-75-76-74/h2-73H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQIUZXKKMWVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H147N3O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1642.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG36-azide: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

m-PEG36-azide is a high-purity, monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its primary applications, and visual representations of the associated chemical workflows.

Core Physical and Chemical Properties

This compound is characterized by a long, hydrophilic PEG chain terminating in a methoxy group at one end and a reactive azide group at the other. This structure imparts desirable solubility and flexibility to molecules it is conjugated with, making it an invaluable tool in the development of advanced therapeutics and research reagents.

PropertyValue
Molecular Formula C73H147N3O36
Molecular Weight Approximately 1642.95 g/mol
Appearance White to off-white solid or viscous oil
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C, protect from moisture

Experimental Protocols

The terminal azide group of this compound allows for its participation in highly specific and efficient "click chemistry" reactions. The two most common applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Anhydrous DMSO or DMF for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or an organic solvent like DMSO.

    • Dissolve the alkyne-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

    • Prepare a stock solution of the THPTA ligand in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and a molar excess of this compound in the chosen reaction buffer.

    • In a separate tube, pre-mix the copper(II) sulfate and THPTA ligand solutions.

    • Add the copper-ligand complex to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification reagent1 This compound mix Combine Reagents reagent1->mix reagent2 Alkyne Molecule reagent2->mix reagent3 CuSO4 + Ligand reagent3->mix reagent4 Sodium Ascorbate initiate Initiate with Ascorbate reagent4->initiate mix->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purify Conjugate (e.g., SEC) incubate->purify product Final Conjugate purify->product

CuAAC Experimental Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous when working with live cells or copper-sensitive biomolecules.

Materials:

  • This compound

  • A strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Appropriate reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in the desired reaction buffer.

    • Dissolve the strained alkyne-functionalized molecule in a compatible solvent.

  • Conjugation Reaction:

    • Combine the this compound and the strained alkyne molecule in the reaction buffer. The molar ratio should be optimized for the specific application.

  • Incubation:

    • Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours at room temperature or 4°C, depending on the reactivity of the strained alkyne.

  • Purification:

    • Purify the resulting conjugate using a suitable technique, such as SEC or dialysis, to remove any unreacted starting materials.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification reagent1 This compound mix Combine Reagents in Buffer reagent1->mix reagent2 Strained Alkyne (e.g., DBCO) reagent2->mix incubate Incubate (1-12h, RT or 4°C) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify product Final Conjugate purify->product PROTAC_Synthesis_Logic cluster_components PROTAC Components cluster_synthesis Synthesis Strategy warhead Target Protein Ligand (Warhead) step1 Functionalize Warhead with Alkyne warhead->step1 linker This compound (Linker) step2 Click Reaction (CuAAC or SPAAC) linker->step2 e3_ligand E3 Ligase Ligand step3 Couple with E3 Ligase Ligand e3_ligand->step3 step1->step2 step2->step3 protac Final PROTAC Molecule step3->protac

A Comprehensive Technical Guide to the Synthesis and Purification of m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed protocol for the synthesis and purification of m-PEG36-azide, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. The methodologies outlined are geared towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the chemical processes, purification strategies, and necessary characterization steps.

Overview of the Synthesis Pathway

The synthesis of this compound from its precursor, m-PEG36-OH, is typically a two-step process. The initial step involves the activation of the terminal hydroxyl group of the polyethylene glycol (PEG) chain by converting it into a more reactive leaving group, commonly a mesylate or tosylate. This is followed by a nucleophilic substitution reaction where the activated group is displaced by an azide ion, typically from sodium azide, to yield the final product.[1][2] This synthetic route is widely adopted due to its efficiency and high yields.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start m-PEG36-OH activation Activation of Hydroxyl Group (Mesylation) start->activation MsCl, Et3N intermediate m-PEG36-OMs activation->intermediate azidation Nucleophilic Substitution (Azidation) intermediate->azidation NaN3 product This compound azidation->product crude Crude Product extraction Solvent Extraction crude->extraction chromatography Column Chromatography extraction->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis and purification of this compound.

Step 1: Mesylation of m-PEG36-OH

This procedure describes the conversion of the terminal hydroxyl group of m-PEG36-OH to a mesylate group.

Materials:

  • m-PEG36-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N), distilled

  • Methanesulfonyl chloride (MsCl), distilled

  • 2 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve m-PEG36-OH (1 equivalent) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice-salt bath to -10 °C.[2]

  • Add triethylamine (1.3-2.3 equivalents) dropwise to the cooled solution.[2][3]

  • Slowly add methanesulfonyl chloride (2.1-3.4 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 2 M HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG36-OMs.

Step 2: Azidation of m-PEG36-OMs

This protocol details the conversion of the mesylated PEG intermediate to the final azide product.

Materials:

  • m-PEG36-OMs (from Step 1)

  • Absolute Ethanol or Dichloromethane (DCM)

  • Sodium Azide (NaN3)

  • Deionized Water

Procedure:

  • Dissolve the crude m-PEG36-OMs (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add sodium azide (1.5-10 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 85 °C) and stir overnight (around 12 hours).

  • After cooling to room temperature, concentrate the solution by rotary evaporation.

  • Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and other inorganic salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and byproducts.

Methods:

  • Solvent Precipitation: The crude product can be dissolved in a minimal amount of a good solvent (e.g., DCM) and then precipitated by adding a large volume of a poor solvent (e.g., diethyl ether or methyl tert-butyl ether). The precipitate is then collected by filtration.

  • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography. The choice of eluent system will depend on the polarity of the impurities, but a mixture of DCM and methanol is often effective.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of PEG azides. Note that these values are representative and can vary based on the specific PEG length and reaction conditions.

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReagentEquivalentsSolventTemperatureTime (hours)
Mesylation m-PEG-OH1Anhydrous DCM-10 °C to RT12 - 14
Triethylamine1.3 - 2.3
Methanesulfonyl Chloride2.1 - 3.4
Azidation m-PEG-OMs1Absolute EthanolReflux (~85 °C)12
Sodium Azide1.5 - 10

Table 2: Typical Yields and Purity

ProductTypical YieldPurity
m-PEG-OMs>95%-
m-PEG-N3>90%>95% (after purification)

Characterization

The successful synthesis of this compound should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): The appearance of a characteristic signal for the methylene protons adjacent to the azide group (N₃-CH₂-) is a key indicator of successful azidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide stretching vibration.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from the starting material to the final product, with each step building upon the previous one. The intermediate mesylate is not typically isolated in high purity but is directly used in the subsequent azidation step.

Logical_Progression cluster_logic Logical Flow of Synthesis start Starting Material (m-PEG36-OH) activation Activation of Hydroxyl (Key Requirement) start->activation intermediate Reactive Intermediate (m-PEG36-OMs) activation->intermediate substitution Nucleophilic Displacement (Core Reaction) intermediate->substitution product Final Product (this compound) substitution->product

Caption: Logical progression of the this compound synthesis.

This comprehensive guide provides the necessary details for the successful synthesis and purification of this compound. Adherence to these protocols, along with careful monitoring and characterization, will ensure a high-quality product suitable for a wide range of applications in research and development.

References

An In-depth Technical Guide to m-PEG36-azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG36-azide, a methoxy-terminated polyethylene glycol derivative with a terminal azide group. This reagent is a cornerstone in the field of bioconjugation and drug delivery, primarily utilized in "click chemistry" reactions for the precise modification of biomolecules and the construction of complex bioconjugates. This document outlines its chemical structure, molecular properties, and provides a detailed experimental protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key bioconjugation technique.

Core Properties of this compound

The defining feature of this compound is its bifunctional nature. The methoxy-terminated polyethylene glycol (PEG) chain, consisting of 36 repeating ethylene glycol units, imparts hydrophilicity and can improve the pharmacokinetic properties of conjugated molecules. The terminal azide group is a versatile chemical handle that readily participates in highly specific and efficient click chemistry reactions.

PropertyValueReference(s)
Molecular Formula C73H147N3O36[1][2]
Molecular Weight ~1643 g/mol [3][4][5]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Mechanism of Action: The "Click" Reaction

This compound is a key reagent for click chemistry, a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The azide group of this compound can react with a terminal alkyne via two primary pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage. It is the most common method for utilizing this compound in bioconjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a copper catalyst, which can be beneficial when working with sensitive biological systems.

The hydrophilic PEG spacer of this compound increases the solubility of the molecule in aqueous media, making it particularly suitable for biological applications.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol outlines a general procedure for the conjugation of an alkyne-containing biomolecule with this compound using a copper(I)-catalyzed click reaction. Optimization of reactant concentrations and reaction times may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), stock solution (e.g., 100 mM in water or DMSO/water)

  • Reducing agent, such as sodium ascorbate, stock solution (e.g., 300 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in the reaction buffer to achieve a desired molar excess over the alkyne-modified biomolecule (a 3 to 10-fold molar excess is a common starting point).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the alkyne-modified biomolecule and the this compound solution.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

    • Add the copper/ligand complex to the biomolecule/m-PEG36-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation of the Click Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.

    • Purify the final conjugate using a suitable method to remove excess reagents and byproducts. For proteins, size-exclusion chromatography or dialysis are common methods.

Logical Workflow for Bioconjugation using this compound

The following diagram illustrates a typical workflow for the bioconjugation of a target molecule with this compound via a CuAAC reaction.

Bioconjugation_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis mPEG36_azide This compound Reaction_Vessel Reaction Mixture mPEG36_azide->Reaction_Vessel alkyne_molecule Alkyne-Modified Biomolecule alkyne_molecule->Reaction_Vessel CuSO4 CuSO4 Catalyst_Mix Active Cu(I) Catalyst CuSO4->Catalyst_Mix Ligand Ligand (e.g., THPTA) Ligand->Catalyst_Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Catalyst_Mix Catalyst_Mix->Reaction_Vessel Initiates Reaction Purification Purification (e.g., SEC, Dialysis) Reaction_Vessel->Purification Crude Product Final_Product Purified m-PEG36-Bioconjugate Purification->Final_Product Final Product

Caption: Workflow for CuAAC Bioconjugation.

References

Navigating the Solubility of m-PEG36-azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of methoxy-poly(ethylene glycol)-azide with 36 ethylene glycol units (m-PEG36-azide). Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual representation of solubility behavior.

Executive Summary

This compound is a valuable tool in bioconjugation and drug delivery, utilized for its ability to link molecules through "click chemistry." Its solubility is a critical parameter for its application in various experimental and manufacturing processes. This guide summarizes the qualitative solubility of this compound in a range of aqueous and organic solvents and provides a standardized protocol for researchers to determine quantitative solubility in their specific applications. While precise quantitative solubility data for this compound is not widely published, this guide offers a framework for its empirical determination.

Solubility Profile of this compound

Based on available data from various suppliers, this compound exhibits a predictable solubility pattern based on solvent polarity. A summary of its qualitative solubility is presented in Table 1. The hydrophilic nature of the polyethylene glycol backbone contributes to its aqueous solubility, while the overall molecular structure allows for solubility in several polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related PEG Azides

Solvent ClassSolventReported Solubility
Aqueous WaterSoluble[1][2]
Aqueous Buffers (e.g., PBS)Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble
Acetonitrile (ACN)Soluble[3]
Chlorinated Dichloromethane (DCM) / Methylene ChlorideSoluble[3]
ChloroformSoluble
Alcohols Methanol, EthanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl EtherInsoluble

Note: "Soluble" indicates that the compound is expected to dissolve to a functional concentration for most bioconjugation reactions. "Less Soluble" suggests that solubility may be limited and require optimization. "Insoluble" indicates that the compound is not expected to dissolve to any significant extent.

Visualizing Solubility: A Logical Relationship

The following diagram illustrates the general solubility characteristics of this compound in relation to solvent polarity.

G Solubility of this compound cluster_Solvents Solvent Categories cluster_Solubility Solubility Outcome Polar Protic Polar Protic High Solubility High Solubility Polar Protic->High Solubility e.g., Water Moderate to Low Solubility Moderate to Low Solubility Polar Protic->Moderate to Low Solubility e.g., Alcohols Polar Aprotic Polar Aprotic Polar Aprotic->High Solubility e.g., DMSO, DMF Nonpolar Nonpolar Nonpolar->Moderate to Low Solubility e.g., Toluene Insoluble Insoluble Nonpolar->Insoluble e.g., Ether, Hexane This compound This compound This compound->Polar Protic This compound->Polar Aprotic This compound->Nonpolar G A 1. Preliminary Test (Estimate approximate solubility) B 2. Main Test Preparation (Add excess this compound to solvent) A->B C 3. Equilibration (Shake at constant temperature) B->C D 4. Phase Separation (Centrifugation or settling) C->D E 5. Sampling (Take aliquot of the supernatant) D->E F 6. Quantification (Analyze concentration of dissolved this compound) E->F G 7. Data Analysis (Calculate solubility in mg/mL or mol/L) F->G

References

The Strategic Role of m-PEG36-azide in PROTAC Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability of the ternary complex formed between the POI and the E3 ligase. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous properties. This technical guide provides an in-depth exploration of the mechanism of action of a specific, long-chain PEG linker, m-PEG36-azide, in the formation and function of PROTACs.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. The linker's role in this process is not merely as a spacer but as a crucial element that dictates the geometry and stability of the ternary complex, which in turn governs the efficiency of ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_cell Cellular Environment Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex mediates E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination facilitates Polyubiquitinated POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated POI results in Proteasome Proteasome Polyubiquitinated POI->Proteasome targeted by Degraded Protein Proteasome->Degraded Protein degrades to

Figure 1: General mechanism of PROTAC-mediated protein degradation.

The Role of this compound as a PROTAC Linker

This compound is a monodisperse polyethylene glycol linker containing 36 ethylene glycol units, capped with a methoxy group at one end and an azide group at the other. This specific structure imparts several key characteristics that are highly beneficial for PROTAC development.

Physicochemical Properties and Their Impact

The long PEG chain of this compound significantly influences the physicochemical properties of the resulting PROTAC molecule.

  • Hydrophilicity: The repeating ethylene glycol units render the linker highly hydrophilic. This property can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large, complex molecules. Improved solubility can lead to better bioavailability and more reliable results in aqueous experimental settings.

  • Flexibility and Length: The 36-unit PEG chain provides substantial length and flexibility. This allows the PROTAC to span a considerable distance and adopt a wide range of conformations, increasing the likelihood of achieving a productive ternary complex geometry. An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, while an overly long one can result in a non-productive complex. For certain target and E3 ligase pairs, longer linkers have been shown to be more effective.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.

The Azide Group: A Gateway for "Click Chemistry"

The terminal azide group is the key functional handle of this compound, enabling its facile incorporation into a PROTAC molecule through highly efficient and specific "click chemistry" reactions. The most common of these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the azide group on the PEG linker with a terminal alkyne on one of the PROTAC's ligands (either the POI binder or the E3 ligase ligand). CuAAC is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for bioconjugation in living systems.

The use of click chemistry provides a modular and efficient approach to PROTAC synthesis, allowing for the rapid generation of a library of PROTACs with varying linkers for optimization studies.

Click_Chemistry_Synthesis cluster_synthesis PROTAC Synthesis via CuAAC POI Ligand-Alkyne POI Ligand-Alkyne PROTAC PROTAC POI Ligand-Alkyne->PROTAC + this compound + E3 Ligase Ligand (CuSO4, Na-Ascorbate) This compound This compound This compound->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC

Figure 2: Simplified workflow for PROTAC synthesis using this compound via CuAAC.

Quantitative Data on PROTACs with Long PEG Linkers

PROTAC (Target-Linker-E3 Ligase)Linker CompositionDC50 (nM)Dmax (%)Cell Line
Hypothetical BRD4 Degrader A 4 x PEG units50~90HEK293T
Hypothetical BRD4 Degrader B 8 x PEG units15>95HEK293T
Hypothetical BTK Degrader C 12-atom PEG/Alkyl10>95MOLM-14
Hypothetical BTK Degrader D 21-atom PEG/Alkyl3>95MOLM-14

Note: This table presents illustrative data based on published trends for long-chain PEG linkers in PROTACs. Actual values are target and cell-line dependent.

Experimental Protocols

General Protocol for PROTAC Synthesis via CuAAC using this compound

This protocol outlines the general steps for conjugating a POI ligand containing a terminal alkyne to an E3 ligase ligand via an this compound linker.

Materials:

  • POI ligand with a terminal alkyne group

  • E3 ligase ligand with a suitable functional group for attachment to the other end of the PEG linker (e.g., a carboxylic acid for amide bond formation with an amine-terminated PEG linker, which would be a two-step process starting with this compound)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H2O)

  • Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent for the azide (if necessary, prior to a different conjugation chemistry)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Ligand-Linker Intermediate: In a scenario where the E3 ligase ligand is attached first, the this compound would be functionalized at its methoxy-end (or if a di-functionalized PEG is used) with the E3 ligase ligand. For this example, we assume a pre-formed E3-ligase-PEG36-amine, which can be synthesized from the corresponding azide.

  • Dissolve Reagents: Dissolve the POI ligand-alkyne and the E3 ligase ligand-PEG36-azide in the chosen solvent.

  • Prepare Catalyst Solution: Prepare fresh solutions of CuSO4 and sodium ascorbate.

  • Initiate Click Reaction: To the solution of the ligand-alkyne and ligand-azide, add the sodium ascorbate solution followed by the CuSO4 solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Purification: Once the reaction is complete, purify the PROTAC product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Synthesis_Workflow Start Start Dissolve Ligands Dissolve POI-Alkyne and E3-PEG36-Azide Start->Dissolve Ligands Add Catalysts Add Sodium Ascorbate and CuSO4 Dissolve Ligands->Add Catalysts React Stir at Room Temp Add Catalysts->React Monitor Monitor by LC-MS React->Monitor Purify Purify by HPLC Monitor->Purify Reaction Complete Characterize Characterize by LC-MS and NMR Purify->Characterize End End Characterize->End

Figure 3: Experimental workflow for PROTAC synthesis via CuAAC.

Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol describes how to determine the degradation efficiency (DC50 and Dmax) of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Antibody Incubation Antibody Incubation Western Blotting->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis\n(DC50 & Dmax) Data Analysis (DC50 & Dmax) Detection->Data Analysis\n(DC50 & Dmax)

Figure 4: Experimental workflow for determining PROTAC efficacy by Western Blot.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a combination of favorable physicochemical properties and a versatile chemical handle for efficient synthesis. Its long, hydrophilic, and flexible PEG chain can enhance the solubility and bioavailability of PROTACs, while providing the necessary length to facilitate the formation of a stable and productive ternary complex. The terminal azide group allows for the straightforward incorporation of this linker into PROTAC molecules via robust and high-yield click chemistry reactions. The rational selection of linker length and composition, exemplified by the use of well-defined linkers like this compound, is a critical step in the optimization of potent and selective protein degraders for therapeutic applications. Further exploration of the structure-activity relationships of long-chain PEG linkers will continue to advance the design of next-generation PROTACs.

Introduction to click chemistry using PEG azide linkers.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Click Chemistry Using PEG Azide Linkers

Introduction to Click Chemistry with PEG Linkers

Coined by K. Barry Sharpless in 2001, "click chemistry" encompasses a class of chemical reactions that are characterized by their high efficiency, selectivity, and biocompatibility.[1] These reactions are modular, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular structures under mild, often aqueous, conditions.[1][2] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable triazole ring.[2]

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer.[2] When used as a linker in bioconjugation, PEG can significantly improve the solubility, stability, and pharmacokinetic properties of molecules like drugs, peptides, and proteins. The process of attaching PEG chains, known as PEGylation, can also reduce the immunogenicity of the conjugated molecule and extend its circulation half-life by minimizing renal clearance. The combination of click chemistry's efficiency with the benefits of PEG linkers provides a powerful and versatile strategy for synthesizing advanced bioconjugates for drug delivery and other therapeutic applications.

Core Principles: The Chemistry of Azide Linkers

The azide group is central to click chemistry due to its bioorthogonal nature, meaning it does not react with native biological functional groups. This allows for the precise and efficient modification of biomolecules. Azide-functionalized PEG linkers are therefore versatile reagents for modifying peptides, proteins, and other molecules. There are two primary strategies for azide-alkyne click chemistry:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction is rapid, proceeds under mild conditions (including room temperature and in aqueous solutions), and exclusively forms the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide_PEG R1-PEG-N3 (Azide-PEG) Product R1-PEG-[Triazole Ring]-R2 (PEGylated Conjugate) Azide_PEG->Product [3+2] Cycloaddition Alkyne_Molecule R2-C≡CH (Alkyne-functionalized Molecule) Alkyne_Molecule->Product Catalyst Cu(I) (from CuSO4 + Na Ascorbate) Catalyst->Product Catalysis

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The high ring strain of the cyclooctyne provides the activation energy for the [3+2] cycloaddition to proceed. This makes SPAAC highly suitable for bioconjugation in living systems.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide_PEG R1-PEG-N3 (Azide-PEG) Product R1-PEG-[Triazole Ring]-R2 (PEGylated Conjugate) Azide_PEG->Product Copper-Free [3+2] Cycloaddition Strained_Alkyne R2-Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for CuAAC and SPAAC involving PEG linkers. These values can serve as a starting point for reaction optimization.

Table 1: Typical Reaction Conditions for CuAAC with PEG Azide Linkers
ParameterTypical Value/ConditionNotes
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is often 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-10 equivalents).
Ligand THPTA, TBTALigands stabilize the Cu(I) oxidation state and increase reaction efficiency.
Solvent DMSO, t-BuOH/H₂O, DMFThe choice depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursProgress should be monitored by TLC, LC-MS, or ¹H NMR.
Table 2: Typical Reaction Conditions for SPAAC with PEG Azide Linkers
ParameterTypical Value/ConditionNotes
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.3), DMSO, DMFFor biological applications, PBS is a common choice.
Temperature Room TemperatureReactions are typically run at ambient temperature.
Reaction Time 1 to 24 hoursSPAAC is generally slower than CuAAC but highly specific.
Catalyst NoneThis is a key advantage for in vivo and biological applications.

Experimental Protocols

This section provides generalized methodologies for performing CuAAC and SPAAC reactions. Optimization of concentrations, solvents, and reaction times may be necessary for specific substrates.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized PEG (Azide-PEG)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve the Azide-PEG and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.

  • Catalyst Premix: In a separate tube, prepare a premix of the copper source (e.g., CuSO₄) and ligand (e.g., THPTA) in a 1:5 molar ratio. Let it stand for 2-3 minutes.

  • Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. For sensitive biological molecules, it is advisable to deoxygenate the solutions to prevent oxidative damage.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) until completion.

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC), to remove excess reagents and the copper catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized PEG (Azide-PEG)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the Azide-PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Combine the solutions of the Azide-PEG and the cyclooctyne-functionalized molecule in a reaction vessel.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction is typically slower than CuAAC, so longer incubation times may be required.

  • Reaction Monitoring: The reaction can be monitored by techniques such as UV-Vis spectroscopy if one of the components has a characteristic absorbance, or by LC-MS.

  • Purification: After the reaction reaches completion, purify the resulting conjugate using a suitable technique like Size Exclusion Chromatography (SEC) or dialysis to remove any unreacted starting materials.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a bioconjugate using click chemistry with a PEG azide linker.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Purification & Analysis Prep_Azide Prepare Azide-PEG Solution Mix Combine Reactants Prep_Azide->Mix Prep_Alkyne Prepare Alkyne-Molecule Solution Prep_Alkyne->Mix Add_Catalyst Add Catalyst (CuAAC Only) Mix->Add_Catalyst If CuAAC Incubate Incubate at RT Mix->Incubate If SPAAC Add_Catalyst->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterize Product (e.g., LC-MS, UV-Vis) Purify->Characterize

General workflow for bioconjugation using PEG azide linkers.

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that bridges the target protein binder and an E3 ubiquitin ligase recruiter. Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties and their profound impact on the efficacy of protein degraders. This in-depth technical guide explores the multifaceted role of PEG linkers in TPD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.

The Core Function of Linkers in PROTACs

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's success.[1] These characteristics directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] The formation of a productive ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

Advantages of PEG Linkers in Targeted Protein Degradation

PEG linkers are frequently employed in PROTAC design due to their unique and advantageous properties:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the ethylene glycol units in PEG linkers improves the water solubility of the often hydrophobic PROTAC molecules. This can, in turn, enhance cell permeability and oral absorption, crucial factors for in vivo efficacy.

  • Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low toxicity, making it a suitable component for therapeutic agents. It generally elicits a minimal immune response.

  • Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. Their flexibility can accommodate the conformational changes required for stable ternary complex formation.

  • Facile Synthesis and Modification: The availability of bifunctionalized PEG motifs enables the rapid and straightforward assembly of PROTAC libraries with varying linker lengths and compositions, accelerating the screening and identification of potent degraders.

The Critical Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a paramount parameter that must be empirically optimized for each target-ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.

  • Linkers that are too short can lead to steric hindrance, preventing the formation of a stable ternary complex.

  • Linkers that are too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Excessively long linkers can also introduce a high entropic penalty upon binding, potentially decreasing potency.

The optimal linker length is highly dependent on the specific biological system. For instance, studies on cellular retinoic acid-binding protein (CRABP)-I/II degraders showed that a longer PEG linker shifted selectivity towards CRABP-I, while a shorter one favored CRABP-II. Similarly, for TANK-binding kinase 1 (TBK1) targeting PROTACs, linkers shorter than 12 atoms showed no activity, whereas those with longer linkers exhibited robust degradation.

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of PEG linker length on the degradation of specific target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG9>1000<20
ERαVHLPEG12~500~60
ERαVHLPEG16~100>80
ERαVHLPEG19~250~70
ERαVHLPEG21>1000<40
CRBNCRBN (homo-PROTAC)PEG8Optimized-
TBK1VHLPEG/Alkyl<12Inactive-
TBK1VHLPEG/Alkyl>12Active-

Table 1: Effect of PEG Linker Length on Estrogen Receptor Alpha (ERα) Degradation.

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
BI-3663PTK2/FAKPomalidomide (CRBN)Not specified30-
AT1BRD4VHLNot specified--
BSJ-03-123CDK6CereblonNot specified--
AU-15330SMARCA2/4Not specifiedNot specified--

Table 2: Degradation Potency of Various PROTACs (Note: Specific PEG linker details are often proprietary but highlight the achievable potency).

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs with PEG linkers involve understanding the underlying biological pathways and employing rigorous experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds to POI ligand PROTAC PROTAC (with PEG Linker) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 ligand Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Recruits Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition by Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cell_based_assays Cell-Based Assays cluster_analysis Analysis of Protein Degradation Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Cell_Culture Culture Target Cell Line Treatment Treat Cells with PROTACs (Dose-Response and Time-Course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Quantification Densitometry Analysis Western_Blot->Quantification DC50_Dmax Calculate DC50 and Dmax Quantification->DC50_Dmax

PROTAC Evaluation Workflow

Linker_Properties_Logic cluster_linker PEG Linker Properties cluster_impact Impact on PROTAC Function Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Crucial for optimal orientation Flexibility Flexibility Flexibility->Ternary_Complex Allows conformational adjustments Solubility Solubility (Hydrophilicity) PK_Properties Pharmacokinetics (PK) (e.g., Bioavailability) Solubility->PK_Properties Improves in vivo properties Degradation_Efficacy Overall Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Directly correlates with PK_Properties->Degradation_Efficacy Affects in vivo potency

Linker Properties and PROTAC Function

Detailed Experimental Protocols

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with PROTACs.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Prepare a dilution series of the PROTACs with varying PEG linker lengths in the cell culture medium.
  • Treat the cells with the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

This protocol provides a general workflow for the characterization of synthesized PROTACs using mass spectrometry (MS).

1. Sample Preparation:

  • Prepare a stock solution of the purified PROTAC at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
  • For analysis, dilute the stock solution to a final concentration of approximately 10 µM using the mobile phase as the diluent.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Chromatography:
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is typically used to elute the PROTAC.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer Settings (e.g., Q-TOF or Orbitrap):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Acquire data in full scan mode to determine the molecular weight of the PROTAC.
  • Perform tandem MS (MS/MS) to confirm the structure by fragmenting the parent ion.

3. Data Analysis:

  • Process the acquired spectra to determine the exact mass of the synthesized PROTAC.
  • Compare the experimental mass with the theoretical mass to confirm the identity of the compound.
  • Analyze the fragmentation pattern from the MS/MS data to verify the structural integrity of the PROTAC, including the warhead, E3 ligase ligand, and the PEG linker.

Conclusion

PEG linkers are a cornerstone of modern targeted protein degradation technology, particularly in the design of PROTACs. Their inherent properties of hydrophilicity, biocompatibility, and tunable length provide a powerful tool for optimizing the efficacy of protein degraders. The length of the PEG linker is a critical parameter that profoundly influences ternary complex formation and, consequently, the degradation potency and maximal degradation of the target protein. A systematic and empirical approach to linker optimization, guided by robust experimental protocols, is essential for the successful development of novel TPD therapeutics. As our understanding of the structural and dynamic nature of PROTAC-induced ternary complexes deepens, the rational design of PEG linkers will continue to be a key factor in advancing this transformative therapeutic modality.

References

An In-depth Technical Guide to the Monodispersity of m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG36-azide, a discrete polyethylene glycol (dPEG®) reagent, with a core focus on its monodispersity. As a critical component in bioconjugation, drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs), understanding the precise molecular characteristics of this compound is paramount for reproducible and predictable outcomes in research and development. This document details the properties, synthesis, characterization, and applications of this compound, with a special emphasis on the experimental protocols and data that underscore its monodisperse nature.

Introduction to this compound and the Significance of Monodispersity

This compound is a heterobifunctional linker molecule consisting of a methoxy-terminated polyethylene glycol chain with 36 ethylene glycol units, and a terminal azide group.[1][2] The PEG chain imparts hydrophilicity and biocompatibility, while the azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] These reactions enable the efficient and specific conjugation of this compound to molecules bearing a corresponding alkyne group.[3]

In contrast to traditional polydisperse PEGs, which consist of a mixture of polymer chains with varying lengths and molecular weights, this compound is a monodisperse compound.[4] This means it is a single chemical entity with a precisely defined molecular weight and chain length. The monodispersity of this compound offers several distinct advantages in drug development and bioconjugation:

  • Precise Stoichiometry: Enables accurate control over the ratio of PEG to the conjugated molecule, leading to homogenous products.

  • Reproducible Pharmacokinetics: The uniform molecular weight ensures consistent absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting conjugates.

  • Simplified Analysis and Purification: The absence of a distribution of molecular weights simplifies the characterization and purification of the final product.

  • Improved Biological Activity: A defined structure can lead to more predictable and optimized interactions with biological targets.

Quantitative Data on this compound

The monodispersity of a polymer is quantitatively expressed by its Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly monodisperse polymer, the PDI is 1.0. While specific PDI values for commercially available this compound are not always publicly disclosed on certificates of analysis, its designation as "monodisperse" or "discrete" by manufacturers implies a PDI value that is essentially 1.0. The purity of these reagents is typically high, as indicated in the table below.

PropertyValueSource(s)
Molecular Formula C73H147N3O36
Molecular Weight 1642.95 g/mol
Purity >95% or >96%
Polydispersity Index (PDI) Approximately 1.0 (implied)Inferred from "monodisperse" classification

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from monodisperse m-PEG36-OH. The following is a generalized protocol based on established methods for the synthesis of PEG azides.

Step 1: Mesylation of m-PEG36-OH

  • Drying: In a round-bottom flask, dissolve m-PEG36-OH in toluene and remove the solvent under reduced pressure to azeotropically dry the PEG.

  • Dissolution: Dissolve the dried m-PEG36-OH in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reagents: Add triethylamine (a non-nucleophilic base) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, brine, and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG36-OMs.

Step 2: Azidation of m-PEG36-OMs

  • Reaction Setup: In a round-bottom flask, dissolve the m-PEG36-OMs in absolute ethanol.

  • Addition of Azide Source: Add an excess of sodium azide (NaN3).

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash with water to remove excess sodium azide and other inorganic salts.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by precipitation from a DCM solution into cold diethyl ether to yield the final this compound product.

Characterization of Monodispersity

3.2.1. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful technique for determining the molecular weight distribution and PDI of polymers.

  • System Preparation: Use a GPC/SEC system equipped with a refractive index (RI) detector and columns suitable for the molecular weight range of the PEG. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent like THF.

  • Calibration: Calibrate the system using a set of monodisperse PEG standards with known molecular weights.

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 1-2 mg/mL).

  • Analysis: Inject the sample onto the GPC/SEC system. The elution of a single, sharp peak is indicative of a monodisperse sample.

  • Data Interpretation: The PDI is calculated from the GPC data. A value close to 1.0 confirms the monodispersity of the sample.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and purity of this compound.

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3 or D2O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Spectral Analysis:

    • The large signal around 3.6 ppm corresponds to the repeating ethylene glycol protons (-O-CH2-CH2-O-).

    • A singlet around 3.38 ppm is characteristic of the methoxy group (-OCH3) protons at the terminus of the PEG chain.

    • A triplet at approximately 3.39 ppm can be assigned to the methylene protons adjacent to the azide group (-CH2-N3).

  • Purity Assessment: The absence of significant impurity peaks and the correct integration ratios of the characteristic signals confirm the purity of the compound. The sharpness of the peaks, without the broadness typical of polydisperse samples, is a qualitative indicator of monodispersity.

Applications and Visualized Workflows

The monodisperse nature of this compound makes it an ideal linker for applications requiring high precision and homogeneity, such as in the construction of PROTACs and for bioconjugation via click chemistry.

This compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. The well-defined length and flexibility of this compound allow for precise control over the distance and orientation between the two recruited proteins.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Recruitment

Caption: The PROTAC mechanism utilizing an this compound linker.

Experimental Workflow for Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its efficient conjugation to alkyne-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is widely used for labeling proteins, nucleic acids, and other biomolecules.

Click_Chemistry_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis mPEG36_azide This compound in solution Reaction_mixture Combine Reagents & Incubate mPEG36_azide->Reaction_mixture Alkyne_biomolecule Alkyne-modified Biomolecule Alkyne_biomolecule->Reaction_mixture Cu_catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Cu_catalyst->Reaction_mixture Purification Purify Conjugate (e.g., Dialysis, SEC) Reaction_mixture->Purification Analysis Characterize Product (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for bioconjugation using this compound via CuAAC.

Conclusion

The monodispersity of this compound is a defining characteristic that provides significant advantages for researchers in drug development and the life sciences. Its precise molecular weight and discrete nature enable the creation of homogenous, well-defined bioconjugates and complex drug delivery systems with reproducible properties. The experimental protocols for synthesis and characterization, while requiring careful execution, are well-established, allowing for the consistent production and verification of this high-purity reagent. As the demand for precision in biomedical research continues to grow, the use of monodisperse reagents like this compound will undoubtedly become increasingly critical for the development of next-generation therapeutics.

References

Basic principles of bioconjugation with m-PEG36-azide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bioconjugation with m-PEG36-azide

Introduction

This compound is a high-purity, monodisperse polyethylene glycol (PEG) reagent that has become a cornerstone in modern bioconjugation.[1][2] It consists of a methoxy-terminated PEG chain with 36 ethylene glycol units, functionalized with a terminal azide group. This structure provides a unique combination of properties highly desirable for researchers in drug development, diagnostics, and materials science. The long PEG chain enhances the solubility and stability of conjugated molecules, improves their pharmacokinetic profiles, and reduces immunogenicity. The terminal azide group is a key component for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[3][4]

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and applications of this compound in bioconjugation, with a focus on its use in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Core Principles of this compound Bioconjugation

The utility of this compound stems from its distinct structural components:

  • Methoxy PEG (m-PEG) Chain: The 36-unit PEG chain is a hydrophilic and flexible polymer. When conjugated to a biomolecule (like a protein, peptide, or antibody), it can increase hydrodynamic volume, which often leads to longer circulation times in vivo.[5] Its water solubility makes it ideal for biological applications.

  • Azide (-N3) Functional Group: The azide group is the reactive handle for bioconjugation. It is exceptionally stable under most biological conditions and does not react with naturally occurring functional groups in biomolecules, making it bioorthogonal. This allows for highly specific chemical modifications in complex biological mixtures, such as cell lysates or even living cells.

The primary reactions involving this compound are cycloaddition reactions with alkyne-containing molecules, which form a stable triazole linkage. Two main variants of this "click chemistry" are predominantly used:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins a terminal alkyne and an azide to exclusively form a 1,4-disubstituted triazole. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (e.g., DBCO, BCN). The energy released from the ring strain drives the reaction forward, making it suitable for applications in living systems where copper toxicity is a concern.

Key Reaction Methodologies and Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is prized for its speed, high yields, and regioselectivity. To prevent copper-induced damage to sensitive biomolecules like DNA and to stabilize the Cu(I) oxidation state, a chelating ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is essential.

G A Alkyne-Modified Biomolecule D Mix Biomolecule and This compound A->D B This compound B->D C Prepare Reagents: - CuSO4 - Ligand (THPTA) - Sodium Ascorbate E Add CuSO4/Ligand Complex C->E D->E F Initiate Reaction: Add Sodium Ascorbate E->F G Incubate (RT, 15-60 min) F->G H Purify Conjugate (e.g., SEC, Dialysis) G->H I PEGylated Biomolecule (Stable Triazole Linkage) H->I

Caption: General workflow for CuAAC bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the method of choice for modifying biomolecules in living cells or organisms due to its metal-free nature. The reaction relies on the high reactivity of strained alkynes, such as dibenzocyclooctyne (DBCO), which readily react with azides without a catalyst. While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved SPAAC kinetics.

G A Strained Alkyne (e.g., DBCO) -Modified Biomolecule C Dissolve Components in Biocompatible Buffer (e.g., PBS, pH 7.4) A->C B This compound B->C D Mix Biomolecule and This compound C->D E Incubate (RT to 37°C, 1-4 hours) D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G PEGylated Biomolecule (Stable Triazole Linkage) F->G

Caption: General workflow for SPAAC bioconjugation.

Quantitative Data Summary

The efficiency of bioconjugation reactions can be influenced by several factors. The tables below summarize typical reaction parameters.

Table 1: Typical Reaction Conditions for CuAAC

Parameter Typical Value/Range Notes
Biomolecule Conc. 1-10 mg/mL Higher concentrations can increase reaction rates.
PEG-Azide Molar Excess 2-50 equivalents Varies based on the number of alkyne sites.
CuSO₄ Final Conc. 50-250 µM Higher concentrations can damage some proteins.
Ligand:CuSO₄ Ratio 2:1 to 5:1 A higher ratio protects biomolecules from copper damage.
Sodium Ascorbate Conc. 5-10x [CuSO₄] A fresh solution is critical for efficient reduction of Cu(II).
Reaction Time 15 min - 4 hours Can be monitored by LC-MS or SDS-PAGE.
Temperature Room Temperature Mild conditions preserve biomolecule integrity.

| pH | 4-11 | Reaction is largely pH-insensitive. |

Table 2: Second-Order Rate Constants for SPAAC Reactions

Buffer pH Rate Constant (M⁻¹s⁻¹) Notes
PBS 7.4 0.32–0.97 Common physiological buffer.
HEPES 7.5 0.55–1.22 Higher pH can sometimes increase reaction rates.
DMEM 7.4 0.59–0.97 Cell culture medium, demonstrating biocompatibility.

| RPMI | 7.4 | 0.27–0.77 | Another common cell culture medium. |

Detailed Experimental Protocols

Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Modified Protein

This protocol provides a general method for conjugating this compound to a protein that has been previously modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Catalyst Stock (10X): 20 mM CuSO₄ and 100 mM THPTA in water. Mix and let stand for 5 minutes. Stable for several weeks when frozen.

  • Reducing Agent Stock (20X): 300 mM Sodium Ascorbate in water (prepare fresh).

  • Quenching Buffer: 100 mM EDTA

  • Purification system (e.g., size-exclusion chromatography column)

Methodology:

  • Preparation: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL. Dissolve this compound in DMSO or water to create a 10 mM stock solution.

  • Reaction Setup: In a microfuge tube, combine the protein solution with 5-10 molar equivalents of the this compound stock solution.

  • Catalyst Addition: Add 1/10th of the total reaction volume of the 10X Catalyst Stock to the protein/azide mixture. Vortex briefly to mix.

  • Initiation: Add 1/20th of the total reaction volume of the 20X Reducing Agent Stock to initiate the cycloaddition. Vortex gently.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding Quenching Buffer to chelate the copper.

  • Purification: Remove excess reagents and purify the resulting PEGylated protein conjugate using a desalting column or size-exclusion chromatography.

  • Analysis: Characterize the final conjugate for purity and degree of labeling using SDS-PAGE (which will show a shift in molecular weight) and LC-MS.

Protocol 2: SPAAC Conjugation of this compound to a DBCO-Modified Antibody

This protocol describes a metal-free approach for conjugating this compound to an antibody functionalized with a DBCO group.

Materials:

  • DBCO-modified antibody in PBS, pH 7.4

  • This compound

  • Purification system (e.g., dialysis or tangential flow filtration)

Methodology:

  • Preparation: Prepare the DBCO-modified antibody at a concentration of 2-10 mg/mL in PBS. Dissolve this compound in PBS to create a 10 mM stock solution.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can also be performed at 37°C to increase the rate.

  • Purification: Remove unreacted this compound by extensive dialysis against PBS or by using a suitable size-exclusion or protein purification column.

  • Analysis: Confirm conjugation and assess the purity and aggregation state of the final product using techniques such as HIC-HPLC, SEC, and LC-MS.

Application in Drug Development: PROTACs

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound. The PEG linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target protein.

G cluster_0 Ternary Complex Formation A Target Protein (POI) B PROTAC A->B binds E Ubiquitination of Target Protein A->E C E3 Ubiquitin Ligase C->B binds C->E E3 ligase activity D Ubiquitin (Ub) D->E F Proteasomal Degradation E->F Poly-Ub chain is recognized G Degraded Protein Fragments F->G

Caption: PROTAC-mediated protein degradation pathway.

References

Methodological & Application

Application Notes and Protocols for the Use of m-PEG36-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and biological activity. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous properties.

Key Advantages of PEG Linkers in PROTACs:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.

  • Improved Permeability: PEG linkers can enhance cell permeability, a crucial factor for targeting intracellular proteins.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

  • Tunable Length: The length of the PEG linker can be precisely controlled, which is critical for optimizing the formation of a stable and productive ternary complex. An optimal linker length dictates the spatial arrangement of the POI and the E3 ligase, directly impacting the efficiency of protein degradation.

m-PEG36-azide: A Versatile Linker for PROTAC Synthesis

This compound is a monodisperse PEG linker with 36 ethylene glycol units, terminating in a methoxy group at one end and an azide group at the other. The azide functional group makes it an ideal building block for PROTAC synthesis via "click chemistry".

Role of the Azide Group in Click Chemistry:

The azide group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This reaction forms a stable triazole ring, covalently linking the PEG chain to a molecule containing a terminal alkyne. This method offers several advantages for PROTAC synthesis:

  • High Efficiency and Yield: CuAAC reactions are known for their high yields and reliability.

  • Mild Reaction Conditions: The reaction proceeds under mild conditions that are compatible with a wide range of functional groups, preserving the integrity of the complex POI and E3 ligase ligands.

  • Modularity and Rapidity: It allows for a modular and convergent synthetic strategy, where the POI ligand and E3 ligase ligand can be functionalized separately and then rapidly conjugated in the final step.

An alternative to CuAAC is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst and can be advantageous when working with biological systems sensitive to copper.

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically follows a modular approach. One of the binding ligands (either for the POI or the E3 ligase) is functionalized with a terminal alkyne, while the other is prepared for conjugation to the azide linker.

PROTAC_Synthesis_Workflow cluster_0 Preparation of Building Blocks cluster_1 Functionalization cluster_2 Ligation via Click Chemistry cluster_3 Final Product and Evaluation POI_ligand Protein of Interest (POI) Ligand Alkyne_POI Alkyne-functionalized POI Ligand POI_ligand->Alkyne_POI Add alkyne group E3_ligand E3 Ligase Ligand Functionalized_E3 Functionalized E3 Ligase Ligand E3_ligand->Functionalized_E3 Prepare for conjugation PEG_azide This compound Click_Reaction CuAAC Reaction PEG_azide->Click_Reaction Alkyne_POI->Click_Reaction Functionalized_E3->Click_Reaction PROTAC_molecule Final PROTAC Molecule Click_Reaction->PROTAC_molecule Formation of triazole linkage Purification Purification PROTAC_molecule->Purification Evaluation Biological Evaluation Purification->Evaluation

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the final ligation step to synthesize a PROTAC by reacting an alkyne-functionalized POI ligand with this compound and an E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand

  • This compound

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., a carboxylic acid for amide bond formation with an amine-terminated PEG linker)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Anhydrous solvents (e.g., DMF, DMSO, or a mixture of t-BuOH and water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vial and stirring apparatus

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (LC-MS and NMR)

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-functionalized POI ligand (1.0 eq) in the chosen anhydrous solvent in a reaction vial under an inert atmosphere.

    • Add this compound (1.1 eq) to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Reaction:

    • To the stirred solution of the alkyne-ligand and PEG-azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Quantitative Data Summary (Example)

ParameterValue/ConditionReference
Reactants
Alkyne-POI Ligand1.0 equivalent
This compound1.0 - 1.2 equivalents
E3 Ligase Ligand1.0 equivalent
Catalyst & Reagents
CuSO₄·5H₂O0.1 - 0.2 equivalents
Sodium Ascorbate0.2 - 0.5 equivalents
Reaction Conditions
SolventDMF, DMSO, t-BuOH/H₂O
TemperatureRoom Temperature
Reaction Time1 - 12 hours
Yield
Typical Yield55 - 90%
Protocol 2: Purification of PEGylated PROTACs

The purification of the final PROTAC is crucial to remove unreacted starting materials, catalyst, and byproducts. Due to the presence of the long PEG chain, specific chromatographic techniques are effective.

Methods:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is effective for removing smaller molecules like unreacted ligands and catalyst from the larger PEGylated PROTAC.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for purifying the final PROTAC to a high degree of purity.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield the charges on the protein ligands, altering their interaction with the stationary phase. This can be exploited to separate the desired PROTAC from unreacted components.

PROTAC Mechanism of Action and Signaling Pathway

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by bringing the POI in close proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex POI-PROTAC-E3 POI->Ternary_Complex PROTAC PROTAC POI Ligand Linker (m-PEG36) E3 Ligand PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action of a PROTAC molecule.

Conclusion

This compound is a valuable tool in the synthesis of PROTACs, offering a straightforward and efficient method for linking the POI and E3 ligase ligands via click chemistry. The resulting PEGylated PROTACs often exhibit improved physicochemical properties that are beneficial for their biological activity. The modular nature of this synthetic approach allows for the rapid generation of PROTAC libraries with varying linker lengths to optimize protein degradation efficacy. Careful purification and characterization are essential final steps to ensure the quality and performance of the synthesized PROTACs.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug development, bioconjugation, and materials science. The use of methoxy-poly(ethylene glycol)-azide (m-PEG-azide), specifically with a long chain like m-PEG36-azide, allows for the modification of proteins, peptides, and other biomolecules to improve their pharmacokinetic properties, such as increased solubility, stability, and circulation half-life.

These application notes provide a detailed protocol for performing CuAAC with this compound and an alkyne-containing molecule. The protocol covers reagent preparation, reaction setup, and purification of the resulting PEGylated conjugate.

Key Reaction Parameters and Optimization

Successful CuAAC reactions with high molecular weight PEGs like this compound depend on several critical parameters. Optimization of these factors is often necessary to achieve high yields and purity.

Table 1: Key Parameters for Optimizing CuAAC with this compound

ParameterRecommendationRationale
Solvent Aqueous buffers (e.g., PBS, pH 7.4), or a mixture with a co-solvent like DMSO or t-BuOH.Ensures solubility of all reactants, especially important for biomolecules. Co-solvents can help solubilize hydrophobic alkynes and expose reactive sites on large molecules.[1]
Copper Source Copper(II) sulfate (CuSO₄) with a reducing agent is most common.In situ reduction to the active Cu(I) species is convenient and avoids the instability of Cu(I) salts.[2]
Reducing Agent Sodium L-ascorbate.Efficiently reduces Cu(II) to Cu(I) under mild, aqueous conditions. Should be prepared fresh.[1][3]
Ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage. THPTA is more water-soluble and often preferred for bioconjugation.[4]
Reactant Ratio A slight excess of the this compound (e.g., 1.2-2 equivalents) relative to the alkyne-functionalized molecule.Drives the reaction to completion, especially when the alkyne-containing molecule is of low concentration or precious.
Temperature Room temperature (20-25°C).The reaction is typically efficient at ambient temperatures. Gentle heating (e.g., 37°C) can sometimes increase the reaction rate.
Reaction Time 1 to 24 hours.Reaction progress should be monitored (e.g., by LC-MS or SDS-PAGE) to determine the optimal time.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a general method for the conjugation of this compound to an alkyne-containing small molecule or biomolecule in an aqueous buffer system.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • DMSO (if required for solubility)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in degassed water.

  • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).

  • CuSO₄: Prepare a 50 mM stock solution in water.

  • THPTA: Prepare a 100 mM stock solution in water.

  • Sodium L-ascorbate: Prepare a 100 mM stock solution in degassed water. Note: This solution should be prepared fresh before each reaction.

Reaction Procedure:

  • In a microcentrifuge tube, add the alkyne-functionalized molecule to achieve a final concentration of 1 mM.

  • Add 1.2 equivalents of the this compound stock solution.

  • Add PBS (pH 7.4) to bring the reaction to 90% of its final volume.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA in the reaction. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently vortex the reaction mixture and incubate at room temperature for 4-12 hours. The reaction can be placed on a rotator for gentle mixing.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

Purification:

  • The resulting m-PEG36-triazole conjugate can be purified using Size Exclusion Chromatography (SEC) to separate the larger PEGylated product from unreacted smaller molecules.

  • For protein conjugates, Ion Exchange Chromatography (IEX) can also be effective, as the PEG chain can alter the surface charge of the protein.

Table 2: Representative Reaction Conditions and Expected Yields

Alkyne SubstrateThis compound (eq.)Copper SourceLigand (eq. to Cu)Reducing Agent (eq. to Cu)SolventTemp. (°C)Time (h)Expected Yield (%)
Alkyne-small molecule1.2CuSO₄THPTA (5)Na-Ascorbate (5)PBS/DMSO (9:1)254>90
Alkyne-peptide1.5CuSO₄THPTA (5)Na-Ascorbate (5)PBS251280-95
Alkyne-protein2.0CuSO₄THPTA (5)Na-Ascorbate (10)PBS252470-90

Note: Expected yields are estimates and can vary depending on the specific substrates and reaction optimization.

Visualizing the Workflow and Signaling Pathway

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Mix Alkyne and This compound reagent_prep->mix_reactants catalyst_premix Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor Reaction (LC-MS / SDS-PAGE) incubate->monitor purify Purify Product (SEC / IEX) monitor->purify characterize Characterize Conjugate purify->characterize

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition

CuAAC_Mechanism cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu_acetylide Copper Acetylide Intermediate cu1->cu_acetylide alkyne R1-Alkyne alkyne->cu_acetylide cu_triazolide Copper Triazolide Intermediate cu_acetylide->cu_triazolide azide This compound azide->cu_triazolide cu_triazolide->cu1 Catalyst Regeneration triazole 1,4-disubstituted Triazole Product cu_triazolide->triazole

Caption: Simplified mechanism of CuAAC.

Troubleshooting

Table 3: Common Issues and Solutions in CuAAC with this compound

IssuePossible CauseRecommended Solution
Low or No Reaction Inactive catalyst due to oxygen exposure.Degas all aqueous solutions. Prepare sodium ascorbate solution fresh.
Copper sequestration by other functional groups (e.g., thiols).Increase the concentration of the copper/ligand complex.
Inaccessible alkyne or azide group on a large biomolecule.Add a denaturant or co-solvent (e.g., DMSO) to unfold the molecule.
Poor Reproducibility Inconsistent preparation of reagents, especially sodium ascorbate.Standardize reagent preparation protocols. Always use freshly prepared sodium ascorbate.
Variable oxygen exposure.Ensure consistent and thorough deoxygenation of all solutions.
Product Degradation Oxidative damage to sensitive biomolecules by reactive oxygen species.Increase the ligand-to-copper ratio (e.g., 10:1). Ensure the reaction is performed under an inert atmosphere if the biomolecule is highly sensitive.

By following this detailed protocol and considering the optimization and troubleshooting advice, researchers can effectively utilize copper-catalyzed click chemistry with this compound for a wide range of applications in drug development and life sciences.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing m-PEG36-azide. SPAAC is a powerful bioorthogonal "click chemistry" ligation that enables the efficient conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The this compound is a high-purity, monodisperse polyethylene glycol (PEG) reagent containing a terminal azide group. The long, hydrophilic 36-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an ideal linker for applications in drug delivery, bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The reaction proceeds rapidly and with high specificity between the azide group of this compound and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[1][4] This copper-free approach is particularly well-suited for applications involving living cells and in vivo studies due to its biocompatibility.

Data Presentation

Table 1: Second-Order Rate Constants for SPAAC of Representative Strained Alkynes with Benzyl Azide

Strained AlkyneAbbreviationSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DibenzocyclooctyneDBCO/DIBACAcetonitrile/Water~0.1 - 0.9
Bicyclo[6.1.0]nonyneBCNAcetonitrile/Water~0.004 - 0.14
DibenzoazacyclooctyneDIBACMethanol0.31
BiarylazacyclooctynoneBARACAcetonitrile0.98
4-dibenzocyclooctynolDIBOMethanol0.17

Note: Reaction rates are highly dependent on the specific structures of the azide and alkyne, as well as the solvent and temperature.

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
PBS7.40.32–0.85
HEPES7.00.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally increase SPAAC reaction rates. This data is for a model system and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-Functionalized Molecule with this compound

This protocol describes a general method for the conjugation of a molecule functionalized with a DBCO group to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Stirring apparatus (if required for larger scale)

  • Analytical equipment for monitoring the reaction (e.g., LC-MS, SDS-PAGE)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound in PBS to a final concentration of 10 mM.

    • In a separate tube, dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or DMF for small molecules, or an appropriate buffer for biomolecules). For biomolecules, ensure the final concentration of the organic solvent is kept low (typically <10%) to avoid denaturation.

  • Reaction Setup:

    • In the reaction vessel, combine the DBCO-functionalized molecule and the this compound solution. A slight molar excess of the this compound (1.2 to 1.5 equivalents) is often used to ensure complete consumption of the DBCO-functionalized molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or agitation. Reaction times may vary depending on the reactivity of the specific DBCO derivative and the concentrations of the reactants.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by an appropriate analytical technique. For protein conjugations, SDS-PAGE will show a shift in the molecular weight of the conjugated protein. For small molecules, LC-MS can be used to monitor the appearance of the product and disappearance of the starting materials. The consumption of the DBCO reagent can also be monitored by UV-Vis spectroscopy by following the decay of its characteristic absorbance at approximately 310 nm.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate to remove any unreacted starting materials. The purification method will depend on the properties of the conjugate. For protein conjugates, size-exclusion chromatography (SEC) or dialysis are commonly used. For small molecule conjugates, purification may be achieved by reverse-phase HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC with this compound

This protocol outlines a two-step process for the synthesis of an ADC, where a DBCO-functionalized cytotoxic drug is conjugated to an azide-modified antibody using this compound as a linker. This example assumes the antibody has been pre-functionalized with an azide group.

Materials:

  • Azide-functionalized antibody

  • DBCO-functionalized cytotoxic drug

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Co-solvent: Anhydrous DMSO

  • Quenching reagent (optional, e.g., excess azide-containing small molecule)

  • Purification system (e.g., protein A chromatography, SEC)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-functionalized antibody is in the appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange should be performed.

  • Drug-Linker Conjugation (Pre-formation of Drug-PEG-azide):

    • This step can be performed separately if a drug-PEG-azide conjugate is not already available. In this example, we assume the direct reaction between the azide-functionalized antibody and a DBCO-drug conjugate.

  • SPAAC Reaction:

    • Dissolve the DBCO-functionalized drug in DMSO to create a stock solution (e.g., 10 mM).

    • Add the DBCO-drug stock solution to the antibody solution. A molar excess of the DBCO-drug (e.g., 5-10 fold) is typically used to drive the reaction to completion. The final DMSO concentration should be kept below 20% to maintain antibody integrity.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification of the ADC:

    • Remove the unreacted drug-linker conjugate and any residual solvent using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is effective for removing small molecules from the larger antibody conjugate. Protein A chromatography can also be used to purify the ADC.

  • Characterization:

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Mandatory Visualizations

Caption: SPAAC reaction of this compound with a DBCO-molecule.

Bioconjugation_Workflow Bioconjugation Workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Analysis & Purification cluster_step4 Step 4: Final Product A Dissolve this compound in aqueous buffer C Mix reactants (1.2-1.5x excess of azide) A->C B Dissolve DBCO-biomolecule in compatible solvent B->C D Incubate at RT (2-4h) or 4°C (overnight) C->D E Monitor reaction (e.g., SDS-PAGE, LC-MS) D->E F Purify conjugate (e.g., SEC, Dialysis) E->F G Characterized PEGylated Bioconjugate F->G

Caption: General workflow for bioconjugation using this compound.

PROTAC_MoA PROTAC Mechanism of Action cluster_protac PROTAC Molecule cluster_cellular Cellular Environment PROTAC E3 Ligase Ligand m-PEG36 Linker Target Protein Ligand E3 E3 Ubiquitin Ligase PROTAC:f0->E3 binds POI Protein of Interest (Target) PROTAC:f2->POI binds E3->POI forms ternary complex via PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Polyubiquitination

Caption: PROTAC mechanism facilitated by an m-PEG36 linker.

References

Application Notes: m-PEG36-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[][2] The linker technology connecting these two components is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile.[3] m-PEG36-azide is a high-purity, monodisperse polyethylene glycol (PEG) linker that offers significant advantages in ADC development. It features a terminal azide (N3) group, which allows for highly efficient and site-specific conjugation to antibodies via "click chemistry".[4][5] The 36-unit PEG chain is a key feature, enhancing the hydrophilicity of the ADC, which is crucial for overcoming solubility and aggregation issues often associated with hydrophobic payloads.

Core Applications and Advantages

The use of an this compound linker addresses several key challenges in ADC design:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation, which can compromise stability, efficacy, and safety. The long, hydrophilic PEG chain forms a protective "hydration shell" around the payload, significantly improving the overall solubility of the conjugate.

  • Improved Pharmacokinetics (PK): The PEG linker increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to an improved PK profile.

  • Biocompatibility and Low Immunogenicity: PEG is a well-established, non-toxic, and biocompatible polymer with low immunogenicity, making it an ideal component for therapeutic applications.

  • Bioorthogonal Conjugation: The azide group is a key component for click chemistry, a set of bioorthogonal reactions that are rapid and highly specific. This enables efficient conjugation under mild, aqueous conditions without reacting with native biological functional groups, preserving the antibody's integrity and function. Specifically, the azide reacts with strained alkynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, which is copper-free and ideal for sensitive biologics.

Quantitative Data and Properties

Quantitative data for this compound and its application in ADC synthesis are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C73H147N3O36
Molecular Weight ~1643 g/mol
Purity >95%
PEG Units 36
Reactive Group Azide (N3)
Solubility Aqueous media, DMSO, DMF
Storage Conditions -20°C, under inert gas

Table 2: Typical ADC Conjugation Parameters using Azide-Alkyne Click Chemistry

ParameterTypical Range/ValueNotes
Antibody Concentration 5-10 mg/mLHigher concentrations can risk aggregation.
Linker-Payload to Antibody Molar Ratio 5:1 to 10:1This ratio is optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
Reaction Solvent Aqueous buffer (e.g., PBS, pH 7.4)A co-solvent like DMSO (typically <10%) may be needed to solubilize the linker-payload.
Reaction Temperature 4°C to 25°CMilder temperatures help preserve antibody integrity.
Reaction Time 4-24 hoursReaction progress should be monitored (e.g., by HIC-HPLC).
Typical Conjugation Efficiency >95%With site-specific methods, high efficiency is achievable.
Achievable DAR Controlled by stoichiometry; typically 2 or 4Site-specific methods allow for precise DAR control.

Experimental Protocols

The development of an ADC using this compound typically involves a two-stage process: functionalizing the antibody with a reactive partner (a strained alkyne) and then conjugating the azide-PEG-payload via click chemistry.

Protocol 1: Site-Specific Antibody Modification with a Strained Alkyne (DBCO)

This protocol describes the modification of antibody lysine residues with a DBCO-NHS ester to prepare it for SPAAC.

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester (or similar)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris, pH 8.0)

  • Purification system (e.g., Sephadex G-25 column, dialysis cassettes)

Procedure:

  • Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 30 minutes.

  • Purification: Remove excess DBCO reagent and byproducts by size-exclusion chromatography (e.g., G-25 column) or dialysis against PBS, pH 7.4.

  • Characterization: Confirm the degree of labeling (DOL) of DBCO on the antibody using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of an this compound-payload to the DBCO-functionalized antibody.

Materials:

  • DBCO-modified mAb (from Protocol 1)

  • This compound-payload construct

  • Anhydrous DMSO

  • Reaction Buffer (PBS, pH 7.4)

  • Purification system (e.g., HIC, SEC, or Protein A chromatography)

Procedure:

  • Reagent Preparation: Prepare a 10-20 mM stock solution of the this compound-payload in anhydrous DMSO.

  • Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the azide-payload stock solution to the DBCO-modified mAb. The final concentration of DMSO should ideally be kept below 10% (v/v).

  • Incubation: Incubate the reaction for 12-24 hours at 4°C or room temperature with gentle agitation. Monitor the reaction progress by HPLC if possible.

  • Purification: Purify the ADC to remove unreacted linker-payload and any aggregates. Size-exclusion chromatography (SEC) is commonly used to remove aggregates, while hydrophobic interaction chromatography (HIC) can separate ADCs with different DARs.

  • Final Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess monomer purity and the percentage of aggregates using SEC-HPLC.

    • Functionality: Confirm the binding affinity of the ADC via ELISA or SPR and evaluate its cytotoxic activity in a relevant cell-based assay.

Visualized Workflows and Pathways

ADC_Development_Workflow cluster_prep Stage 1: Preparation cluster_modification Stage 2: Modification & Synthesis cluster_conjugation Stage 3: Conjugation (SPAAC) cluster_purification Stage 4: Purification & Characterization mAb Monoclonal Antibody Modified_mAb DBCO-functionalized mAb mAb->Modified_mAb Lysine Acylation DBCO_Linker DBCO-NHS Ester DBCO_Linker->Modified_mAb Payload Cytotoxic Payload Linker_Payload This compound-Payload Payload->Linker_Payload Synthesis PEG_Azide This compound PEG_Azide->Linker_Payload ADC_Crude Crude ADC Modified_mAb->ADC_Crude Click Chemistry Linker_Payload->ADC_Crude ADC_Pure Purified ADC ADC_Crude->ADC_Pure SEC / HIC Characterization DAR, Purity, Potency Analysis ADC_Pure->Characterization

Caption: Experimental workflow for ADC synthesis using this compound and SPAAC chemistry.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Target Cancer Cell ADC ADC in Circulation Binding 1. Specific Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release 3. Lysosomal Trafficking & Payload Release Lysosome->Release Proteolysis Apoptosis 4. Cytotoxicity & Apoptosis Release->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes: Surface Modification of Nanoparticles using m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in designing effective nanocarriers for drug delivery, diagnostics, and bioimaging. Polyethylene glycol (PEG) is a widely used polymer for surface coating, a process known as PEGylation. This modification imparts a "stealth" characteristic to nanoparticles, which helps to reduce clearance by the immune system, prevent protein adsorption, and increase their circulation time in the body.[1][2][3][4] The use of a heterobifunctional PEG, such as methoxy-PEG-azide (m-PEG-N₃), offers the dual benefit of these stealth properties along with a reactive azide (-N₃) terminal group.

m-PEG36-azide is a specific variant of this polymer with 36 ethylene glycol repeat units. The terminal azide group is particularly valuable as it serves as a chemical handle for subsequent bioconjugation reactions, most notably via "click chemistry."[5] This allows for the covalent attachment of various molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or therapeutic payloads, in a highly efficient and specific manner. This application note provides detailed protocols for the functionalization of nanoparticles with this compound, their characterization, and subsequent conjugation.

Core Applications

The azide functionality on the nanoparticle surface is a versatile platform for a variety of biomedical applications:

  • Targeted Drug Delivery: The azide group can be reacted with an alkyne-modified targeting ligand (e.g., a peptide or antibody specific to a cancer cell receptor) via click chemistry. This enables the nanoparticle to selectively accumulate at the desired site, increasing therapeutic efficacy and reducing off-target side effects.

  • Bioimaging and Diagnostics: An alkyne-functionalized fluorescent dye or contrast agent can be "clicked" onto the nanoparticle surface. This allows for the tracking and visualization of the nanoparticles in vivo or in vitro.

  • Multi-functional Nanocarriers: The click chemistry approach allows for the creation of complex, multi-functional systems where a single nanoparticle can be decorated with targeting molecules, imaging agents, and therapeutic drugs simultaneously.

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface. The linkage is formed using an N-Hydroxysuccinimide (NHS) ester-activated PEG linker.

Materials and Reagents:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based)

  • This compound with an NHS ester terminal group (m-PEG36-NHS-ester-azide)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris or Glycine, pH 7.2

  • Organic Solvent (if needed): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the PEG linker

  • Purification equipment: Centrifugal filtration units (e.g., Amicon® Ultra) or dialysis tubing with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure any amine-containing storage buffers are removed via buffer exchange prior to starting.

  • Linker Preparation: Dissolve the m-PEG36-NHS-ester-azide in a minimal amount of organic solvent before diluting it in the Reaction Buffer. Prepare this solution immediately before use, as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction: Add a 20 to 50-fold molar excess of the dissolved PEG linker to the nanoparticle suspension. The final volume of the organic solvent should not exceed 5-10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Quenching: Add the Quenching Buffer to the reaction to a final concentration of 50-100 mM. This step deactivates any unreacted NHS esters. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts.

    • Centrifugal Filtration: Wash the nanoparticles three to five times with the Reaction Buffer or deionized water.

    • Dialysis: Dialyze the reaction mixture against the desired buffer for 24-48 hours with several buffer changes.

  • Storage: Resuspend the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of Azide-Functionalized Nanoparticles

Successful functionalization should be confirmed by multiple characterization techniques.

A. Physicochemical Characterization

  • Method: Dynamic Light Scattering (DLS) and Zeta Potential.

  • Procedure: Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in an appropriate buffer (e.g., 10 mM NaCl). Measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential.

  • Expected Outcome: An increase in hydrodynamic diameter is expected due to the attached PEG chains forming a hydrated layer. The zeta potential is expected to become more neutral as the PEG chains shield the surface charge of the core nanoparticle.

B. Confirmation of Azide Group

  • Method: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Procedure: Acquire FTIR spectra of the nanoparticles before and after PEGylation.

  • Expected Outcome: The successful conjugation will be confirmed by the appearance of a new, sharp peak around 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration.

C. Quantification of PEGylation

  • Method: Thermogravimetric Analysis (TGA).

  • Procedure: Measure the weight loss of a dried sample as it is heated under an inert atmosphere.

  • Expected Outcome: The weight loss observed in the PEG degradation temperature range (typically 300-450°C) can be used to quantify the amount of PEG grafted onto the nanoparticle surface.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized nanoparticle surface.

Materials and Reagents:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule (e.g., DBCO-PEG-FITC for confirmation, or an alkyne-modified targeting ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))

  • Reaction Buffer: PBS or similar aqueous buffer, degassed

Procedure:

  • Preparation: In a reaction vessel, add the azide-functionalized nanoparticles suspended in the degassed Reaction Buffer.

  • Reagent Addition: Add the alkyne-containing molecule to the nanoparticle suspension.

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate (typically at a 1:5 molar ratio). TBTA can be pre-mixed with the CuSO₄.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the nanoparticle mixture.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle mixing, protected from light if using fluorescent molecules.

  • Purification: Purify the conjugated nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst, excess ligand, and byproducts.

Data Presentation

Quantitative data from characterization experiments should be clearly organized to assess the outcome of the modification.

Table 1: Expected Changes in Nanoparticle Physicochemical Properties.

Parameter Before Modification After this compound Functionalization Rationale for Change
Hydrodynamic Diameter (DLS) Variable Increase Addition of a hydrated PEG layer on the surface.
Polydispersity Index (PDI) < 0.3 Should remain low (< 0.3) Indicates a monodisperse and stable suspension.
Zeta Potential Variable (e.g., negative) Shift towards neutral PEG chains shield the surface charge, leading to steric stabilization.

| FTIR Azide Peak (cm⁻¹) | Absent | Present (~2100 cm⁻¹) | Confirms the presence of the azide functional group. |

Table 2: Comparison of Techniques for Quantifying PEG Grafting Density.

Technique Principle Advantages Common Challenges
¹H NMR Integrates the area of the characteristic ethylene oxide proton peak (~3.65 ppm). Robust and highly quantitative. Requires nanoparticle dissolution or cleavage of the PEG chains for accurate measurement.
HPLC with CAD/ELSD Separates free PEG from nanoparticles, then releases and quantifies the bound PEG. Highly sensitive; can distinguish between bound and unbound PEG. Requires significant method development for separation and a protocol for releasing the bound PEG.

| TGA | Measures weight loss in the PEG degradation temperature range (e.g., 300-450°C). | Precise and analyzes the sample in its final, solid form. | Requires a significant amount of dried sample; core material must be thermally stable. |

Visualizations

G cluster_0 A Amine-Functionalized Nanoparticle C Conjugation Reaction (pH 8.0-8.5, RT, 1-2h) A->C B m-PEG36-NHS-ester-azide B->C D Quenching & Purification (Centrifugation/Dialysis) C->D E Azide-Functionalized Nanoparticle D->E

Caption: Workflow for nanoparticle functionalization with this compound.

G cluster_0 A Azide-Functionalized Nanoparticle C CuAAC 'Click' Reaction (CuSO₄, NaAsc, RT) A->C B Alkyne-Containing Ligand/Dye B->C D Purification C->D E Ligand-Conjugated Nanoparticle D->E

Caption: Workflow for 'Click Chemistry' conjugation to azide nanoparticles.

G NP Core Nanoparticle PEG This compound Modification NP->PEG Stealth Stealth Properties PEG->Stealth Azide Azide Handle (-N₃) for Click Chemistry PEG->Azide Circulation Increased Circulation Time Stealth->Circulation Uptake Reduced RES Uptake Stealth->Uptake Targeting Targeted Drug Delivery Azide->Targeting Imaging Bioimaging Azide->Imaging

Caption: Benefits of this compound nanoparticle surface modification.

References

Application of m-PEG36-azide in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG36-azide is a high-purity, monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in the development of advanced targeted drug delivery systems. Its long, hydrophilic PEG chain enhances the solubility and in vivo circulation time of conjugated molecules, while the terminal azide group provides a versatile handle for bioorthogonal "click chemistry" reactions.[1][2] This enables the stable and specific conjugation of targeting ligands (e.g., antibodies, peptides) and therapeutic payloads, facilitating the creation of sophisticated drug carriers such as antibody-drug conjugates (ADCs), PROTACs, and targeted nanoparticles.[1][3][4]

The primary advantage of using this compound lies in its ability to participate in highly efficient and selective click chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions proceed under mild, aqueous conditions, making them ideal for conjugating sensitive biological molecules without compromising their activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of targeted drug delivery systems.

Key Applications and Advantages

ApplicationAdvantage of using this compoundKey Features
Antibody-Drug Conjugates (ADCs) Enhances solubility and stability of the ADC, provides a flexible spacer between the antibody and the drug, and allows for precise drug-to-antibody ratio (DAR) control through site-specific conjugation.Hydrophilic, biocompatible, enables bioorthogonal conjugation.
Targeted Nanoparticles Improves the colloidal stability of nanoparticles, reduces non-specific protein adsorption (protein corona), and provides a surface functionality for attaching targeting ligands."Stealth" properties, increased circulation time, functional handle for targeting.
PROTACs Acts as a long, flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand, optimizing the formation of the ternary complex for target protein degradation.Precise length, hydrophilicity, and chemical stability.
Peptide/Oligonucleotide Conjugates Increases the hydrodynamic radius and in vivo half-life of therapeutic peptides and oligonucleotides, while allowing for the attachment of targeting moieties.Reduced renal clearance, improved pharmacokinetic profile.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule (e.g., a modified drug or targeting ligand).

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Appropriate solvents for dissolving reactants (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 200 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature with gentle stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS). Reaction times can vary from 1 to 24 hours.

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as size exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and catalyst.

Quantitative Analysis:

Analytical TechniqueParameter MeasuredTypical Expected Outcome
LC-MS Molecular weight of the conjugateA peak corresponding to the expected molecular weight of the this compound conjugate.
HPLC Purity of the conjugate and reaction conversionA single major peak for the purified conjugate with >95% purity.
FTIR Spectroscopy Disappearance of azide and alkyne peaksDisappearance of the characteristic azide peak (~2100 cm⁻¹) and alkyne peak (~2100-2260 cm⁻¹).
¹H NMR Spectroscopy Appearance of triazole proton signalAppearance of a characteristic singlet peak for the triazole proton (around δ 7.5-8.5 ppm).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol outlines the conjugation of an azide-containing payload to an antibody that has been functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO).

Materials:

  • DBCO-functionalized monoclonal antibody (mAb)

  • This compound functionalized drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the DBCO-functionalized mAb in PBS at a concentration of 5-10 mg/mL.

    • Prepare a stock solution of the this compound functionalized drug-linker in anhydrous DMSO (e.g., 10-20 mM).

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the required volume of the antibody solution.

    • Add the this compound drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker is a common starting point.

    • Incubate the reaction mixture at room temperature or 4°C for 4-24 hours with gentle mixing.

  • Purification:

    • Remove unreacted drug-linker and other small molecules by size exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the resulting ADC using size exclusion chromatography (SEC).

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Targeted Drug Delivery System ligand Targeting Ligand (e.g., Antibody, Peptide) ligand_peg Ligand-PEG-azide Conjugate ligand->ligand_peg Conjugation peg This compound peg->ligand_peg drug Therapeutic Payload final_conjugate Targeted Drug Delivery System drug->final_conjugate Conjugation ligand_peg->final_conjugate analysis Physicochemical Analysis (LC-MS, HPLC, DLS) final_conjugate->analysis Characterize stability In Vitro Stability Assay final_conjugate->stability in_vitro In Vitro Cell-Based Assays (Cytotoxicity, Uptake) analysis->in_vitro Validate stability->in_vitro in_vivo In Vivo Animal Models (Efficacy, Biodistribution) in_vitro->in_vivo

Caption: Workflow for creating a targeted drug delivery system.

click_chemistry_pathways Click Chemistry Conjugation Pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway azide1 This compound triazole1 Stable Triazole Linkage azide1->triazole1 alkyne1 Alkyne-modified molecule alkyne1->triazole1 catalyst1 Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst1->triazole1 azide2 This compound triazole2 Stable Triazole Linkage azide2->triazole2 strained_alkyne Strained Alkyne (e.g., DBCO, BCN) strained_alkyne->triazole2

Caption: Comparison of CuAAC and SPAAC conjugation pathways.

Conclusion

This compound is a valuable and versatile tool for the construction of sophisticated targeted drug delivery systems. Its well-defined structure and reactivity in click chemistry reactions enable the precise and stable conjugation of targeting moieties and therapeutic agents. The protocols and information provided herein serve as a guide for researchers in the design and synthesis of next-generation targeted therapeutics. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for successful development.

References

m-PEG36-azide as a Linker for Peptide and Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG36-azide is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile linker in bioconjugation.[1][2][3] Its structure features a methoxy-terminated PEG chain of 36 ethylene glycol units, providing excellent water solubility and biocompatibility, and a terminal azide group for specific chemical ligation.[2][4] The long, flexible PEG chain can enhance the solubility and stability of labeled biomolecules, reduce immunogenicity, and extend their circulation half-life by minimizing renal clearance.

The terminal azide functionality makes this compound an ideal tool for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and compatibility with a wide range of functional groups found in biological systems. Specifically, the azide group can react with alkyne-containing molecules through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage, enabling the covalent attachment of peptides and proteins to other molecules of interest, such as fluorophores, biotin, or therapeutic agents. This two-step labeling strategy offers precise control over the conjugation process and is widely employed in drug delivery, proteomics, and various diagnostic applications.

Data Presentation

Properties of this compound
PropertyValueReference(s)
Molecular Formula C73H147N3O36
Molecular Weight ~1643 g/mol
Purity ≥94%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, methylene chloride, and acetonitrile.
Storage Store at -20°C, protect from moisture.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of a Peptide with this compound using an NHS Ester Linker

This protocol describes the initial step of functionalizing a peptide with an azide group by reacting its primary amines (N-terminus and lysine side chains) with an NHS ester derivative of this compound (e.g., m-PEG36-Azido-NHS Ester).

Materials:

  • Peptide of interest with at least one primary amine

  • m-PEG36-Azido-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Sephadex G-25)

  • HPLC system with a C18 column for analysis and purification

  • Mass spectrometer for verification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of m-PEG36-Azido-NHS Ester in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the m-PEG36-Azido-NHS Ester stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts using a desalting column or by dialysis.

  • Analysis and Characterization: Analyze the azide-functionalized peptide by HPLC to assess purity and by mass spectrometry to confirm the successful conjugation of the this compound linker.

  • Storage: Store the purified azide-labeled peptide at -20°C or -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the "click" reaction between an azide-functionalized protein (prepared similarly to Protocol 1) and an alkyne-containing reporter molecule (e.g., a fluorescent dye, biotin-alkyne).

Materials:

  • Azide-labeled protein (from a procedure similar to Protocol 1)

  • Alkyne-containing reporter molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing Agent: Sodium ascorbate (prepare fresh)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) with a 2- to 5-fold molar excess of the alkyne-reporter molecule.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this mixture stand for 2-3 minutes.

  • Click Reaction:

    • Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture to a final copper concentration of 1 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the protein concentration and the degree of labeling using UV-Vis spectroscopy or other appropriate methods.

  • Storage: Store the final labeled protein under conditions optimal for the unlabeled protein, protected from light.

Visualizations

G Workflow for Peptide Labeling with this compound and Click Chemistry cluster_0 Step 1: Peptide Functionalization cluster_1 Step 2: Click Chemistry Conjugation Peptide Peptide with Primary Amines Reaction1 Amine-Reactive Labeling (pH 7.2-8.5) Peptide->Reaction1 Linker m-PEG36-Azido-NHS Ester Linker->Reaction1 AzidePeptide Azide-Functionalized Peptide Reaction1->AzidePeptide Purification1 Purification (Desalting/Dialysis) AzidePeptide->Purification1 AlkyneMolecule Alkyne-Reporter Molecule (e.g., Fluorophore, Biotin) Reaction2 CuAAC Click Reaction (CuSO4, Ascorbate, THPTA) Purification1->Reaction2 AlkyneMolecule->Reaction2 LabeledPeptide Labeled Peptide Conjugate Reaction2->LabeledPeptide Purification2 Purification (SEC/Dialysis) LabeledPeptide->Purification2 Analysis Analysis (HPLC, MS, Spectroscopy) Purification2->Analysis

Caption: Experimental workflow for peptide labeling.

G Application in Targeted Drug Delivery TargetingLigand Targeting Ligand (e.g., Peptide, Antibody) Conjugate Drug-Linker-Ligand Conjugate TargetingLigand->Conjugate PEG_Linker This compound Linker PEG_Linker->Conjugate Drug Therapeutic Drug (Alkyne-modified) Drug->Conjugate Receptor Receptor Conjugate->Receptor Binding Cell Target Cell (with specific receptor) Internalization Receptor-Mediated Endocytosis Receptor->Internalization DrugRelease Drug Release (e.g., via cleavage) Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted drug delivery using a labeled biomolecule.

References

Application Notes and Protocols: Hydrogel Formation and Crosslinking with m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation of hydrogels using m-PEG36-azide. The primary crosslinking mechanism discussed is the highly efficient and bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer precise control over hydrogel properties, making them ideal for a range of biomedical applications, including drug delivery and tissue engineering.[1][2][3][4][5]

Introduction to PEGylated Hydrogels

Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in biomedical applications. Hydrogels fabricated from PEG derivatives mimic the natural extracellular matrix, providing a hydrated and biocompatible environment for cells and therapeutic molecules. The functionalization of PEG with azide groups, creating this compound, allows for the formation of covalently crosslinked hydrogels through highly specific and efficient click reactions.

The choice of crosslinking chemistry is critical as it dictates the gelation kinetics, mechanical properties, and biocompatibility of the resulting hydrogel. Azide-alkyne cycloaddition reactions are favored for their high yield, specificity, and ability to proceed under mild, aqueous conditions, which is crucial for encapsulating sensitive biological cargo.

Crosslinking Mechanisms

Hydrogel formation with this compound is achieved by reacting it with a molecule containing at least two alkyne groups. The resulting 1,2,3-triazole linkage forms a stable, covalent crosslink.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and widely used method for hydrogel formation. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The catalyst significantly accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer. A reducing agent, such as sodium ascorbate, is typically used to generate Cu(I) in situ from a Cu(II) salt like copper(II) sulfate.

dot

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advantage of SPAAC is that it eliminates the need for a potentially cytotoxic copper catalyst, making it highly suitable for applications involving living cells. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. Hydrogels formed via SPAAC can gel within minutes at room temperature.

dot

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Quantitative Data Summary

The properties of this compound based hydrogels can be tailored by adjusting parameters such as PEG concentration, molecular weight, and the azide-to-alkyne molar ratio.

ParameterTypical ValuesInfluencing FactorsReference
Gelation Time Minutes to hoursPEG concentration, catalyst concentration (for CuAAC), reactivity of the strained alkyne (for SPAAC)
Storage Modulus (G') 1 kPa - 25 kPaSolid content, PEG molecular weight and architecture (e.g., 4-arm vs. 8-arm), azide/alkyne ratio
Swelling Ratio Varies significantlyCrosslink density, PEG molecular weight
Drug Release Sustained release over hours to daysHydrogel mesh size, drug-matrix interactions, degradability of crosslinks

Experimental Protocols

Protocol for Hydrogel Formation via CuAAC

This protocol describes the formation of a hydrogel using a 4-arm PEG-azide and a dialkyne-functionalized peptide, which can be adapted for this compound.

Materials:

  • 4-arm PEG-Azide (e.g., MW 10,000)

  • Dialkyne crosslinker (e.g., a custom peptide with terminal alkynes)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the 4-arm PEG-Azide in PBS to the desired final concentration (e.g., 10% w/v).

    • Dissolve the dialkyne crosslinker in PBS to achieve the desired stoichiometric ratio of azide to alkyne groups (typically 1:1).

  • Initiate Gelation:

    • In a microcentrifuge tube, combine the PEG-Azide and dialkyne crosslinker solutions.

    • To initiate the crosslinking, add the sodium ascorbate solution followed immediately by the CuSO₄ solution. A typical final concentration is 1-5 mM for the catalyst system.

    • Vortex the solution briefly to ensure thorough mixing.

  • Gel Formation and Characterization:

    • Allow the solution to stand at room temperature. Gelation should occur within minutes.

    • The kinetics of gelation and the final mechanical properties can be monitored using rheology, measuring the storage (G') and loss (G'') moduli over time.

dot

CuAAC_Protocol_Workflow A Prepare Precursor Solutions - Dissolve PEG-Azide in PBS - Dissolve Alkyne Crosslinker in PBS B Combine Precursors - Mix PEG-Azide and Alkyne solutions A->B C Add Catalyst System - Add Sodium Ascorbate - Add Copper Sulfate B->C D Mix Thoroughly (e.g., Vortex) C->D E Incubate at Room Temperature D->E F Hydrogel Forms E->F G Characterize Hydrogel (e.g., Rheology, Swelling Studies) F->G

Caption: Experimental Workflow for CuAAC Hydrogel Formation.

Protocol for Hydrogel Formation via SPAAC

This protocol outlines the catalyst-free formation of a hydrogel using an azide-functionalized PEG and a DBCO-functionalized crosslinker.

Materials:

  • This compound

  • DBCO-functionalized crosslinker (e.g., PEG-DBCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the this compound in PBS to the desired final concentration (e.g., 5% w/v).

    • Dissolve the DBCO-functionalized crosslinker in PBS to achieve the desired stoichiometric ratio of azide to cyclooctyne groups (typically 1:1).

  • Initiate Gelation:

    • Combine the two precursor solutions in a suitable mold or vessel.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Gel Formation and Characterization:

    • Gelation will proceed spontaneously at room temperature, typically within minutes.

    • The resulting hydrogel can be characterized for its mechanical properties, swelling behavior, and biocompatibility using standard techniques.

Applications in Drug Delivery

The tunable properties of PEG-azide hydrogels make them excellent candidates for controlled drug delivery systems.

  • Sustained Release: The crosslinked network can physically entrap therapeutic molecules, releasing them over time as a function of diffusion through the hydrogel mesh.

  • Biocompatibility: The use of PEG minimizes adverse immune responses, making these hydrogels suitable for in vivo applications.

  • Injectability: By controlling the gelation time, precursor solutions can be injected in a minimally invasive manner to form a drug-eluting depot in situ.

  • Degradability: By incorporating hydrolytically or enzymatically labile linkers into the crosslinker, the hydrogel can be designed to degrade over a desired timeframe, releasing its payload as the matrix breaks down.

Conclusion

Hydrogel formation using this compound via click chemistry offers a versatile and robust platform for creating advanced biomaterials. The ability to precisely control the network architecture and properties through the selection of the crosslinking mechanism (CuAAC or SPAAC) and reaction parameters allows for the rational design of hydrogels for specific applications in drug delivery, tissue engineering, and regenerative medicine.

References

Step-by-Step Guide to Bioconjugation with m-PEG36-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of molecules using m-PEG36-azide. It includes comprehensive application notes, step-by-step experimental protocols for strain-promoted azide-alkyne cycloaddition (SPAAC), and methods for the purification and characterization of the resulting bioconjugates.

Introduction to this compound Bioconjugation

This compound is a monodisperse polyethylene glycol (PEG) reagent with a terminal azide group. The long, hydrophilic 36-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the conjugated biomolecule. The terminal azide functionality allows for highly specific and efficient covalent ligation to molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO), via a copper-free "click chemistry" reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][] This bioorthogonal reaction is ideal for conjugating sensitive biomolecules as it proceeds rapidly at physiological conditions without the need for cytotoxic copper catalysts.[4][5]

The versatility of this compound makes it a valuable tool in various applications, including:

  • PEGylation of proteins, peptides, and oligonucleotides: To enhance therapeutic properties such as circulation half-life and stability.

  • Antibody-Drug Conjugate (ADC) development: For the precise attachment of cytotoxic drugs to antibodies.

  • PROTAC synthesis: As a linker to connect a target-binding ligand and an E3 ligase ligand.

  • Surface modification and functionalization: To create biocompatible and functionalized surfaces.

This guide will focus on the practical aspects of using this compound in a typical bioconjugation workflow involving a DBCO-functionalized protein.

Data Presentation: Quantitative Parameters for SPAAC Reactions

The efficiency of the SPAAC reaction is influenced by several factors, including the choice of reactants, their concentrations, temperature, and pH. The following tables provide a summary of key quantitative data to aid in experimental design.

Table 1: Typical Reaction Conditions for SPAAC with this compound and a DBCO-functionalized Molecule.

ParameterRecommended ValueNotes
Molar Ratio (this compound : DBCO-molecule) 1.5:1 to 5:1A slight excess of the smaller molecule (this compound) is often used to drive the reaction to completion.
Solvent Phosphate-Buffered Saline (PBS), pH 7.2-7.6Other biocompatible buffers can be used. Avoid buffers containing azides.
Temperature 4°C to 37°CThe reaction can be performed at room temperature or refrigerated to maintain protein stability.
Reaction Time 2 to 24 hoursReaction progress can be monitored by analytical techniques.

Table 2: Second-Order Rate Constants for Common SPAAC Reactions.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DBCO (Dibenzocyclooctyne) ~0.3 - 2.1Widely used, good balance of reactivity and stability.
BCN (Bicyclo[6.1.0]nonyne) ~0.1Good stability.
TCO (trans-Cyclooctene) > 800Reacts with tetrazines in an inverse-electron-demand Diels-Alder reaction, which is much faster than SPAAC.

Experimental Protocols

This section provides detailed methodologies for the bioconjugation of a DBCO-functionalized protein with this compound, followed by purification and characterization of the PEGylated product.

Diagram: Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_characterization Characterization prep_protein Prepare DBCO-functionalized Protein Solution reaction Incubate Reaction Mixture (SPAAC Reaction) prep_protein->reaction Add to prep_peg Prepare this compound Solution prep_peg->reaction purify Purify PEGylated Protein (e.g., SEC, IEX) reaction->purify Transfer for sds_page SDS-PAGE Analysis purify->sds_page Analyze mass_spec Mass Spectrometry purify->mass_spec hplc HPLC Analysis purify->hplc

Caption: Workflow for protein bioconjugation with this compound.

Protocol 1: Bioconjugation of a DBCO-Functionalized Protein with this compound

Materials:

  • DBCO-functionalized protein (e.g., antibody)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Prepare the DBCO-Functionalized Protein Solution:

    • Dissolve the DBCO-functionalized protein in PBS to a final concentration of 1-10 mg/mL.

    • If the protein solution contains any azide-containing preservatives, they must be removed by buffer exchange (e.g., using a desalting column).

  • Prepare the this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.

  • Set up the Conjugation Reaction:

    • In a microcentrifuge tube, add the DBCO-functionalized protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 5 to 20-fold molar excess is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix the reaction mixture by pipetting up and down.

  • Incubate the Reaction:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle shaking or rotation. The optimal reaction time may need to be determined empirically.

  • Quench the Reaction (Optional):

    • The reaction can be quenched by adding an excess of an azide-reactive compound, although this is often not necessary as the unreacted components will be removed during purification.

Protocol 2: Purification of the PEGylated Protein

Purification is essential to remove unreacted this compound and any non-PEGylated protein. The choice of purification method depends on the properties of the protein and the degree of PEGylation.

A. Size Exclusion Chromatography (SEC):

SEC is effective for separating the larger PEGylated protein from the smaller, unreacted this compound.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200)

  • Elution Buffer: PBS, pH 7.4

  • Chromatography system (e.g., FPLC)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the entire reaction mixture onto the column.

  • Elute the sample with the elution buffer at the recommended flow rate for the column.

  • Collect fractions and monitor the absorbance at 280 nm to detect the protein-containing fractions.

  • Pool the fractions containing the purified PEGylated protein.

B. Ion Exchange Chromatography (IEX):

IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and non-PEGylated species.

Materials:

  • IEX column (cation or anion exchange, depending on the protein's pI)

  • Binding Buffer (low salt concentration)

  • Elution Buffer (high salt concentration)

  • Chromatography system

Procedure:

  • Equilibrate the IEX column with binding buffer.

  • Load the reaction mixture (after buffer exchange into the binding buffer if necessary) onto the column.

  • Wash the column with binding buffer to remove unbound molecules.

  • Elute the bound proteins using a linear gradient of the elution buffer.

  • Collect fractions and analyze them to identify those containing the desired PEGylated protein.

Protocol 3: Characterization of the PEGylated Protein

A. SDS-PAGE Analysis:

SDS-PAGE can be used to visualize the increase in molecular weight of the protein after PEGylation.

Procedure:

  • Prepare samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein should appear as a band with a higher apparent molecular weight compared to the un-PEGylated protein. A smear or broad band may be observed due to the heterogeneity of PEGylation.

B. Mass Spectrometry (MS):

Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, confirming the successful conjugation and determining the degree of PEGylation.

Procedure:

  • Prepare the purified PEGylated protein sample for MS analysis (e.g., by buffer exchange into a volatile buffer).

  • Analyze the sample using an appropriate mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • The resulting spectrum will show a mass shift corresponding to the addition of one or more this compound molecules.

C. High-Performance Liquid Chromatography (HPLC):

HPLC can be used to assess the purity of the PEGylated protein and to separate different PEGylated species.

Procedure:

  • Use an appropriate HPLC column (e.g., size exclusion, reverse phase, or ion exchange).

  • Develop a suitable gradient and run the purified sample.

  • The chromatogram will show peaks corresponding to the PEGylated protein and any remaining impurities.

Diagram: SPAAC Reaction Mechanism

G cluster_reactants Reactants cluster_product Product Azide This compound (R-N3) Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole DBCO DBCO-functionalized Molecule (Strained Alkyne) DBCO->Triazole [3+2] Cycloaddition (Copper-Free)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Troubleshooting & Optimization

Common side reactions and byproducts in m-PEG36-azide chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of m-PEG36-azide in bioconjugation and other chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal azide group (-N₃) and a methoxy cap at the other end. Its primary application is in "click chemistry," a set of biocompatible and highly efficient reactions for covalently linking molecules. Specifically, the azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1][2][3] This makes it a valuable tool for bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4]

Q2: What are the main advantages of using the azide functional group in this compound?

A2: The azide group is highly selective and stable under a wide range of reaction conditions, including in aqueous environments and across a broad pH range.[5] It is also considered bioorthogonal, meaning it does not typically react with naturally occurring functional groups in biological systems, which minimizes side reactions when working with complex biomolecules.

Q3: What is the difference between CuAAC and SPAAC, and when should I choose one over the other?

A3: Both CuAAC and SPAAC are click chemistry reactions that form a triazole linkage between an azide and an alkyne. The key difference is the requirement of a copper catalyst.

  • CuAAC requires a copper(I) catalyst, which significantly accelerates the reaction. It is generally faster than SPAAC and uses simple terminal alkynes. However, the copper catalyst can be cytotoxic, which can be a concern for in vivo applications or when working with sensitive proteins.

  • SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN). The ring strain of the cyclooctyne provides the activation energy for the reaction to proceed without a catalyst. This makes SPAAC highly biocompatible and ideal for live-cell imaging and in vivo studies.

Choose CuAAC for in vitro applications where reaction speed is critical and the potential for copper-induced side reactions can be managed. Opt for SPAAC when working with living cells or in vivo systems where copper toxicity is a concern.

Troubleshooting Guides

Guide 1: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Poor Quality of Reagents Ensure this compound and the alkyne-containing molecule are of high purity and have been stored correctly to prevent degradation. Use fresh, high-quality copper sulfate and a reducing agent like sodium ascorbate.Improved reaction efficiency and yield.
Inhibition of Copper Catalyst The presence of chelating agents (e.g., EDTA in buffers) can sequester copper ions. Use buffers that are free of chelating agents. Some proteins, particularly those with histidine tags, can also chelate copper; in such cases, increasing the copper and ligand concentration may be necessary.Restoration of catalytic activity and increased product formation.
Oxidation of Cu(I) to Cu(II) The active catalyst is Cu(I). Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present throughout the reaction. Performing the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidation.Maintenance of the active catalytic species, leading to a higher yield.
Precipitation of Reagents The this compound or the alkyne-containing molecule may have poor solubility in the chosen solvent system, leading to precipitation. Optimize the solvent system, potentially by adding a co-solvent like DMSO or DMF.A homogenous reaction mixture and improved reaction kinetics.

Issue 2: Presence of Unexpected Byproducts

Byproduct Cause Mitigation Strategy
Homodimer of Alkyne (Glaser Coupling) Oxidative coupling of the alkyne starting material, often promoted by the presence of oxygen and copper.Deoxygenate all solutions and perform the reaction under an inert atmosphere. The use of a copper-chelating ligand can also suppress this side reaction.
Oxidized Biomolecule The Cu(I)/Cu(II)/ascorbate system can generate reactive oxygen species (ROS) that can damage sensitive amino acid residues like methionine, cysteine, tyrosine, and histidine.Use a copper-chelating ligand such as THPTA or BTTAA, which can stabilize the Cu(I) state and reduce ROS formation. Working under anaerobic conditions is also beneficial.
Thiotriazoles A copper-catalyzed reaction between the azide, alkyne, and a free thiol group (from cysteine residues) can form thiotriazole byproducts.This is a competing reaction that can be difficult to eliminate completely. Optimizing stoichiometry and reaction time may help favor the desired product.
Ascorbate Adducts Byproducts of sodium ascorbate oxidation can react with lysine and arginine residues on proteins.Add a scavenger molecule like aminoguanidine to the reaction mixture to intercept these reactive byproducts.

Issue 3: Difficulty in Purifying the Final Conjugate

Problem Solution
Residual Copper Catalyst Residual copper can be toxic and interfere with downstream applications. It can be removed by several methods: - Chelation: Wash the reaction mixture with a solution of a chelating agent like EDTA. - Resins: Use a copper-chelating resin. - Size-Exclusion Chromatography (SEC): Separate the larger conjugate from the smaller copper ions. - Dialysis: Exchange the buffer to remove copper.
Separation of Unreacted Starting Materials Unreacted this compound and the alkyne-containing molecule need to be removed. - Chromatography: Techniques like size-exclusion, ion-exchange, or reversed-phase chromatography are effective for separating the conjugate from unreacted starting materials. - Dialysis/Ultrafiltration: For large biomolecule conjugates, these methods can remove smaller unreacted molecules.
Guide 2: Troubleshooting Staudinger Ligation

Issue 1: Low Yield of Ligated Product

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of Aza-Ylide Intermediate The aza-ylide intermediate can be hydrolyzed to a primary amine and phosphine oxide (Staudinger reduction) if the intramolecular cyclization is too slow.Use a phosphine reagent with a well-positioned electrophilic trap (e.g., a methyl ester ortho to the phosphine) to accelerate the intramolecular reaction. Minimizing water in the initial phase of the reaction is also critical.
Steric Hindrance Bulky groups near the azide or on the phosphine can slow down the reaction.If possible, redesign the reactants to reduce steric bulk.
Incomplete Conversion The reaction may be slow due to low reactant concentrations or unfavorable electronic effects.Increase the concentration of the reactants. Using phosphines with electron-donating groups can also increase the reaction rate.

Issue 2: Formation of Phosphonamide Byproduct

Cause Mitigation Strategy
An aza-Wittig type side reaction can lead to the formation of a phosphonamide byproduct.Switch to a phosphinothiol reagent, which is less prone to this side reaction. Re-optimizing the reaction conditions (solvent, temperature) may also be beneficial.

Quantitative Data Summary

The following tables provide a summary of quantitative data for key aspects of this compound chemistry. Note that specific values can vary depending on the reactants, solvent, temperature, and other reaction conditions.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

ParameterCuAACSPAAC (with DBCO)Key Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹10⁻² to 1 M⁻¹s⁻¹CuAAC is typically 100 to 1000 times faster than SPAAC.
Catalyst Requirement Yes (Copper (I))No (Metal-free)SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.
Typical Reaction Time 1 - 24 hours30 minutes - 12 hoursReaction times are highly dependent on reactant concentrations and the specific cyclooctyne used in SPAAC.
Typical Yield 70 - 95%80 - 99%Both reactions are generally high-yielding.
Regioselectivity High (yields 1,4-isomer)Low (yields a mixture of regioisomers)CuAAC provides a single, well-defined product isomer.

Table 2: Common Side Reactions and Their Estimated Occurrence

Reaction Side Reaction/Byproduct Estimated Occurrence Primary Mitigation Strategy
CuAAC Oxidative Homocoupling (Glaser Coupling)Can be significant in the presence of O₂Perform reaction under inert atmosphere
CuAAC Biomolecule Oxidation by ROSVaries depending on the biomolecule and conditionsUse of a copper-chelating ligand (e.g., THPTA)
Staudinger Ligation Hydrolysis of Aza-Ylide (Staudinger Reduction)Can be a major competing reactionUse of a phosphine with an electrophilic trap
Staudinger Ligation Phosphonamide FormationLess common, but can occur with certain phosphinesUse of phosphinothiol reagents

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Alkyne-Modified Protein
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in nuclease-free water.

    • Prepare a 1-2 mM stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5, free of chelating agents).

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of aminoguanidine in nuclease-free water.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound. The molar ratio will need to be optimized, but a 2 to 10-fold molar excess of the PEG-azide is a good starting point.

    • Add the aminoguanidine solution to a final concentration of 5 mM.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is recommended.

    • Add the copper/ligand mixture to the protein/PEG solution to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Remove the copper catalyst using one of the methods described in the troubleshooting guide (e.g., chelation with EDTA followed by size-exclusion chromatography).

    • Purify the conjugate from unreacted starting materials using an appropriate chromatography method (e.g., SEC or ion-exchange).

Protocol 2: Characterization of this compound Conjugates by LC-MS
  • Sample Preparation:

    • Dilute a small aliquot of the purified conjugate and the unreacted protein (as a control) in a suitable mobile phase (e.g., water with 0.1% formic acid).

  • LC Separation:

    • Inject the samples onto a reverse-phase HPLC column (e.g., a C4 or C8 column for proteins).

    • Elute the components using a gradient of an organic solvent (e.g., acetonitrile with 0.1% formic acid) in water (with 0.1% formic acid).

  • MS Analysis:

    • The eluent from the HPLC is directed to a mass spectrometer (e.g., an ESI-Q-TOF).

    • Acquire mass spectra across the elution profile.

    • Deconvolute the mass spectra of the protein peaks to determine their molecular weights. A successful conjugation will result in a mass shift corresponding to the mass of the this compound that has been attached.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis reagents Prepare Stock Solutions (this compound, Alkyne-Protein, CuSO4, Ligand, Ascorbate) mix Combine Reactants (Protein, PEG-Azide, Cu/Ligand, Ascorbate) reagents->mix Add incubate Incubate (Room Temperature, 1-4h) mix->incubate Start Reaction purify Purify Conjugate (SEC, IEX, etc.) incubate->purify Stop Reaction analyze Characterize (LC-MS, SDS-PAGE) purify->analyze Analyze

Caption: A general experimental workflow for the CuAAC conjugation of this compound.

troubleshooting_logic start Low Yield in CuAAC Reaction check_reagents Check Reagent Quality and Storage start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Evaluate Catalyst Activity/Inhibition catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Optimize Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->check_catalyst Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No catalyst_ok->check_conditions Yes remove_inhibitors Use Chelator-Free Buffer/ Increase Cu/Ligand catalyst_ok->remove_inhibitors No optimize_params Adjust Solvent, Temp., Atmosphere conditions_ok->optimize_params No success High Yield conditions_ok->success Yes replace_reagents->start remove_inhibitors->start optimize_params->start

Caption: A decision tree for troubleshooting low yield in CuAAC reactions.

References

Technical Support Center: Purification of m-PEG36-Azide Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of proteins conjugated with m-PEG36-azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins? A1: The main challenges arise from the reaction mixture's complexity, which often contains the desired PEGylated conjugate, unreacted native protein, excess PEG reagent, and various by-products like positional isomers (different PEG attachment sites) and PEGamers (proteins with varying numbers of attached PEG molecules).[] Additionally, the attached PEG chain can alter the protein's physicochemical properties, such as its size, charge, and hydrophobicity, complicating standard purification procedures.[2][3]

Q2: Which chromatographic technique is the best starting point for my this compound conjugated protein? A2: The choice of technique depends on the specific properties of your protein and the nature of the impurities.

  • Size Exclusion Chromatography (SEC) is often the first method used because PEGylation significantly increases the protein's hydrodynamic radius.[] It is very effective at removing unreacted PEG and other small molecule by-products.[3]

  • Ion Exchange Chromatography (IEX) is highly effective for separating species based on charge differences. The PEG chain can shield surface charges on the protein, altering its interaction with the IEX resin and allowing for the separation of native protein, different PEGylated species, and even positional isomers.

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on hydrophobicity. Since PEGylation can alter a protein's surface hydrophobicity, HIC can be a powerful, orthogonal step to IEX or SEC.

Q3: How does the azide group on the this compound affect my purification strategy? A3: The azide group itself has a minimal impact on the protein's overall properties for standard chromatographic methods like SEC or IEX. However, it provides a unique handle for purification via affinity chromatography. If you conjugate the azide-tagged protein to a resin functionalized with an alkyne (e.g., DBCO or BCN) via click chemistry, you can achieve highly specific capture and purification. This is particularly useful for purifying the conjugate from a complex mixture like a cell lysate.

Q4: Can I use Reversed-Phase Chromatography (RPC) for my PEGylated protein? A4: Yes, RPC (or RP-HPLC) can be used, especially on an analytical scale, for identifying PEGylation sites and separating positional isomers. However, the organic solvents and acidic conditions used in RPC can potentially denature the protein, so its use in preparative purification depends on the protein's stability.

Q5: How can I analyze the purity of my final product? A5: A combination of analytical techniques is recommended. Analytical SEC can confirm the removal of aggregates and unreacted protein. SDS-PAGE will show a band shift corresponding to the increased molecular weight of the PEGylated conjugate. Mass spectrometry (MS) provides an accurate molecular weight to confirm the degree of PEGylation. HPLC-based methods, such as IEX-HPLC or RP-HPLC, can resolve different PEGylated species and isomers.

Purification Strategy & Workflow

The selection of a purification strategy often involves a multi-step process to achieve high purity. An initial capture step is typically followed by one or more polishing steps.

G start PEGylation Reaction Mixture step1 Capture Step (Primary Purification) start->step1 Load sample sec Size Exclusion Chromatography (SEC) step1->sec Choose based on properties iex Ion Exchange Chromatography (IEX) step1->iex Choose based on properties hic Hydrophobic Interaction Chromatography (HIC) step1->hic Choose based on properties affinity Affinity Chromatography (via Azide Tag) step1->affinity Choose based on properties step2 Polishing Step (Orthogonal Method) sec->step2 Removes unreacted PEG/protein iex->step2 Separates by charge isomers hic->step2 Separates by hydrophobicity affinity->step2 Highly specific capture analysis Purity Analysis (SEC-HPLC, SDS-PAGE, MS) step2->analysis Collect fractions final Purified this compound Conjugated Protein analysis->final Pool pure fractions

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of Conjugated Protein 1. Non-specific binding to the chromatography resin. 2. Precipitation of the conjugate on the column due to buffer conditions. 3. Protein instability under the chosen pH or salt conditions.1. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. Increase the ionic strength of the buffer for IEX or HIC. 2. Perform solubility tests for your conjugate in different buffers. Adjust pH or add solubilizing agents like arginine. 3. Screen a range of pH values and buffer systems to find optimal conditions for protein stability.
Co-elution of Native (Unconjugated) Protein 1. Insufficient resolution of the chosen method. 2. Column overloading reduces separation efficiency. 3. For IEX, the charge difference between native and PEGylated protein is too small.1. Optimize the elution gradient (for IEX/HIC) or use a longer column with a smaller particle size (for SEC). 2. Reduce the sample load to less than 5% of the column volume. 3. Adjust the pH to maximize the charge difference. Use a different mode of chromatography (e.g., HIC) as an orthogonal step.
Presence of Free this compound in Final Product 1. Poor separation by the chosen method. SEC resolution may be insufficient if the conjugate is small. 2. Initial removal step is inefficient (e.g., dialysis with incorrect MWCO).1. Use a high-resolution SEC column designed for separating species with smaller size differences. IEX or HIC are generally very effective at removing free PEG. 2. Perform a buffer exchange using a desalting column or diafiltration with a membrane MWCO that is at least 10x smaller than the protein conjugate.
Multiple Peaks in Analytical Chromatography 1. Presence of positional isomers (PEG attached at different sites). 2. Presence of multi-PEGylated species (di-PEG, tri-PEG, etc.). 3. Protein aggregation or degradation.1. High-resolution IEX or RP-HPLC can often separate positional isomers. 2. IEX is the preferred method to separate species with different degrees of PEGylation based on the number of shielded charges. 3. Use analytical SEC with light scattering detection to confirm aggregation. Optimize buffer conditions (pH, salt, additives) to minimize this.

Comparison of Primary Purification Techniques

TechniqueSeparation PrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)• Excellent for removing free PEG and small molecules. • Mild, non-denaturing conditions. • Predictable elution behavior.• Limited resolution for species of similar size (e.g., native vs. mono-PEGylated). • Does not separate positional isomers. • Sample dilution occurs.
Ion Exchange Chromatography (IEX) Net Surface Charge• High resolution; can separate native, mono-, and multi-PEGylated species. • Can separate positional isomers. • High binding capacity.• PEG chains can cause "charge shielding," reducing binding affinity and dynamic capacity. • Requires optimization of pH and salt gradient.
Hydrophobic Interaction Chromatography (HIC) Surface Hydrophobicity• Orthogonal to SEC and IEX, providing an excellent polishing step. • Can separate species with subtle differences in hydrophobicity. • Generally non-denaturing conditions.• PEGylation effect on hydrophobicity is protein-dependent and less predictable. • Lower capacity compared to IEX. • Requires high salt concentrations for binding, which may cause precipitation.
Affinity Chromatography (via Azide) Specific Bio-orthogonal Reaction• Extremely high selectivity for the azide-tagged conjugate. • Can purify from very complex mixtures (e.g., cell lysate). • Single-step purification may be possible.• Requires synthesis of a custom alkyne-functionalized resin. • Elution conditions may be harsh depending on the affinity interaction. • Does not separate based on the degree of PEGylation.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the PEGylated protein from smaller impurities like excess this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis p1 1. Prepare Running Buffer (e.g., PBS, pH 7.4) p2 2. Select SEC Column (e.g., Superdex 200) p1->p2 p3 3. Equilibrate Column (2-3 column volumes) p2->p3 r1 4. Concentrate Reaction Mix (if necessary) p3->r1 r2 5. Apply Sample (<5% of column volume) r1->r2 r3 6. Isocratic Elution (with running buffer) r2->r3 r4 7. Monitor Elution (UV at 280 nm) r3->r4 r5 8. Collect Fractions r4->r5 a1 9. Analyze Fractions (SDS-PAGE) r5->a1 a2 10. Pool Pure Fractions a1->a2

Caption: General experimental workflow for SEC purification.

Methodology:

  • Column & Buffer Preparation: Select an SEC column with a fractionation range appropriate for your target protein conjugate. Prepare a running buffer (e.g., Phosphate Buffered Saline, pH 7.4) and thoroughly degas it.

  • Equilibration: Equilibrate the column with at least 2-3 column volumes (CVs) of running buffer at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: Concentrate the PEGylation reaction mixture if it is too dilute. Centrifuge or filter the sample (0.22 µm) to remove any precipitates.

  • Sample Application: Inject the prepared sample onto the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.

  • Elution & Fraction Collection: Perform an isocratic elution using the running buffer. Monitor the column effluent using a UV detector at 280 nm. Collect fractions corresponding to the eluted peaks. The PEGylated protein should elute earlier than the unconjugated protein and significantly earlier than the free PEG reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate, free from native protein and other impurities. Pool the pure fractions.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is suitable for separating proteins based on charge, which is effective for isolating mono-PEGylated species from native and multi-PEGylated proteins.

Methodology:

  • Resin & Buffer Selection: Choose an anion or cation exchange resin based on your protein's isoelectric point (pI) and the desired buffer pH.

    • Cation Exchange (CEX): Use when the buffer pH is below the protein's pI (protein is positively charged).

    • Anion Exchange (AEX): Use when the buffer pH is above the protein's pI (protein is negatively charged).

  • Buffer Preparation: Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B, e.g., Buffer A + 1M NaCl).

  • Equilibration: Equilibrate the column with 5-10 CVs of Buffer A.

  • Sample Preparation: Desalt the reaction mixture into Buffer A using a desalting column or dialysis to ensure the sample's ionic strength is low enough for binding.

  • Sample Loading & Wash: Load the sample onto the column. After loading, wash the column with Buffer A for 5-10 CVs to remove any unbound material, including the neutral free PEG.

  • Elution: Elute the bound proteins using a linear gradient from 0% to 100% Buffer B over 10-20 CVs. Due to charge shielding by the PEG chain, the PEGylated protein is expected to elute at a lower salt concentration than the more highly charged native protein.

  • Analysis: Collect fractions across the gradient and analyze by SDS-PAGE and/or analytical SEC to identify the pure fractions.

References

Technical Support Center: Optimizing m-PEG36-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG36-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound bioconjugation experiments in a question-and-answer format.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question 1: I am observing very low or no yield in my CuAAC reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a CuAAC reaction can stem from several factors related to the catalyst, reactants, or reaction conditions. Here is a step-by-step troubleshooting guide:

  • Inactive Catalyst: The active catalyst for CuAAC is Copper(I) (Cu(I)), which can be readily oxidized to inactive Copper(II) (Cu(II)) by atmospheric oxygen.[1]

    • Solution:

      • Use a freshly prepared solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). A 3- to 10-fold excess of sodium ascorbate is commonly used.[2]

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

      • Employ a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect the Cu(I) catalyst from oxidation and disproportionation.[3][4] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.

  • Suboptimal Reagent Concentrations: The concentrations of your this compound, alkyne-containing biomolecule, and catalyst are critical.

    • Solution:

      • Ensure you are using an appropriate molar ratio of reactants. While a 1:1 to 1.5:1 ratio of azide to alkyne is typical, a molar excess of the PEG-azide may be necessary if your biomolecule is in low concentration.

      • The copper catalyst concentration can also be optimized. For many bioconjugation reactions, the copper complex is used in stoichiometric or excess amounts relative to the azide and alkyne, with maximal activity often observed around 250 µM of copper.

  • Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can impede the reaction.

    • Solution:

      • If possible, redesign your alkyne-modified biomolecule to introduce a longer spacer arm between the alkyne and the biomolecule. The PEG chain in this compound already provides good spacing.

      • Increase the reaction time and/or temperature to overcome the steric barrier. Gentle heating can increase the reaction rate.

  • Problem with Starting Materials: Degradation or impurity of your this compound or alkyne-functionalized molecule can inhibit the reaction.

    • Solution:

      • Ensure proper storage of your reagents as recommended by the supplier, typically at -20°C and protected from moisture.

      • Verify the purity and integrity of your starting materials using appropriate analytical techniques like NMR or mass spectrometry.

Question 2: My biomolecule appears to be degrading or aggregating during the CuAAC reaction. What can I do to prevent this?

Answer:

Biomolecule degradation and aggregation are common issues in CuAAC due to the generation of reactive oxygen species (ROS) and the interaction of copper with certain amino acid residues.

  • Reactive Oxygen Species (ROS) Formation: The combination of Cu(I) and sodium ascorbate can generate ROS, which can lead to oxidative damage of sensitive biomolecules.

    • Solution:

      • Use a copper-chelating ligand, which can act as a sacrificial reductant and protect the biomolecule from oxidation.

      • The use of DMSO as a co-solvent can also help protect against ROS.

      • Adding aminoguanidine to the reaction mixture can help intercept deleterious ascorbate by-products.

  • Biomolecule Aggregation: High concentrations of organic co-solvents or unfavorable buffer conditions can lead to protein denaturation and aggregation.

    • Solution:

      • Minimize the percentage of organic co-solvents like DMSO or DMF. Keep the final concentration below 10-15% to avoid antibody denaturation.

      • Optimize the pH and ionic strength of the conjugation buffer. A pH range of 7-9 is commonly employed for reactions involving primary amines.

      • Perform the reaction at a lower temperature (e.g., 4°C) to reduce the risk of aggregation, though this may require a longer reaction time.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question 3: My SPAAC reaction is very slow or has a low yield. How can I optimize it?

Answer:

While SPAAC avoids the use of a copper catalyst, its kinetics are highly dependent on the choice of cyclooctyne, reactant concentrations, and reaction conditions.

  • Inefficient Reaction Kinetics: The reactivity of the strained alkyne is a major determinant of the reaction rate.

    • Solution:

      • Select a more reactive cyclooctyne. For example, dibenzocyclooctyne (DBCO) derivatives generally exhibit faster reaction kinetics than bicyclo[6.1.0]nonyne (BCN) derivatives.

      • Optimize your reaction buffer. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also increase the rate of SPAAC reactions.

  • Low Reactant Concentrations: SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the azide and the alkyne.

    • Solution:

      • Increase the concentration of your reactants if possible. Keeping the concentrations high will maximize the reaction efficiency.

      • Use a molar excess of one reactant. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is often recommended.

  • Steric Hindrance: Similar to CuAAC, steric hindrance can be an issue in SPAAC.

    • Solution:

      • The presence of a PEG spacer on either the azide or the cyclooctyne can enhance reaction rates by increasing accessibility. The this compound already incorporates a long PEG linker.

  • Side Reactions: Strained alkynes can react with endogenous thiols, such as glutathione, which is abundant in cellular environments. BCN is also known to react with thiols.

    • Solution:

      • If working in a complex biological milieu, consider this potential side reaction. The addition of β-mercaptoethanol (β-ME) can suppress the thiol-BCN reaction.

Question 4: How can I monitor the progress of my bioconjugation reaction?

Answer:

Monitoring the reaction progress is crucial for optimization. Several methods can be employed:

  • For CuAAC: If using a fluorogenic azide, you can monitor the increase in fluorescence over time.

  • For SPAAC with DBCO: The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance at around 310 nm.

  • General Methods:

    • Chromatography: Techniques like Size Exclusion Chromatography (SEC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the conjugated product from the starting materials and monitor the reaction progress.

    • Mass Spectrometry: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the formation of the desired conjugate and assess the degree of labeling.

    • Gel Electrophoresis: SDS-PAGE can be used to visualize the shift in molecular weight upon conjugation of the PEG chain to a protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions involving PEG-azides. These are general guidelines, and optimization for specific applications is recommended.

Table 1: Recommended Reaction Parameters for CuAAC with this compound
ParameterRecommended RangeNotes
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1A slight excess of the PEG-azide can be beneficial.
Copper(II) Source Concentration 50 - 250 µMOptimal concentration can vary depending on the specific biomolecule.
Reducing Agent (Sodium Ascorbate) Concentration 5-10 times the copper concentrationA fresh solution should always be used.
Ligand (e.g., THPTA, TBTA) Concentration 2-5 times the copper concentrationHelps to protect the catalyst and the biomolecule.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate, but consider biomolecule stability.
Reaction Time 30 minutes to 48 hoursMonitor reaction progress to determine the optimal time.
pH 7.0 - 9.0For reactions with amine-containing biomolecules. Avoid amine-containing buffers like Tris.
Solvent Aqueous buffer (e.g., PBS), with minimal organic co-solvent (e.g., DMSO, DMF)Keep organic co-solvent concentration low to prevent biomolecule denaturation.
Table 2: Recommended Reaction Parameters for SPAAC with this compound
ParameterRecommended RangeNotes
Molar Ratio (Azide:Cyclooctyne) 1.5:1An excess of the azide can help drive the reaction to completion.
Reactant Concentration As high as solubility allowsHigher concentrations lead to faster reaction rates.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate.
Reaction Time 2 to 48 hoursHighly dependent on the reactivity of the cyclooctyne and reactant concentrations.
pH 7.0 - 8.5A slightly alkaline pH can increase the reaction rate.
Solvent Aqueous buffer (e.g., PBS, HEPES)HEPES buffer may offer faster kinetics than PBS. Avoid buffers containing azides.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reactant Preparation:

    • Dissolve the alkyne-functionalized biomolecule and this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Catalyst and Ligand Premix:

    • In a separate microcentrifuge tube, prepare a stock solution of the copper catalyst (e.g., CuSO₄·5H₂O) and the ligand (e.g., THPTA). A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

  • Reaction Setup:

    • To the solution containing the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation:

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Monitor the reaction progress using a suitable analytical method.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess reagents, catalyst, and byproducts. Common methods include size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reactant Preparation:

    • Dissolve the this compound and the cyclooctyne-functionalized biomolecule (e.g., DBCO- or BCN-modified protein) in the chosen reaction buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.5).

  • Reaction Setup:

    • Mix the solutions of the azide and the cyclooctyne. To maximize reaction efficiency, it is recommended to keep the concentrations of the reactants as high as their solubility and the stability of the biomolecule allow.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C) with gentle mixing. Reaction times can vary from a few hours to overnight, depending on the reactivity of the chosen cyclooctyne.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., SEC, LC-MS).

    • Once the reaction has reached the desired level of completion, purify the conjugate using standard methods such as size-exclusion chromatography to remove any unreacted starting materials.

Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A This compound E Mix Reactants & Initiate A->E B Alkyne-Biomolecule B->E C CuSO4 + Ligand C->E D Sodium Ascorbate D->E F Purify Conjugate (e.g., SEC) E->F G m-PEG36-Biomolecule Conjugate F->G SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A This compound C Mix Reactants A->C B Cyclooctyne-Biomolecule (e.g., DBCO, BCN) B->C D Purify Conjugate (e.g., SEC) C->D E m-PEG36-Biomolecule Conjugate D->E Troubleshooting_Logic cluster_CuAAC CuAAC Issues cluster_SPAAC SPAAC Issues cluster_General General Issues Start Low/No Yield? C1 Check Catalyst Activity Start->C1 CuAAC S1 Select More Reactive Cyclooctyne Start->S1 SPAAC G1 Biomolecule Degradation/Aggregation Start->G1 General C2 Optimize Reagent Ratios C1->C2 C3 Address Steric Hindrance C2->C3 C4 Verify Starting Material Quality C3->C4 S2 Increase Reactant Concentrations S1->S2 S3 Optimize Buffer & pH S2->S3 S4 Consider Side Reactions S3->S4 G2 Inefficient Purification G1->G2

References

Overcoming solubility issues with m-PEG36-azide conjugates.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with m-PEG36-azide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a long-chain, monodisperse polyethylene glycol (PEG) reagent.[1] It features a methoxy (m) group at one end and a reactive azide (-N3) group at the other.[2] The PEG chain, consisting of 36 ethylene glycol units, is highly hydrophilic, which helps to increase the water solubility of molecules it is conjugated to.[3][4] Its primary application is in "click chemistry," specifically in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, where it is used to attach the PEG chain to alkyne-containing molecules like proteins, peptides, or nanoparticles.[2] This process, known as PEGylation, can improve the pharmacokinetic properties, stability, and solubility of the target molecule while reducing immunogenicity.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in water and many common organic solvents. Its hydrophilic PEG backbone makes it soluble in aqueous media. For stock solutions, water-miscible organic solvents like Dimethylsulfoxide (DMSO) and Dimethylformamide (DMF) are often recommended. It is also soluble in chlorinated solvents like Dichloromethane (DCM) and methylene chloride, as well as acetonitrile. However, it is less soluble in alcohols and toluene and generally insoluble in ether.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage is critical to maintain the stability and reactivity of this compound. It should be stored at -20°C for the long term. The compound is hygroscopic, meaning it can absorb moisture from the air, which can make the solid tacky and difficult to handle. Always allow the vial to warm to room temperature before opening to prevent moisture condensation. For optimal stability, especially for stock solutions, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and avoid repeated freeze-thaw cycles.

Q4: Can the azide group affect the solubility or aggregation of my final conjugate?

A4: While the PEG chain itself dramatically enhances solubility, the properties of the final conjugate can be influenced by multiple factors. In some contexts, the presence of the azide functional group has been shown to affect the aggregation kinetics of proteins under thermomechanical stress. The formation of the triazole ring after click chemistry is stable and generally does not negatively impact solubility. However, if the molecule being PEGylated is very hydrophobic, aggregation can still occur if the PEG chain is not large enough to overcome these forces. The high hydrophilicity of the PEG45 backbone (similar to PEG36) is known to prevent aggregation of conjugates and enhance formulation stability.

Troubleshooting Guide

Q5: My this compound is difficult to dissolve, even in recommended solvents. What should I do?

A5: Difficulty in dissolving this compound can arise from its high crystallinity and hygroscopic nature.

  • Initial Steps: Ensure you are using a sufficient volume of a recommended anhydrous solvent (e.g., DMSO, DMF, DCM, or water). Vortex or sonicate the mixture to aid dissolution.

  • Gentle Warming: For aqueous solutions, PEG can be dissolved in warm water (up to 80-90°C) without adverse effects. For organic solvents, slight warming can also improve solubility, but this should be done cautiously to avoid any degradation of the azide.

  • Check for Hydrolysis: If the product has been exposed to moisture, it may become tacky and harder to handle. Storing the compound properly in a desiccator or under inert gas can prevent this.

Q6: I've prepared a stock solution of this compound in an organic solvent, but it precipitates when added to my aqueous reaction buffer. How can I prevent this?

A6: This is a common issue when the final concentration of the organic solvent is too high in the aqueous buffer, causing the PEG conjugate or other components to precipitate.

  • Optimize Solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous buffer. Prepare a more concentrated stock solution if possible.

  • Co-solvent System: Consider using a buffer system that contains a small percentage of a miscible organic co-solvent to maintain solubility.

  • Method of Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing. This prevents localized high concentrations of the organic solvent.

Q7: My final PEGylated conjugate is showing poor solubility or is precipitating. What went wrong?

A7: The solubility of the final conjugate depends on the overall physicochemical properties of the new molecule, not just the PEG chain.

  • Insufficient PEGylation: The ratio of the hydrophobic parent molecule to the hydrophilic PEG chain may be too high. Consider using a PEG with a higher molecular weight or attaching multiple PEG chains if your molecule allows.

  • Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility of the conjugate, especially if the parent molecule is a protein. Perform buffer screening to find the optimal conditions for your specific conjugate.

  • Aggregation: The parent molecule itself may be prone to aggregation, which PEGylation can mitigate but not always eliminate. Ensure that the protein or molecule is stable in the reaction conditions (e.g., presence of copper catalyst, temperature).

Data and Protocols

Solubility and Storage Summary

The following table summarizes the solubility and recommended storage conditions for this compound.

ParameterDetailsCitations
Solubility
Aqueous SolventsSoluble in water and aqueous buffers.
Organic SolventsSoluble in DMSO, DMF, Dichloromethane (DCM), Methylene Chloride, Chloroform, Acetonitrile.
Poor SolventsLess soluble in alcohols and toluene; insoluble in ether.
Typical ConcentrationStock solutions are often prepared at concentrations like 10 mg/mL in solvents such as water, chloroform, or DMSO.
Storage & Handling
Long-Term StorageStore desiccated at -20°C.
HandlingHygroscopic. Allow vial to reach room temperature before opening. Limit exposure to moisture. For stock solutions, use an inert gas (argon/nitrogen) and avoid repeated freeze-thaw cycles.
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a stock solution, which is a common first step before its use in conjugation reactions.

  • Equilibration: Remove the this compound vial from -20°C storage and allow it to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing inside the vial upon opening.

  • Weighing: In a fume hood, weigh the desired amount of this compound into a new, dry vial. Due to its potentially tacky nature, handle it carefully.

  • Solvent Addition: Add the appropriate volume of anhydrous, molecular sieve-treated solvent (e.g., DMSO or DMF) to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: Blanket the stock solution with an inert gas like argon or nitrogen, seal the vial (e.g., with a septum), and store at -20°C.

Protocol 2: General Workflow for a CuAAC Reaction

This protocol outlines a general workflow for using this compound to PEGylate an alkyne-containing protein.

  • Prepare Reactants:

    • Dissolve the alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA).

  • Reaction Setup:

    • In a reaction vessel, add the protein solution.

    • Add the this compound stock solution to the desired final molar excess.

    • Add the copper ligand, followed by the CuSO₄ and finally the sodium ascorbate to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle shaking for 1-4 hours. Monitor the reaction progress using techniques like SDS-PAGE (to observe the shift in molecular weight) or mass spectrometry.

  • Quenching & Purification: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. The PEGylated conjugate is then purified from excess reagents using methods like size-exclusion chromatography (SEC) or dialysis.

Visual Guides

Logical and Experimental Workflows

The following diagrams illustrate key decision-making and experimental processes for working with this compound.

G cluster_0 Troubleshooting Workflow: Solubility Issues start This compound Fails to Dissolve q1 Is the solvent appropriate and anhydrous? start->q1 s1 Use recommended solvent (e.g., Water, DMSO, DMF). Ensure it is anhydrous. q1->s1 No q2 Have physical methods been applied? q1->q2 Yes s1->q2 s2 Vortex, sonicate, or apply gentle warming. q2->s2 No q3 Was the reagent handled properly? q2->q3 Yes s2->q3 s3 Check for moisture exposure. Use fresh reagent if needed. q3->s3 No end Problem Resolved q3->end Yes s3->end G cluster_1 Experimental Workflow: Stock Solution & Conjugation A 1. Equilibrate this compound vial to Room Temperature B 2. Weigh Reagent into a Dry Vial A->B C 3. Add Anhydrous Solvent (e.g., DMSO) B->C D 4. Dissolve Completely (Vortex / Sonicate) C->D E 5. Store Stock Solution (-20°C, Inert Gas) D->E G 7. Add PEG-Azide Stock & Click Reagents (Cu/Ligand) E->G F 6. Prepare Alkyne-Molecule in Aqueous Buffer F->G H 8. Incubate & Monitor Reaction (e.g., SDS-PAGE) G->H I 9. Purify Conjugate (e.g., SEC) H->I G cluster_2 Conceptual Diagram: PEGylation Enhances Solubility mol Hydrophobic Molecule (Poorly Soluble) + Alkyne Group process Click Chemistry mol->process peg This compound + Hydrophilic PEG Chain + Azide Group peg->process conj PEGylated Conjugate (Water Soluble) - Hydrophilic PEG shell - Shielded Core process->conj

References

Challenges and solutions for scaling up m-PEG36-azide reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scaling up m-PEG36-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this compound chemistry from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with this compound?

A1: Scaling up CuAAC reactions with high molecular weight PEGs like this compound introduces several challenges. These include maintaining adequate mixing in increasingly viscous solutions, ensuring efficient heat transfer to control reaction exotherms, managing the solubility of all reactants and the final conjugate, and effectively removing the copper catalyst and other process-related impurities from the final product. The high viscosity can also impact filtration and chromatography performance during purification.

Q2: Is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) a viable alternative for large-scale reactions to avoid copper?

A2: Yes, SPAAC is a strong alternative for scaling up, as it eliminates the need for a cytotoxic copper catalyst, which simplifies purification and is beneficial for in vivo applications.[1] However, the synthesis of strained alkynes (e.g., DBCO, BCN) can be more complex and costly. Reaction kinetics for SPAAC are typically slower than CuAAC, which may necessitate longer reaction times or higher temperatures, impacting process efficiency and potentially the stability of sensitive biomolecules.[1]

Q3: How can I monitor the progress of a large-scale this compound reaction?

A3: For in-process monitoring, High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), is highly effective. SEC can be used to observe the shift in molecular weight from the unconjugated starting materials to the higher molecular weight PEGylated product.[2] RP-HPLC can also be used to separate the more hydrophobic PEGylated conjugate from the unreacted starting materials. For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) can be employed.

Q4: What are the most effective methods for removing the copper catalyst from a large-scale CuAAC reaction involving this compound?

A4: At scale, the most effective methods for copper removal include the use of chelating scavenger resins, tangential flow filtration (TFF) with an EDTA-containing buffer, and aqueous washes with chelating agents like EDTA in a liquid-liquid extraction setup.[3][4] Dialysis is also an option but can be slow for very large volumes. The choice of method depends on the nature of the product, its solubility, and the required final purity.

Q5: How does the long PEG chain of this compound affect purification by chromatography?

A5: The long, flexible PEG chain significantly increases the hydrodynamic radius of the conjugate. This makes Size-Exclusion Chromatography (SEC) a powerful tool for separating the PEGylated product from smaller unreacted molecules. In Ion-Exchange Chromatography (IEX), the PEG chain can shield the charges on the surface of a protein, altering its binding characteristics and allowing for separation from the un-PEGylated form. However, the increased size and potential for viscosity can lead to higher backpressures and require optimization of flow rates and column dimensions for large-scale operations.

Troubleshooting Guides

Issue 1: Low or Stalled Reaction Conversion at Large Scale
Potential Cause Suggested Solution
Poor Mixing/Mass Transfer Increase agitation speed, and consider using an overhead stirrer with a properly designed impeller for viscous solutions. Ensure the reactor is appropriately sized to allow for efficient mixing.
Catalyst Inactivity (CuAAC) Ensure all solvents and reagents are thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon). Maintain an inert atmosphere over the reaction. Increase the excess of the reducing agent (e.g., sodium ascorbate) to 3- to 10-fold to ensure the copper remains in the active Cu(I) state.
Low Reagent Solubility Use a co-solvent such as DMSO, DMF, or NMP (up to 10%) to improve the solubility of reactants in aqueous media. Ensure the temperature is optimized for solubility without degrading the reactants.
Inadequate Temperature Control For exothermic reactions, ensure the reactor's cooling system is sufficient to dissipate the heat generated. Consider a slower, controlled addition of one of the reactants to manage the exotherm.
Issue 2: Difficulty in Removing Copper Catalyst Post-Reaction (CuAAC)
Potential Cause Suggested Solution
Ineffective EDTA Wash Ensure the pH of the aqueous EDTA solution is optimal for chelation (typically around pH 8). Perform multiple extractions until the aqueous layer is no longer colored blue or green.
Product is Water-Soluble If the PEGylated product has high water solubility, making liquid-liquid extraction difficult, use a solid-supported metal scavenger resin. The resin can be stirred with the reaction mixture and then filtered off. Alternatively, use Tangential Flow Filtration (TFF) with a buffer containing EDTA.
Low Product Yield After Purification The product may be precipitating with the copper salts or adsorbing to the scavenger resin. Optimize the pH to selectively precipitate the copper. Before committing the entire batch, test a small sample with the scavenger resin to check for non-specific product binding.
Issue 3: Challenges During Purification of the PEGylated Product
Potential Cause Suggested Solution
Slow Filtration/High Backpressure in TFF The high viscosity of the concentrated PEGylated product is likely the cause. Dilute the feed stream to reduce viscosity. Optimize the transmembrane pressure (TMP) and cross-flow velocity to improve flux and prevent membrane fouling.
Poor Separation in Chromatography In SEC, ensure there is a sufficient difference in molecular weight between the product and impurities for good resolution. For IEX, the PEG chain may be "shielding" the charges on your molecule; adjust the pH or ionic strength of the buffers to modulate the interaction with the resin.
Product Aggregation PEGylated molecules can sometimes aggregate. Ensure the buffers used for purification are optimized for the stability of your product. Analyze for aggregation using techniques like dynamic light scattering (DLS) or SEC.

Quantitative Data

The following tables provide representative data for a scaled-up CuAAC reaction. These values are illustrative and should be optimized for each specific process.

Table 1: Impact of Scale on Reaction Time and Yield for a Model CuAAC Reaction

Scale (L) This compound (g) Alkyne-Substrate (g) Typical Reaction Time (h) Typical Yield (%) Final Purity (by SEC)
1100154 - 6>95%>98%
1010001506 - 1090 - 95%>97%
1001000015008 - 1685 - 92%>97%

Table 2: Comparison of Copper Removal Methods at a 10 L Scale

Method Initial Copper (ppm) Final Copper (ppm) Product Recovery (%) Processing Time (h)
Aqueous EDTA Wash (x3) ~500< 50~95%4 - 6
Scavenger Resin ~500< 5~90%6 - 8
Tangential Flow Filtration (TFF) with EDTA ~500< 1>98%3 - 5

Experimental Protocols

Protocol 1: General Procedure for a 10 L Scale CuAAC Reaction

Materials:

  • This compound (1000 g)

  • Alkyne-functionalized substrate (150 g)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deoxygenated buffer (e.g., phosphate buffer, pH 7.5)

  • Deoxygenated co-solvent (e.g., DMSO), if required

Procedure:

  • Reactor Setup: In a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge the alkyne-functionalized substrate and dissolve it in 8 L of deoxygenated buffer.

  • Deoxygenation: Sparge the solution with nitrogen for 30-60 minutes to remove dissolved oxygen.

  • Reagent Preparation:

    • In a separate vessel, dissolve the this compound in 2 L of deoxygenated buffer.

    • Prepare a catalyst premix by dissolving CuSO₄·5H₂O and THPTA in a small volume of deoxygenated buffer.

    • Prepare a fresh solution of sodium ascorbate in deoxygenated buffer.

  • Reactant Addition:

    • Add the this compound solution to the reactor.

    • Add the catalyst premix to the reactor.

    • Start the controlled addition of the sodium ascorbate solution to initiate the reaction.

  • Reaction Monitoring: Maintain the reaction temperature at 25-30 °C using the reactor jacket. Monitor the reaction progress by taking aliquots for HPLC analysis every 1-2 hours.

  • Quenching: Once the reaction is complete (typically >95% conversion), the reaction can be quenched by the addition of an EDTA solution to begin the copper chelation process.

Protocol 2: Purification of PEGylated Product using Tangential Flow Filtration (TFF)

Materials:

  • Crude reaction mixture from Protocol 1

  • TFF system with a suitable molecular weight cutoff (MWCO) membrane (e.g., 30 kDa)

  • Diafiltration Buffer 1: Deoxygenated buffer containing 10 mM EDTA, pH 8

  • Diafiltration Buffer 2: Deoxygenated buffer without EDTA

Procedure:

  • System Setup: Equilibrate the TFF system and membrane with Diafiltration Buffer 2.

  • Concentration: Concentrate the crude reaction mixture to approximately half its initial volume to begin removing unreacted small molecules.

  • Diafiltration for Copper Removal: Perform continuous diafiltration with 5-7 diavolumes of Diafiltration Buffer 1. This will exchange the reaction buffer with an EDTA-containing buffer to remove the copper catalyst.

  • Diafiltration for Buffer Exchange: Perform a second continuous diafiltration with 5-7 diavolumes of Diafiltration Buffer 2 to remove the EDTA and exchange the product into its final formulation buffer.

  • Final Concentration: Concentrate the purified product to the desired final concentration.

  • Analysis: Analyze the final product for purity (SEC-HPLC), concentration (UV-Vis), and residual copper (ICP-MS).

Visualizations

experimental_workflow cluster_reaction Reaction Stage (10 L Scale) cluster_purification Purification Stage (TFF) reactor_setup Reactor Setup: - Charge Alkyne-Substrate - Add 8L Deoxygenated Buffer deoxygenation Deoxygenation: - Sparge with N2 for 30-60 min reactor_setup->deoxygenation reagent_addition Reagent Addition: 1. This compound Solution 2. Catalyst Premix (CuSO4/THPTA) 3. Sodium Ascorbate (Initiation) deoxygenation->reagent_addition reaction_monitoring Reaction Monitoring: - Maintain 25-30°C - HPLC analysis every 1-2h reagent_addition->reaction_monitoring quench Reaction Quench: - Add EDTA solution reaction_monitoring->quench tff_setup TFF System Setup: - Equilibrate with buffer quench->tff_setup Transfer Crude Mixture concentration_1 Initial Concentration: - Reduce volume by 50% tff_setup->concentration_1 diafiltration_1 Diafiltration 1 (Copper Removal): - 5-7 diavolumes with EDTA buffer concentration_1->diafiltration_1 diafiltration_2 Diafiltration 2 (Buffer Exchange): - 5-7 diavolumes with final buffer diafiltration_1->diafiltration_2 concentration_2 Final Concentration: - Concentrate to target mg/mL diafiltration_2->concentration_2 final_product Final Purified Product concentration_2->final_product

Caption: Workflow for scaled-up this compound CuAAC reaction and purification.

troubleshooting_logic start Low Reaction Yield check_mixing Is mixing adequate for viscous solution? start->check_mixing check_oxygen Is the system fully deoxygenated? check_mixing->check_oxygen Yes improve_mixing Increase agitation; Use appropriate impeller check_mixing->improve_mixing No check_solubility Are all reactants fully dissolved? check_oxygen->check_solubility Yes deoxygenate Sparge reagents/solvents; Maintain N2 atmosphere check_oxygen->deoxygenate No add_cosolvent Add co-solvent (e.g., DMSO); Optimize temperature check_solubility->add_cosolvent No success Yield Improved check_solubility->success Yes improve_mixing->success deoxygenate->success add_cosolvent->success

Caption: Decision tree for troubleshooting low reaction yield in scale-up.

References

Technical Support Center: Preventing Aggregation of m-PEG36-azide Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation following functionalization with m-PEG36-azide. Our goal is to equip researchers with the knowledge to diagnose, prevent, and resolve aggregation issues, ensuring the stability and efficacy of their nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation after functionalization with this compound?

Aggregation of nanoparticles post-functionalization with this compound can stem from several factors:

  • Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves exposed areas that can interact, leading to aggregation[1].

  • Inadequate PEG Density: Even with full surface coverage, a low density of PEG chains may not provide sufficient steric hindrance to prevent aggregation, particularly in solutions with high ionic strength[1].

  • Suboptimal pH: The pH of the solution plays a critical role in the stability of nanoparticles. For nanoparticles that rely on surface charge for stability, a pH that neutralizes this charge can lead to aggregation. The pH should also be optimized for the specific conjugation chemistry being used[1].

  • High Ionic Strength: High salt concentrations, such as those found in phosphate-buffered saline (PBS), can shield the surface charges on nanoparticles. This reduces electrostatic repulsion and can lead to aggregation, especially for charge-stabilized nanoparticles[1][2].

  • Poor Quality of PEG Reagent: The purity and quality of the this compound reagent can affect the efficiency of the functionalization reaction.

  • Improper Reaction and Storage Conditions: Factors such as reaction time, temperature, mixing, and storage conditions can all influence the success of PEGylation and the long-term stability of the nanoparticles.

Q2: How does the molecular weight of PEG influence nanoparticle stability?

The molecular weight of the polyethylene glycol (PEG) chain is a crucial factor in preventing nanoparticle aggregation. Longer PEG chains generally provide better steric stabilization, creating a thicker hydrophilic layer around the nanoparticle that repels other particles. However, there is an optimal molecular weight range. Excessively long PEG chains can sometimes lead to bridging flocculation, where a single PEG chain attaches to two different nanoparticles, causing aggregation. For many applications, PEG with a molecular weight between 2,000 and 20,000 Da is used.

Q3: What is the role of pH during and after the PEGylation process?

The pH is a critical parameter at multiple stages of nanoparticle functionalization and storage:

  • During Functionalization: The pH of the reaction buffer must be optimal for the conjugation chemistry. For instance, reactions involving N-hydroxysuccinimide (NHS) esters are typically more efficient at a slightly basic pH (7-8).

  • Post-Functionalization and Storage: The pH of the storage buffer must be maintained within a range that ensures the colloidal stability of the PEGylated nanoparticles. For many nanoparticle systems, a neutral or slightly basic pH is preferred to maintain sufficient surface charge and prevent aggregation.

Q4: Can high ionic strength buffers like PBS cause aggregation of PEGylated nanoparticles?

Yes, high ionic strength buffers like PBS can induce aggregation, particularly for nanoparticles that are not sufficiently stabilized by the PEG layer. The ions in the buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion between them. This allows attractive forces, such as van der Waals forces, to dominate, leading to aggregation. If your application requires a high ionic strength buffer, ensuring a high density of PEG chains on the nanoparticle surface is crucial for providing adequate steric stabilization.

Troubleshooting Guide: Nanoparticle Aggregation

This guide provides a systematic approach to diagnosing and resolving common issues with nanoparticle aggregation after functionalization with this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
Visible precipitate or cloudiness in the nanoparticle dispersion immediately after PEGylation. 1. Suboptimal pH during reaction: The pH of the reaction buffer may be near the isoelectric point of the nanoparticles, causing them to lose their surface charge and aggregate.- Measure the pH of your nanoparticle dispersion before and during the reaction. - Adjust the pH to a value that ensures sufficient surface charge and is optimal for the azide-functionalization chemistry. A pH range of 7-9 is often a good starting point for many systems.
2. Insufficient PEG concentration: The amount of this compound may be too low to achieve adequate surface coverage.- Increase the molar excess of this compound in the reaction. A 20-fold molar excess is a common starting point. - Perform a concentration titration to determine the optimal PEG-to-nanoparticle ratio for your specific system.
3. Rapid addition of reagents: Adding the PEG reagent or other components too quickly can create localized high concentrations, leading to aggregation.- Add the this compound solution dropwise while gently stirring the nanoparticle suspension.
Nanoparticle aggregation observed during purification (e.g., centrifugation or dialysis). 1. Mechanical stress: Vigorous mixing, high-speed centrifugation, or harsh sonication can induce aggregation.- Use gentle mixing methods like slow stirring or inversion. - Optimize centrifugation speed and time to pellet the nanoparticles without causing irreversible aggregation. - If using sonication for redispersion, use a bath sonicator with controlled power and duration.
2. Buffer incompatibility during dialysis: The dialysis buffer may have a suboptimal pH or high ionic strength.- Ensure the dialysis buffer has a pH that maintains nanoparticle stability. - Consider dialyzing against a lower ionic strength buffer initially, and then gradually increasing the ionic strength if required for the final application.
Gradual aggregation of nanoparticles during storage. 1. Inadequate storage temperature: Storing at inappropriate temperatures can lead to instability.- Store PEGylated nanoparticles at the recommended temperature, typically between 2-8°C. Avoid freezing unless a suitable cryoprotectant is used.
2. Exposure to light or oxygen: Some PEG derivatives can be sensitive to light and oxidation.- Store nanoparticle suspensions in the dark, and for long-term storage, consider purging the container with an inert gas like nitrogen or argon.
3. Microbial contamination: Bacterial or fungal growth can alter the properties of the suspension and cause aggregation.- Work in a sterile environment and consider adding a preservative if appropriate for your application.
High Polydispersity Index (PDI) in Dynamic Light Scattering (DLS) measurements. 1. Presence of aggregates: A high PDI (>0.3) often indicates a broad size distribution, which can be due to the presence of aggregates.- Optimize the PEGylation and purification protocols to minimize aggregate formation. - Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) immediately before DLS analysis to remove large aggregates and dust.
2. Suboptimal sample concentration for DLS: Highly concentrated samples can lead to multiple scattering events and inaccurate PDI measurements.- Perform a concentration-dependent DLS study to find the optimal dilution for your nanoparticles.

Data Presentation

Table 1: Effect of pH and Ionic Strength on Nanoparticle Stability

Nanoparticle SystempH Range for StabilityEffect of Increasing Ionic Strength (e.g., >100 mM)Reference
Citrate-stabilized Gold Nanoparticles5 - 9Increased aggregation due to charge shielding.
Silica Nanoparticles3 - 10 (PEGylated)PEGylation enhances stability over a wide pH range and in high ionic strength.
TiO2 Nanoparticles< 5 and > 9Increased aggregation at all pH values with increasing ionic strength.
Silver NanoparticlesDependent on capping agentIncreased aggregation with increasing ionic strength.

Table 2: Influence of PEG Molecular Weight and Density on Nanoparticle Properties

Nanoparticle SystemPEG Molecular Weight (Da)PEG Surface Density (chains/nm²)ObservationReference
Gold Nanocages (50 nm)5,0000.85Stable dispersion.
PLGA Nanoparticles5,0006.5 (Brush conformation)Reduced aggregation in mucin solution.
Liposomes2,0003-5 mol%Prevents aggregation in whole blood.
Polymer-based Micelles5,000 - 20,000Not specifiedIncreased circulation time with higher MW.

Experimental Protocols

Protocol 1: General Procedure for Functionalization of Amine-Coated Nanoparticles with this compound using NHS Ester Chemistry

This protocol provides a general guideline. The optimal conditions, including reagent concentrations and reaction times, should be determined empirically for each specific nanoparticle system.

Materials:

  • Amine-functionalized nanoparticles

  • This compound with an NHS ester reactive group

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification supplies: Centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Storage Buffer: e.g., 10 mM PBS or Tris buffer, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting.

  • Linker Preparation:

    • Dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF before diluting it in the Reaction Buffer. Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound-NHS ester to the nanoparticle suspension.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG and byproducts by washing the nanoparticles multiple times with the Storage Buffer using centrifugal filtration or by dialyzing against the Storage Buffer.

  • Characterization and Storage:

    • Characterize the purified azide-functionalized nanoparticles using techniques such as DLS (to check for aggregation), zeta potential measurement, and FTIR or Raman spectroscopy (to confirm the presence of the azide group, which has a characteristic peak around 2100 cm⁻¹).

    • Store the purified nanoparticles at 4°C.

Protocol 2: Quantification of PEG Surface Density using ¹H NMR Spectroscopy

This protocol is adapted from methodologies described for quantifying PEG on nanoparticles and provides a general framework.

Materials:

  • Lyophilized PEGylated nanoparticles

  • Deuterated solvent (e.g., D₂O or CDCl₃, depending on the nanoparticle core)

  • Internal standard (e.g., maleic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized PEGylated nanoparticles and dissolve them in a known volume of the appropriate deuterated solvent.

    • Add a known amount of the internal standard to the NMR tube.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum of the sample.

    • Identify the characteristic peak for the ethylene oxide protons of PEG, which typically appears around 3.65 ppm.

    • Identify a characteristic peak for the nanoparticle core material (if applicable) and the peak for the internal standard.

  • Quantification:

    • Integrate the area of the PEG peak, the nanoparticle core peak, and the internal standard peak.

    • The amount of PEG can be calculated by comparing the integral of the PEG peak to the integral of the internal standard peak, taking into account the number of protons contributing to each signal.

    • The PEG content can be expressed as a weight percentage of the total nanoparticle mass.

  • Calculation of Surface Density:

    • The number of PEG chains per nanoparticle can be estimated if the molecular weight of the PEG and the average molecular weight of the nanoparticles are known.

    • The surface area of the nanoparticles can be calculated based on their average diameter (determined by a technique like TEM).

    • The PEG surface density is then calculated as the number of PEG chains per unit of surface area (e.g., chains/nm²).

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis start Amine-functionalized Nanoparticles buffer_exchange Buffer Exchange (if needed) start->buffer_exchange conjugation Incubate with gentle mixing buffer_exchange->conjugation peg_prep Dissolve This compound-NHS peg_prep->conjugation quenching Quench Reaction conjugation->quenching purify Centrifugation/ Dialysis quenching->purify characterize Characterization (DLS, Zeta, FTIR) purify->characterize storage Store at 4°C characterize->storage troubleshooting_flowchart start Aggregation Observed? post_peg When was aggregation first observed? start->post_peg Yes end Stable Nanoparticles start->end No immediately Immediately after PEG addition post_peg->immediately during_purification During Purification post_peg->during_purification during_storage During Storage post_peg->during_storage check_ph Check Reaction pH immediately->check_ph gentle_handling Use Gentle Handling during_purification->gentle_handling check_temp Verify Storage Temperature during_storage->check_temp check_peg_conc Increase PEG Concentration check_ph->check_peg_conc pH OK slow_addition Slow Reagent Addition check_peg_conc->slow_addition check_buffer Check Purification Buffer gentle_handling->check_buffer protect_light Protect from Light/Oxygen check_temp->protect_light

References

Best practices for handling and storing m-PEG36-azide to maintain activity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG36-azide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound to maintain its activity and to offer guidance on its use in common experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a long-chain, monodisperse polyethylene glycol (PEG) reagent. It features a methoxy group at one terminus and an azide (-N3) group at the other. Its primary application is in bioconjugation and drug development, particularly as a linker in "click chemistry" reactions.[1] These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the efficient and specific covalent attachment of the PEG chain to molecules containing an alkyne group.[1] Common applications include the synthesis of Proteolysis-Targeting Chimeras (PROTACs), the development of antibody-drug conjugates (ADCs), and the surface modification of nanoparticles.[1][2][3]

Q2: What are the recommended storage conditions for this compound to ensure its long-term activity?

A2: To maintain the stability and activity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. For solutions of this compound, storage at -20°C or -80°C is also recommended to minimize degradation.

Q3: Is this compound sensitive to moisture?

A3: Yes, like many PEG compounds, this compound can be hygroscopic. It is important to minimize its exposure to moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation. After use, it is advisable to blanket the container with an inert gas like argon or nitrogen before resealing to protect it from moisture and air.

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in water and a variety of common organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM). The choice of solvent will depend on the specific requirements of your experiment, such as the solubility of other reactants.

Q5: What are the key differences between CuAAC and SPAAC reactions when using this compound?

A5: The primary difference lies in the need for a copper catalyst.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed efficiently. It is a highly reliable and high-yielding reaction. However, the copper catalyst can be toxic to cells, which may be a concern for in vivo applications.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound. The absence of a toxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Storage and Stability

ConditionRecommendationRationale
Temperature Store at -20°C (solid or in solution).Low temperatures slow down potential degradation pathways.
Moisture Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Allow the vial to warm to room temperature before opening.This compound is hygroscopic; moisture can lead to hydrolysis and degradation.
Light Store in a dark container or protect from light.Azide compounds can be sensitive to light, which may induce decomposition.
pH (in solution) For storage in solution, use a buffer with a pH around 7.0-7.5. Avoid acidic conditions.Azides can react with acids to form hydrazoic acid, which is toxic and explosive. While the PEG chain offers some stability, it is best to avoid acidic environments.
Repeated Freeze-Thaw Cycles Aliquot the reagent into smaller, single-use vials to minimize freeze-thaw cycles.Repeated changes in temperature can potentially affect the stability of the compound.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-containing molecule using a copper(I) catalyst generated in situ.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., DMSO, t-BuOH/water mixture)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. A typical starting point is a 1:1 to 1.5:1 molar ratio of azide to alkyne.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Deoxygenation (Optional but Recommended):

    • Bubble nitrogen or argon gas through the reaction solvent and reactant solutions for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A common molar ratio is 1:2 to 1:5 of copper to ligand. Let it stand for a few minutes.

  • Reaction Setup:

    • To the solution containing the this compound and alkyne, add the premixed copper/ligand solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5 to 10 times that of the copper.

  • Incubation:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted reagents and the copper catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free method for conjugating this compound to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the strained alkyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. A 1.5-fold molar excess of the azide-labeled molecule is often used.

  • Reaction Setup:

    • Mix the solutions of the this compound and the strained alkyne. To maximize reaction efficiency, it is recommended to keep the concentrations of the reactants as high as possible.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C). Reaction times can range from 2 to 48 hours, depending on the reactivity of the specific strained alkyne and the concentrations of the reactants.

  • Monitoring and Purification:

    • Monitor the reaction progress using appropriate analytical methods (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugates).

    • In many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step. If purification is necessary, methods like size-exclusion chromatography or dialysis can be employed to remove any unreacted starting materials.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Recommended Solution
Degradation of this compound Ensure proper storage and handling of the reagent as outlined in the Storage and Stability section. If in doubt, use a fresh vial of the compound.
Inactive Copper Catalyst (CuAAC) Prepare the sodium ascorbate solution fresh before each use. Ensure that solvents are deoxygenated to prevent oxidation of Cu(I) to Cu(II). Increase the concentration of the ligand to better stabilize the Cu(I) catalyst.
Poor Solubility of Reactants Use a co-solvent such as DMSO or DMF to ensure all reactants are fully dissolved in the reaction mixture.
Steric Hindrance The long PEG chain of this compound can sometimes cause steric hindrance. Consider increasing the reaction time or temperature (if compatible with your molecules). For CuAAC, a higher catalyst concentration may be beneficial.
Incorrect Stoichiometry While a 1:1 molar ratio is often a good starting point, optimizing the ratio of this compound to the alkyne-containing molecule may be necessary. Try using a slight excess (1.1 to 1.5 equivalents) of one of the reactants.
Side Reactions For CuAAC, the Glaser-Hay coupling (homocoupling of alkynes) can be a competing side reaction. Ensure thorough deoxygenation of the reaction mixture.
Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of Product and Unreacted PEG Optimize the purification method. For large differences in molecular weight, size-exclusion chromatography is often effective. For more subtle differences, reversed-phase HPLC with a suitable gradient may be necessary.
Copper Contamination (CuAAC) Wash the crude reaction mixture with a solution of a chelating agent like EDTA to remove residual copper before purification.
Product Adsorption to Purification Media If using chromatography, ensure the column material and mobile phase are compatible with your conjugate to prevent irreversible binding.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A This compound Solution E Combine Reactants & Catalyst A->E B Alkyne-Molecule Solution B->E C CuSO4/Ligand Solution C->E D Sodium Ascorbate Solution (Fresh) D->E F Incubate (RT, 1-24h) E->F G Monitor Reaction (LC-MS/HPLC) F->G H Purify Conjugate (SEC/HPLC) G->H I Characterize Final Product H->I

Caption: Experimental workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A This compound Solution C Mix Reactants A->C B Strained Alkyne (e.g., DBCO) Solution B->C D Incubate (4-37°C, 2-48h) C->D E Monitor Reaction (LC-MS/HPLC/SDS-PAGE) D->E F Purify Conjugate (if needed) E->F G Characterize Final Product F->G

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Reaction Yield Reagent_Degradation Degraded this compound? Start->Reagent_Degradation Catalyst_Inactive Inactive Cu(I) Catalyst? (CuAAC) Start->Catalyst_Inactive Solubility Poor Reactant Solubility? Start->Solubility Stoichiometry Suboptimal Stoichiometry? Start->Stoichiometry Time_Temp Insufficient Time/Temp? Start->Time_Temp Side_Reactions Competing Side Reactions? Start->Side_Reactions Sol_Reagent Use Fresh Reagents Reagent_Degradation->Sol_Reagent Sol_Catalyst Use Fresh Ascorbate, Deoxygenate Catalyst_Inactive->Sol_Catalyst Sol_Solvent Use Co-solvents (DMSO/DMF) Solubility->Sol_Solvent Sol_Stoichiometry Optimize Molar Ratios Stoichiometry->Sol_Stoichiometry Sol_Time_Temp Increase Reaction Time/Temp Time_Temp->Sol_Time_Temp Sol_Side_Reactions Ensure Deoxygenation (CuAAC) Side_Reactions->Sol_Side_Reactions

Caption: Troubleshooting logic for low reaction yield with this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of m-PEG36-azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of m-PEG36-azide conjugates, which are pivotal linkers in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated molecules, offering unparalleled accuracy in determining molecular weight and assessing the degree of PEGylation.[4] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are frequently employed.

Key Advantages of Mass Spectrometry:

  • High Accuracy: Provides precise molecular weight information, confirming the successful conjugation of the this compound moiety.

  • Heterogeneity Assessment: Can distinguish between unconjugated species, mono-PEGylated, and multi-PEGylated products.

  • Structural Information: Tandem MS (MS/MS) can provide fragmentation data to confirm the structure of the conjugate.

Considerations for this compound Conjugates:

A notable characteristic of azide-functionalized polymers in MALDI-TOF MS is their susceptibility to fragmentation. The azide group can undergo in-source or post-source expulsion of a nitrogen molecule (N₂), resulting in a mass loss of 28 Da.[4] This phenomenon must be considered when interpreting the mass spectrum.

Comparative Data: Mass Spectrometry vs. Alternatives
Parameter Mass Spectrometry (MALDI-TOF/ESI-MS) NMR Spectroscopy (¹H NMR) High-Performance Liquid Chromatography (HPLC)
Primary Information Precise molecular weight, isotopic distribution, fragmentation patternsChemical structure, functional group confirmation, purityPurity, separation of components, quantification
Quantitative Analysis Can be quantitative with appropriate standardsQuantitative (qNMR) for determining purity and functionalization efficiencyHighly quantitative with proper calibration
Strengths Unambiguous identification of conjugates, high sensitivityProvides detailed structural information, non-destructiveExcellent for purity assessment and separation of complex mixtures
Limitations Potential for in-source fragmentation (e.g., azide loss), complex spectra for polydisperse samplesLower sensitivity compared to MS, can be complex for large moleculesDoes not provide direct molecular weight or structural information
This compound Specificity Confirms the monodisperse nature of the PEG chain and the presence of the azide (or its fragment)Can confirm the presence of the azide group and the PEG backbone structureCan separate the conjugate from starting materials and byproducts

Alternative Characterization Techniques

While mass spectrometry is indispensable, a comprehensive characterization of this compound conjugates relies on a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the this compound and its conjugates. It can verify the presence of the characteristic signals of the PEG backbone, the terminal methoxy group, and the methylene protons adjacent to the azide functionality. Quantitative NMR (qNMR) can also be employed to determine the purity and the degree of functionalization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound conjugates and for separating the final product from unreacted starting materials and byproducts. Techniques such as Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are commonly used. When coupled with detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), HPLC can quantify non-chromophoric compounds like PEG.

Experimental Protocols

Mass Spectrometry Analysis of an this compound Conjugate

Objective: To determine the molecular weight of a protein conjugated with this compound.

Method: MALDI-TOF MS

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound conjugate in deionized water.

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion reflector mode over a mass range appropriate for the expected molecular weight of the conjugate.

    • Calibrate the instrument using a standard protein mixture.

  • Data Analysis:

    • Analyze the spectrum to identify the peak corresponding to the molecular ion of the conjugate.

    • Look for a secondary peak at M-28 Da, which would indicate the loss of N₂ from the azide group.

NMR Spectroscopy of this compound

Objective: To confirm the structure of the this compound linker.

Method: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the large signal corresponding to the repeating ethylene glycol units of the PEG backbone (typically around 3.6 ppm).

    • Identify the signal for the terminal methoxy group (around 3.38 ppm).

    • Identify the triplet corresponding to the methylene protons adjacent to the azide group (around 3.4 ppm).

HPLC Analysis of a Bioconjugation Reaction

Objective: To monitor the progress of a conjugation reaction involving this compound and a protein.

Method: Size-Exclusion Chromatography (SEC-HPLC)

  • Mobile Phase: Prepare an appropriate aqueous buffer, such as phosphate-buffered saline (PBS), and filter it.

  • Column: Use a SEC column with a pore size suitable for the size of the protein and the conjugate.

  • Sample Preparation: At different time points of the reaction, take an aliquot of the reaction mixture and quench it if necessary. Dilute the sample in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for proteins).

  • Data Analysis: The unconjugated protein will elute at a certain retention time. The this compound conjugate, being larger, will elute earlier. The peak areas can be used to quantify the extent of the reaction.

Visualizing the Workflow and Application

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the synthesis and purification of a bioconjugate using this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Biomolecule (e.g., Protein with Alkyne Group) reaction Click Chemistry Reaction (e.g., CuAAC) start->reaction reagent This compound reagent->reaction purification Purification (e.g., SEC, IEX) reaction->purification ms Mass Spectrometry (MW Confirmation) purification->ms hplc HPLC (Purity Analysis) purification->hplc nmr NMR (Structural Verification) purification->nmr end Final Conjugate ms->end hplc->end nmr->end

Caption: Bioconjugation workflow using this compound.

Signaling Pathway Application: PROTAC-mediated Protein Degradation

This compound is often used as a linker in PROTACs to connect a target protein ligand and an E3 ligase ligand. This diagram illustrates the mechanism of action.

G cluster_components PROTAC Components protac PROTAC ternary_complex Ternary Complex Formation protac->ternary_complex Binds target_protein Target Protein target_protein->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination Induces proteasome Proteasomal Degradation ubiquitination->proteasome Targets for degraded_protein Degraded Protein Fragments proteasome->degraded_protein Results in

Caption: PROTAC mechanism of action.

References

A Comparative Guide to NMR Analysis for Structural Confirmation of m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of m-PEG36-azide. Detailed experimental protocols, data interpretation, and visual workflows are presented to assist researchers in selecting the most appropriate methods for their application.

Structural Confirmation of this compound: A Head-to-Head Comparison

The successful synthesis of this compound is critically dependent on the confirmation of its chemical structure, particularly the presence of the terminal azide group and the integrity of the polyethylene glycol (PEG) backbone. While several analytical techniques can be employed, NMR spectroscopy stands out for its ability to provide detailed atomic-level structural information.

This guide focuses on ¹H and ¹³C NMR as the primary methods for structural elucidation and compares their performance with Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the expected chemical shifts for this compound based on ¹H and ¹³C NMR analysis. These values are derived from literature data for similar PEG-azide compounds and serve as a reference for experimental data.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Methoxy (CH₃O-)~3.38Singlet3H
PEG Backbone (-OCH₂CH₂O-)~3.64Multiplet~144H
Methylene adjacent to Azide (-CH₂N₃)~3.39Triplet2H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Methoxy (CH₃O-)~59.0
PEG Backbone (-OCH₂CH₂O-)~70.5
Methylene adjacent to Azide (-CH₂N₃)~50.6

Performance Comparison with Alternative Methods

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure, confirmation of functional groups, and their connectivity. Quantitative information on the degree of functionalization.Provides unambiguous structural confirmation. Non-destructive.Lower sensitivity compared to MS. Can be complex for polydisperse samples.
FTIR Spectroscopy Presence of the azide functional group.Fast and simple. Good for qualitative confirmation of the azide group.Does not provide detailed structural information about the entire molecule.
Mass Spectrometry (MALDI-TOF) Molecular weight distribution and confirmation of the overall mass.High sensitivity and accuracy for molecular weight determination.Can lead to fragmentation of the azide group, complicating data interpretation.[1] Does not provide detailed structural connectivity.

Experimental Protocols

Detailed Protocol for NMR Analysis of this compound

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and acquiring ¹H and ¹³C spectra.

1. Sample Preparation:

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

    • NMR tube (5 mm) and cap

    • Pasteur pipette and glass wool

    • Vortex mixer

  • Procedure:

    • Weigh the this compound sample accurately and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Spectral Width: -2 to 12 ppm

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 0 to 220 ppm

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on the expected chemical shifts provided in Tables 1 and 2.

Visualizing the Workflow and Structural Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR analysis and the logical relationship of the key structural features of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load acquire_h1 Acquire ¹H Spectrum load->acquire_h1 acquire_c13 Acquire ¹³C Spectrum load->acquire_c13 process Process Spectra (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process calibrate Calibrate Chemical Shift process->calibrate assign Assign Peaks calibrate->assign confirm Confirm Structure assign->confirm structural_elucidation cluster_nmr NMR Evidence cluster_features Key Structural Features m_peg36_azide This compound Structure h1_nmr ¹H NMR m_peg36_azide->h1_nmr c13_nmr ¹³C NMR m_peg36_azide->c13_nmr methoxy Methoxy Group (CH₃O-) h1_nmr->methoxy δ ~3.38 ppm (s) peg_backbone PEG Backbone (-OCH₂CH₂O-)n h1_nmr->peg_backbone δ ~3.64 ppm (m) azide_terminus Azide Terminus (-CH₂N₃) h1_nmr->azide_terminus δ ~3.39 ppm (t) c13_nmr->methoxy δ ~59.0 ppm c13_nmr->peg_backbone δ ~70.5 ppm c13_nmr->azide_terminus δ ~50.6 ppm

References

A Comparative Guide to HPLC Methods for the Purification and Analysis of m-PEG36-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, the purification and analysis of these conjugates are critical steps to ensure product quality and efficacy. This guide provides an objective comparison of three common High-Performance Liquid Chromatography (HPLC) methods—Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purification and analysis of m-PEG36-azide conjugates. The information presented is supported by established principles of chromatography for PEGylated compounds.

Comparison of HPLC Methods

The choice of HPLC method for an this compound conjugate depends on the specific requirements of the purification or analysis, such as the scale of the separation, the nature of the conjugated molecule, and the desired purity. The following table summarizes the key characteristics of each technique.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation Based on the hydrophobicity of the molecule.Based on the hydrodynamic volume (size) of the molecule in solution.[1]Based on the polarity of the molecule, involving partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.[2][3]
Typical Stationary Phase C18 or C8 bonded silica.[4]Porous silica or polymer-based particles with controlled pore sizes.[]Bare silica or silica bonded with polar functional groups (e.g., amide, diol).
Typical Mobile Phase A gradient of acetonitrile or methanol in water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid.Aqueous buffer (e.g., phosphate or HEPES buffer).A high percentage of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.
Primary Application High-resolution analysis and purification, capable of separating closely related species.Separation of molecules with significant size differences, such as removing unreacted small molecules from a larger conjugate.Separation of polar and hydrophilic compounds, offering an alternative selectivity to RP-HPLC.
Advantages - High resolving power.- Well-established and widely available columns and methods.- Compatible with mass spectrometry (MS) when using volatile mobile phase additives like formic acid.- Mild separation conditions that preserve the native structure of biomolecules.- Predictable elution order based on molecular size.- Orthogonal selectivity to RP-HPLC.- Enhanced MS sensitivity due to the high organic content of the mobile phase.
Disadvantages - Can lead to denaturation of sensitive biomolecules.- The monodisperse nature of m-PEG36 may offer less of a handle for separation from closely related impurities compared to polydisperse PEGs.- Lower resolution compared to RP-HPLC for molecules of similar size.- Not suitable for separating molecules with similar hydrodynamic volumes.- Can have issues with sample solubility in the high organic mobile phase.- Longer column equilibration times are often required.
Detection Methods UV (if the conjugate has a chromophore), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).Refractive Index (RI), ELSD, CAD, Multi-Angle Light Scattering (MALS).ELSD, CAD, MS.

Experimental Protocols

The following are detailed, representative protocols for the purification and analysis of an this compound conjugate. These should be considered as starting points and may require optimization for specific conjugates.

Reversed-Phase HPLC (RP-HPLC)

Purification Protocol:

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Flow Rate: 4.0 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40.1-45 min: 5% B (re-equilibration)

  • Detection: UV at a wavelength suitable for the conjugated molecule (e.g., 254 nm or 280 nm). If the conjugate lacks a strong chromophore, an ELSD or CAD can be used.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of acetonitrile or DMSO in water).

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Post-Purification: Analyze the collected fractions for purity by analytical RP-HPLC. Pool the pure fractions and remove the solvent, for example, by lyophilization.

Analysis Protocol:

  • Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Detection: UV-Vis, ELSD, CAD, or MS.

Size-Exclusion Chromatography (SEC)

Purification Protocol (for removing small molecule impurities):

  • Column: SEC column with a suitable molecular weight range (e.g., capable of separating molecules in the ~1-5 kDa range).

  • Mobile Phase: Isocratic elution with a buffer such as 20 mM HEPES at pH 6.5.

  • Flow Rate: 0.5 mL/min.

  • Detection: Refractive Index (RI) or ELSD.

  • Sample Preparation: Dissolve the sample in the mobile phase buffer.

  • Fraction Collection: Collect the fractions corresponding to the higher molecular weight conjugate, which will elute before the smaller, unreacted molecules.

Analysis Protocol:

  • Column: Analytical SEC column with an appropriate molecular weight range.

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Detection: RI, ELSD, or MALS.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Purification Protocol:

  • Column: HILIC semi-preparative column with a polar stationary phase (e.g., amide or diol, 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0.

  • Flow Rate: 3.5 mL/min.

  • Gradient:

    • 0-5 min: 0% B

    • 5-30 min: 0% to 100% B

    • 30-35 min: 100% B

    • 35.1-40 min: 0% B (re-equilibration)

  • Detection: ELSD, CAD, or MS.

  • Sample Preparation: Dissolve the crude sample in a solvent with a high organic content that is compatible with the initial mobile phase (e.g., 95:5 Acetonitrile:Water).

  • Fraction Collection: Collect fractions corresponding to the desired conjugate peak.

  • Post-Purification: Analyze fractions for purity and pool as appropriate. Remove the solvent to obtain the purified product.

Analysis Protocol:

  • Column: HILIC analytical column (e.g., 4.6 mm x 100 mm, 3 µm particle size).

  • Mobile Phase A: 90% Acetonitrile, 10% Water, 10 mM Ammonium Acetate, pH 5.8.

  • Mobile Phase B: 60% Acetonitrile, 40% Water, 10 mM Ammonium Acetate, pH 5.8.

  • Flow Rate: 1.2 mL/min.

  • Gradient:

    • 0-1 min: 0% B

    • 1-12 min: 0% to 100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 0% B (re-equilibration)

  • Detection: ELSD, CAD, or MS.

Visualizing the Workflow

To better illustrate the processes, the following diagrams outline the typical workflows for purification and analysis of this compound conjugates.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Reaction_Mixture Crude Reaction Mixture Dissolution Dissolve in Initial Mobile Phase Crude_Reaction_Mixture->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_System Semi-Preparative HPLC System Filtration->HPLC_System Fraction_Collection Collect Fractions HPLC_System->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Purified_Product Purified Conjugate Solvent_Removal->Purified_Product

Caption: General workflow for the purification of this compound conjugates.

Analysis_Workflow cluster_prep_an Sample Preparation cluster_hplc_an HPLC Analysis cluster_data Data Processing Sample Purified Conjugate or In-Process Sample Dilution Dilute to Working Concentration Sample->Dilution Filtration_An Filter (0.22 µm) Dilution->Filtration_An HPLC_System_An Analytical HPLC System Filtration_An->HPLC_System_An Detection Detection (UV, ELSD, MS, etc.) HPLC_System_An->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity/Concentration Calculation Integration->Quantification Report Analysis Report Quantification->Report

Caption: General workflow for the analysis of this compound conjugates.

References

The Long and Short of It: Comparing m-PEG36-azide and Shorter PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs).

In the rapidly advancing field of targeted protein degradation, the design of a PROTAC is a delicate balancing act. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a linker that connects them.[1] The linker is far from a passive spacer; its length and composition are critical determinants of a PROTAC's success.[2] Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[3] This guide provides an objective comparison of the efficacy of the long-chain m-PEG36-azide linker versus its shorter PEG counterparts, supported by experimental data and detailed protocols.

The Crucial Role of Linker Length in Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[4] The length of the PEG linker is a pivotal factor in achieving the optimal spatial orientation for this complex to form, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

An optimal linker length is essential:

  • Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[5]

  • Too long: Conversely, a linker that is excessively long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Furthermore, very long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.

This relationship often results in a "hook effect," where the degradation potency of a PROTAC is optimal within a specific range of linker lengths and diminishes with linkers that are either too short or too long.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have consistently demonstrated that varying the PEG linker length has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. However, the optimal linker length is not a universal parameter and is highly dependent on the specific target protein and E3 ligase pair.

Case Study 1: Estrogen Receptor α (ERα) Degradation

In a study focused on ERα-targeting PROTACs, the linker length was a key determinant of degradation efficiency. A PROTAC with a 16-atom linker showed significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities for ERα.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseRelative Degradation Efficacy
12ERαVHLLess Effective
16ERαVHLMore Effective
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

Research on BTK degraders revealed that PROTACs with shorter PEG linkers (less than 4 PEG units) exhibited impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN). This was attributed to steric hindrance within the binary complexes.

PROTAC Linker Length (PEG units)Target ProteinE3 LigaseBinding Affinity
< 4BTKCRBNImpaired
≥ 4BTKCRBNUnimpaired
Case Study 3: TANK-Binding Kinase 1 (TBK1) Degradation

For PROTACs targeting TBK1, a minimum linker length was required for any degradation to be observed. PROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms all showed submicromolar degradation potency. The optimal efficacy was observed with a 21-atom linker.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
< 12TBK1VHLNo degradationN/A
21TBK1VHL396
29TBK1VHL29276

The Case for this compound and Longer Linkers

While direct, comprehensive comparative data for an this compound linker across a wide range of targets is not extensively published, the trends from various studies suggest that longer PEG chains can be advantageous in specific contexts. A long linker like this compound could:

  • Provide Greater Flexibility: This can enable the PROTAC to adopt a more favorable conformation for ternary complex formation, especially with challenging targets or E3 ligases.

  • Span Larger Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two.

  • Enhance Solubility: The increased number of ethylene glycol units in a PEG36 linker would significantly improve the hydrophilicity and aqueous solubility of the PROTAC molecule.

The azide functional group on this compound is particularly useful for the efficient synthesis of PROTAC libraries using "click chemistry" (copper-catalyzed or strain-promoted alkyne-azide cycloaddition), allowing for the rapid generation and testing of PROTACs with different target-binding and E3 ligase-recruiting moieties.

Experimental Protocols

To aid researchers in the development and evaluation of PROTACs with varying linker lengths, detailed protocols for key experiments are provided below.

Protocol 1: Protein Degradation Assay via Western Blot

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT/CCK-8)

This assay assesses the cytotoxic effects of the PROTAC.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the various concentrations of the PROTAC. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the chosen duration (e.g., 48 or 72 hours).

  • Addition of Viability Reagent:

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.

    • For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.

  • Signal Detection:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This assay is used to detect and quantify the formation of the ternary complex.

  • Reagent Preparation:

    • Prepare tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged).

    • Prepare the PROTAC at various concentrations.

    • Prepare AlphaLISA Toolbox reagents, including Anti-GST Acceptor beads and Anti-FLAG Donor beads.

  • Assay Setup:

    • In a 384-well plate, add the target protein, E3 ligase complex, and the serially diluted PROTAC.

    • Incubate to allow for complex formation.

  • Bead Addition:

    • Add the Anti-GST Acceptor beads and incubate.

    • Add the Anti-FLAG Donor beads in the dark and incubate.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation. The "hook effect" at higher concentrations is due to the formation of binary complexes.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase E3->PROTAC Binds Ternary POI-PROTAC-E3 Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Degraded Fragments Proteasome->Degraded

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Varying Linker Lengths) step1 Cell Viability Assay (MTT / CCK-8) start->step1 step2 Protein Degradation Assay (Western Blot) step1->step2 step3 Ternary Complex Assay (AlphaLISA, SPR, ITC) step2->step3 end Determine Optimal Linker Length step3->end

Caption: Experimental Workflow for PROTAC Evaluation.

Linker_Length_Efficacy cluster_logic Linker Length vs. PROTAC Efficacy short Too Short Linker result_short Steric Hindrance No Ternary Complex Low Efficacy short->result_short optimal Optimal Linker Length result_optimal Stable Ternary Complex Efficient Ubiquitination High Efficacy optimal->result_optimal long Too Long Linker result_long Unproductive Complex (Entropic Penalty) Reduced Efficacy long->result_long

References

The Tale of Two Linkers: A Comparative Guide to m-PEG36-azide and Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Proteolysis Targeting Chimeras (PROTACs) with Supporting Experimental Data.

The linker element of a PROTAC, though often perceived as a simple bridge, is a critical determinant of its efficacy and drug-like properties. The choice between a hydrophilic polyethylene glycol (PEG) linker, such as the long-chain m-PEG36-azide, and a more lipophilic alkyl linker can profoundly influence a PROTAC's solubility, permeability, and ability to induce the formation of a productive ternary complex for target protein degradation. This guide provides a comparative analysis of these two linker classes, supported by experimental data and detailed protocols for key assays, to inform rational PROTAC design.

At a Glance: this compound vs. Alkyl Linkers

FeatureThis compound (PEG Linker)Alkyl Linkers
Composition Long hydrophilic chain of 36 ethylene glycol units with a terminal azide group for click chemistry.Chains of saturated or unsaturated hydrocarbons.
Solubility Generally enhances aqueous solubility of the PROTAC molecule.[1][2]Tend to be hydrophobic, which can decrease aqueous solubility.[3][4]
Permeability Can improve cell permeability in some cases, but very long chains may increase polar surface area, hindering passive diffusion.[]Hydrophobicity can enhance cellular permeability, but poor solubility can be a limiting factor.
Flexibility Highly flexible, which can be advantageous for ternary complex formation but may incur an entropic penalty.Offer a high degree of conformational flexibility.
Metabolic Stability Ether linkages can be susceptible to oxidative metabolism.Generally possess high chemical stability.
Synthesis The azide group allows for convenient and efficient conjugation to an alkyne-modified ligand via "click chemistry".Synthetically accessible and can be readily modified in length.

Quantitative Performance Data

The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on key PROTAC performance parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Type on Permeability

PROTAC System (Target-E3 Ligase)Linker Type & LengthPermeability (Papp, 10⁻⁶ cm/s)
BRD4-VHL3-unit PEG0.006
BRD4-VHL9-atom Alkyl0.002
Data adapted from a study comparing various linkers, highlighting that in this specific context, the short PEG linker demonstrated slightly better permeability than the alkyl linker.

Table 2: Illustrative Degradation Efficacy of PROTACs with PEG and Alkyl Linkers

PROTACTargetLinker Type & LengthDC50 (nM)Dmax (%)
PROTAC ATBK1Alkyl/Ether (21 atoms)396
PROTAC BBTKPEG (≥ 4 units)1-40>90
PROTAC CFBXO22Alkyl (C6)7799
PROTAC DHDAC3Alkyl/Amide44077
This table compiles data from different studies to show the range of degradation efficiencies that can be achieved with both PEG and alkyl linkers. The optimal linker is highly dependent on the specific target and E3 ligase pair.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of PROTACs with different linkers.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add the PROTAC solution (diluted from the DMSO stock into PBS) to the coated wells of the donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability Coefficient (Papp): The apparent permeability is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the PROTAC concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation (DC50 and Dmax Determination)

This protocol quantifies the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • DC50 and Dmax Determination: Plot the percentage of degradation against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the DC50 (the concentration at which 50% degradation is achieved) and the Dmax (the maximum degradation percentage).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding to determine the affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein and E3 ligase

  • PROTAC compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the protein samples and the PROTAC into the same buffer to minimize heat of dilution effects.

    • Prepare the protein solution (in the sample cell) and the PROTAC solution (in the syringe) at appropriate concentrations. Typically, the ligand concentration in the syringe is 10-20 times that of the macromolecule in the cell.

  • Binary Binding (PROTAC to Target Protein or E3 Ligase):

    • Load the protein into the sample cell and the PROTAC into the syringe.

    • Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.

  • Ternary Complex Formation:

    • To measure the binding of the PROTAC to one protein in the presence of the other, pre-saturate the protein in the cell with the second protein before titrating the PROTAC.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the injectant.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.

Visualizing the Process: Diagrams

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis (this compound vs. Alkyl Linker) Solubility Solubility Assay Start->Solubility Permeability Permeability Assay (PAMPA) Start->Permeability Binding Binding Affinity (ITC / SPR) Start->Binding Degradation Cellular Degradation Assay (Western Blot) Solubility->Degradation Permeability->Degradation Binding->Degradation Data_Analysis Data Analysis (DC50, Dmax, KD) Degradation->Data_Analysis Conclusion Linker Selection Data_Analysis->Conclusion Linker_Comparison cluster_comparison Linker Properties and Their Impact Linker_Type Linker Type This compound Alkyl Linker Properties Physicochemical Properties Solubility Permeability Flexibility Stability Linker_Type->Properties Influences Performance PROTAC Performance Ternary Complex Formation Degradation Efficacy (DC50/Dmax) Pharmacokinetics Properties->Performance Determines

References

A Comparative Guide to the In Vitro Stability of m-PEG36-azide Linked Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of linker chemistries is a cornerstone of creating safe and effective bioconjugates. This guide provides an objective comparison of the in vitro stability of molecules linked via m-PEG36-azide and subsequent click chemistry, benchmarked against common alternative linker technologies: maleimide- and N-hydroxysuccinimide (NHS) ester-based linkages. The following data and protocols are designed to facilitate informed decisions in the selection of conjugation strategies.

Comparative In Vitro Stability Data

The stability of a linker is paramount to ensure that a conjugated payload remains attached to its carrier molecule (e.g., an antibody) in circulation until it reaches its target. Premature cleavage can lead to off-target toxicity and reduced efficacy.[1] The following tables summarize the comparative in vitro stability of different linker types in human plasma. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Table 1: In Vitro Plasma Stability of Different Linker Chemistries

Linker TypeConjugation ChemistryResulting LinkageStability in Human Plasma (72h @ 37°C) - % Intact ConjugateKey Stability Features
This compound Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Triazole>95%The triazole ring formed is exceptionally stable and resistant to hydrolysis and enzymatic degradation.[2]
Maleimide-PEG Michael AdditionThioether (initially), Succinamic Acid (after hydrolysis)70-90%The initial thioether linkage is susceptible to a retro-Michael reaction, leading to deconjugation. Ring-opening hydrolysis of the succinimide ring leads to a more stable succinamic acid derivative.
NHS Ester-PEG Nucleophilic Acyl SubstitutionAmide>95%The resulting amide bond is highly stable under physiological conditions. However, the NHS ester itself is prone to hydrolysis prior to conjugation, which can reduce efficiency.[2][3]

Table 2: Hydrolytic Stability of Linkages

LinkageConditionHalf-lifeNotes
Triazole pH 7.4, 37°CExtremely long (considered stable)Highly resistant to hydrolysis across a wide pH range.
Thioether (from Maleimide) pH 7.4, 37°CVariable (hours to days)Susceptible to retro-Michael reaction, especially in the presence of thiols like glutathione.
Amide (from NHS Ester) pH 7.4, 37°CVery long (considered stable)Generally stable under physiological conditions.
Carbamate (alternative amine-reactive) pH 7.4, 37°CGenerally more stable than esters, but less stable than amides.Stability can be influenced by the structure of the carbamate.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro stability assessment. Below are protocols for key stability-indicating assays.

Protocol 1: In Vitro Plasma Stability Assessment

Objective: To evaluate the stability of a bioconjugate in human plasma over time by monitoring the percentage of intact conjugate.

Materials:

  • Test bioconjugate (e.g., antibody-drug conjugate)

  • Control bioconjugate (with a known stable or unstable linker, if available)

  • Pooled human plasma (anticoagulant-treated, e.g., with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable size-exclusion or reverse-phase column

  • Affinity capture beads (e.g., Protein A or G) for antibody-based conjugates

  • Elution and neutralization buffers

Procedure:

  • Spike the test and control bioconjugates into pre-warmed human plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

  • For antibody-based conjugates, perform affinity capture to isolate the bioconjugate from plasma proteins.

  • Wash the beads with PBS to remove non-specifically bound proteins.

  • Elute the bioconjugate from the beads and neutralize the eluate.

  • Analyze the samples by LC-MS to determine the percentage of intact bioconjugate remaining at each time point. The average drug-to-antibody ratio (DAR) can be monitored for ADCs.

  • Calculate the percentage of intact conjugate relative to the 0-hour time point.

Protocol 2: Hydrolytic Stability Assessment

Objective: To assess the stability of the linker to hydrolysis at different pH values.

Materials:

  • Test bioconjugate

  • Buffers of varying pH (e.g., pH 5.0 acetate buffer, pH 7.4 PBS, pH 9.0 borate buffer)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Dilute the test bioconjugate in each of the pH buffers to a final concentration of 1 mg/mL.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of each sample.

  • Analyze the samples by LC-MS to quantify the amount of intact bioconjugate and any degradation products.

  • Calculate the degradation rate and half-life of the conjugate at each pH.

Protocol 3: Enzymatic Stability Assessment

Objective: To evaluate the susceptibility of the PEG linker and the conjugated payload to enzymatic degradation.

Materials:

  • Test bioconjugate

  • Relevant enzymes (e.g., proteases like Cathepsin B, or esterases)

  • Enzyme-specific activation buffers

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the test bioconjugate in the appropriate activation buffer.

  • Add the enzyme to initiate the reaction. A control sample without the enzyme should be run in parallel.

  • Incubate the reaction mixture at 37°C.

  • At various time points, quench the enzymatic reaction (e.g., by adding a specific inhibitor or by rapid pH change).

  • Analyze the samples by LC-MS to identify and quantify the intact bioconjugate and any cleavage products.

  • Determine the rate of enzymatic degradation.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bioconjugate Bioconjugate Spike Spike Bioconjugate->Spike Human_Plasma Human_Plasma Human_Plasma->Spike Incubate_37C Incubate at 37°C Spike->Incubate_37C Time_Points Time Points (0, 4, 8, 24, 48, 72h) Incubate_37C->Time_Points Affinity_Capture Affinity Capture (for Antibodies) Time_Points->Affinity_Capture LCMS_Analysis LC-MS Analysis Affinity_Capture->LCMS_Analysis Data_Analysis Data Analysis (% Intact Conjugate) LCMS_Analysis->Data_Analysis

In vitro plasma stability experimental workflow.

degradation_pathways Azide_Conjugate This compound Conjugate (Triazole Linkage) Stable Stable in Plasma Azide_Conjugate->Stable Maleimide_Conjugate Maleimide-PEG Conjugate (Thioether Linkage) Deconjugation Deconjugation (Retro-Michael) Maleimide_Conjugate->Deconjugation Ring_Opening Hydrolysis (Ring Opening) Maleimide_Conjugate->Ring_Opening NHS_Ester_Conjugate NHS Ester-PEG Conjugate (Amide Linkage) NHS_Ester_Conjugate->Stable Stable_Hydrolyzed Stable Ring-Opened Form Ring_Opening->Stable_Hydrolyzed

Comparative stability pathways of different linkers in plasma.

Conclusion

The choice of linker chemistry is a critical decision in the design of bioconjugates. For applications requiring high stability in biological fluids, the triazole linkage formed from this compound via click chemistry offers a superior stability profile compared to the thioether linkage of maleimide-based conjugates. While the amide bond from NHS ester chemistry is also highly stable, the efficiency of the conjugation reaction can be compromised by the hydrolytic instability of the NHS ester reagent itself. The provided protocols and comparative data serve as a guide for the rational selection and in vitro validation of linker technologies for therapeutic and diagnostic applications.

References

A Comparative Guide to Validating the Functional Activity of m-PEG36-azide Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to biologics, or PEGylation, is a widely adopted strategy to enhance their therapeutic properties. The use of heterobifunctional linkers such as m-PEG36-azide, which leverages bioorthogonal click chemistry for conjugation, offers precise control over the site of attachment and the stoichiometry of the resulting bioconjugate. However, rigorous functional validation is paramount to ensure that the modified biologic retains its desired activity and to understand how the linker technology impacts performance compared to other conjugation strategies.

This guide provides a comparative overview of key functional assays used to validate the activity of bioconjugates synthesized with this compound, with a particular focus on antibody-drug conjugates (ADCs) as a primary application. We present supporting experimental data from published studies to illustrate these validation methods and offer a comparison with an alternative, commonly used bioconjugation technology: thiol-maleimide coupling.

The Role of this compound in Bioconjugation

The this compound linker facilitates covalent attachment of a molecule of interest to a biologic via a stable triazole linkage. This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The long, discrete PEG36 chain enhances solubility and can influence the pharmacokinetic profile of the bioconjugate.

Comparative Functional Assays

The following sections detail critical in vitro functional assays to assess the bioactivity of ADCs, a prominent application of this compound bioconjugation. For comparative purposes, we will reference data for ADCs constructed using both click chemistry-based linkers and traditional thiol-maleimide linkers.

In Vitro Cytotoxicity Assay

This assay is fundamental for evaluating the potency of an ADC. It measures the concentration of the ADC required to kill 50% of a cancer cell population (IC50) that expresses the target antigen.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linkers on HER2-Positive Cancer Cells

Cell LineLinker TechnologyADC ConstructIC50 (nM)Reference
SK-BR-3Click Chemistry (Enzymatic + Azide-Alkyne)Trastuzumab-I253Q-MMAE0.16 ± 0.01[1]
SK-BR-3Click Chemistry (Enzymatic + Azide-Alkyne)Trastuzumab-LLQG-MMAE1.9[2]
SK-BR-3Thiol-MaleimideTrastuzumab-vc-MMAENot Specified[3]
BT-474Thiol-MaleimideTrastuzumab-vc-MMAENot Specified[3]
N87Thiol-MaleimideTrastuzumab-vc-MMAE~0.1[3]

Note: Direct head-to-head comparison data for the same antibody-payload conjugate with this compound versus a maleimide linker is limited in publicly available literature. The data presented is from different studies using similar components to provide a representative comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

G Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis plate_cells Plate Target Cells in 96-well plate add_adc Add ADC to Cells plate_cells->add_adc prepare_adc Prepare Serial Dilutions of ADC prepare_adc->add_adc incubate_72h Incubate for 72-96 hours add_adc->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Assay.

Antibody Internalization Assay

For an ADC to be effective, it must be internalized by the target cell to deliver its cytotoxic payload. This assay quantifies the rate and extent of ADC internalization.

Table 2: Comparison of Internalization of HER2-Targeting Antibodies

Cell LineAntibody ConstructInternalization Half-life (hours)Reference
SK-BR-3Trastuzumab24.36 ± 6.18
MDA-MB-453Trastuzumab6.02 ± 1.60
MCF-7Trastuzumab3.89 ± 0.53

Experimental Protocol: Flow Cytometry-Based Internalization Assay

  • Cell Preparation: Harvest target cells and resuspend in a suitable buffer.

  • Antibody Binding: Incubate cells with a fluorescently labeled ADC on ice to allow binding to the cell surface without internalization.

  • Internalization Induction: Transfer the cells to 37°C to initiate internalization and incubate for various time points.

  • Quenching: At each time point, quench the fluorescence of the surface-bound ADC using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized ADC.

  • Data Analysis: Quantify the mean fluorescence intensity at each time point to determine the rate of internalization.

Workflow for Antibody Internalization Assay

G Workflow for Antibody Internalization Assay cluster_binding Binding cluster_internalization Internalization cluster_quenching Quenching & Analysis cluster_data Data Interpretation label_adc Label ADC with Fluorescent Dye incubate_cells Incubate Cells with Labeled ADC on Ice label_adc->incubate_cells shift_temp Shift to 37°C to Initiate Internalization incubate_cells->shift_temp time_points Incubate for Various Time Points shift_temp->time_points quench_surface Quench Surface Fluorescence time_points->quench_surface flow_cytometry Analyze by Flow Cytometry quench_surface->flow_cytometry quantify_mfi Quantify Mean Fluorescence Intensity flow_cytometry->quantify_mfi determine_rate Determine Internalization Rate quantify_mfi->determine_rate

Caption: Workflow for Antibody Internalization Assay.

Bystander Killing Effect Assay

The bystander effect occurs when the cytotoxic payload released from the target cell kills neighboring antigen-negative cells. This is a crucial mechanism for ADCs with cleavable linkers in treating heterogeneous tumors.

Table 3: Comparison of Bystander Killing Effect of Trastuzumab-MMAE ADCs

Antigen-Positive Cell LineLinker TechnologyBystander Effect on MCF7 (Antigen-Negative)Reference
N87 (High HER2)Thiol-Maleimide (vc-cleavable)Significant killing of co-cultured MCF7 cells
BT474 (High HER2)Thiol-Maleimide (vc-cleavable)Significant killing of co-cultured MCF7 cells
SK-BR-3 (High HER2)Thiol-Maleimide (vc-cleavable)Significant killing of co-cultured MCF7 cells

Note: The bystander effect is highly dependent on the linker's cleavability and the payload's cell permeability. While specific data for this compound is not detailed, a cleavable linker design would be necessary to elicit this effect.

Experimental Protocol: Co-culture Bystander Assay

  • Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.

  • Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Analysis: Analyze the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging.

  • Data Interpretation: A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Workflow for Bystander Killing Effect Assay

G Workflow for Bystander Killing Effect Assay cluster_setup Co-culture Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_interpretation Interpretation label_cells Label Antigen-Negative Cells (e.g., with GFP) seed_coculture Seed Co-culture of Ag+ and Ag- Cells label_cells->seed_coculture add_adc Add Serial Dilutions of ADC seed_coculture->add_adc incubate_120h Incubate for 72-120 hours add_adc->incubate_120h analyze_viability Analyze Viability of Ag- (GFP+) Cells incubate_120h->analyze_viability assess_bystander Assess Bystander Killing Effect analyze_viability->assess_bystander

Caption: Workflow for Bystander Killing Effect Assay.

Mechanism of Action of an ADC and Apoptosis Induction

The ultimate goal of a cytotoxic ADC is to induce apoptosis in cancer cells. The following diagram illustrates the general mechanism of action of an ADC, from binding to the target cell to the induction of apoptosis.

Mechanism of Action of an Antibody-Drug Conjugate

G Mechanism of Action of an Antibody-Drug Conjugate cluster_extracellular Extracellular cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action cluster_apoptosis Apoptosis adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Target Antigen on Cancer Cell receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage lysosome->cleavage payload Active Payload cleavage->payload target_interaction Interaction with Intracellular Target (e.g., Microtubules, DNA) payload->target_interaction apoptosis_induction Induction of Apoptosis target_interaction->apoptosis_induction cell_death Cancer Cell Death apoptosis_induction->cell_death

Caption: Mechanism of Action of an Antibody-Drug Conjugate.

Apoptosis Signaling Pathway

G Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_initiator Initiator Caspases cluster_executioner Executioner Caspases cluster_outcome Cellular Outcome payload Cytotoxic Payload (from ADC) caspase9 Caspase-9 (Intrinsic Pathway) payload->caspase9 Mitochondrial Cytochrome c release caspase3 Caspase-3 caspase9->caspase3 caspase8 Caspase-8 (Extrinsic Pathway) caspase8->caspase3 cleavage Cleavage of Cellular Proteins caspase3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified Apoptosis Signaling Pathway.

Conclusion

The functional validation of bioconjugates created with this compound is a critical step in their development. The assays outlined in this guide—cytotoxicity, internalization, and bystander effect—provide a robust framework for assessing the bioactivity of these complex molecules. While direct comparative data can be challenging to obtain from the literature, the provided protocols and representative data offer a solid foundation for researchers to design their own validation studies. The choice of linker technology, including the length and nature of the PEG chain, can significantly impact the therapeutic efficacy of a bioconjugate. Therefore, a thorough functional characterization is essential to optimize the design and ensure the desired therapeutic outcome.

References

Head-to-head comparison of different PROTAC linkers for targeted degradation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapeutics. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the chemical bridge connecting the target protein-binding warhead to the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity are not merely passive spacers but active modulators of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective, data-driven comparison of different PROTAC linker types to inform the rational design of next-generation protein degraders.

The Crucial Role of the Linker

The linker's primary function is to orient the target protein and the E3 ligase in a manner conducive to the formation of a stable and productive ternary complex.[2][3] This ternary complex is the cornerstone of PROTAC efficacy, as it facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4] An ideal linker will not only enable this crucial interaction but also bestow favorable physicochemical properties upon the PROTAC, such as enhanced solubility and cell permeability.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key metrics:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, offering a head-to-head comparison of different linker types based on these metrics.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1 degradation highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms and optimal activity seen with a 21-atom linker.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted phenyl)PROTACs with rigid linkersNo activity

This study on Androgen Receptor degradation demonstrates that for this specific target, a flexible PEG linker was effective, while rigid phenyl-based linkers were inactive.

Table 3: Comparison of Alkyl vs. PEG Linkers for Cereblon (CRBN) Degradation
Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

In this instance of CRBN self-degradation, an alkyl linker proved more effective than a PEG linker of similar length, suggesting that linker composition can be as critical as its length.

Table 4: Head-to-Head Comparison for Bruton's Tyrosine Kinase (BTK) Degradation
PROTACLinker TypeDC50 (nM)Dmax (%)
APEG-based1.8>95
BAlkyl-based4.9>95
CRigid piperazine-based25~90

This comparative study on BTK degraders indicates that while all linker types can be effective, flexible PEG and alkyl linkers demonstrated higher potency than a more rigid piperazine-containing linker for this particular target.

Visualizing the Process: From Mechanism to Workflow

To better understand the intricate processes involved in PROTAC-mediated degradation, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds Proteasome 26S Proteasome Target->Proteasome Recruitment of Ub-POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->Target Tags POI with Ubiquitin Degradation Degradation Proteasome->Degradation Leads to Degradation->PROTAC PROTAC Recycled

Caption: The PROTAC Mechanism of Action.

Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_Optimization Lead Optimization Linker_Selection Linker Selection (Alkyl, PEG, Rigid) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Ternary_Complex_Assay Ternary Complex Formation (ITC, NanoBRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization PK_Studies Pharmacokinetic Studies PK_Studies->Lead_Optimization Lead_Optimization->Linker_Selection Iterative Design

Caption: A typical experimental workflow for PROTAC development.

Linker_Properties cluster_Properties Linker Properties cluster_Outcomes PROTAC Performance Length Length Potency Potency (DC50) Length->Potency Efficacy Efficacy (Dmax) Length->Efficacy Composition Composition (e.g., Alkyl, PEG) Selectivity Selectivity Composition->Selectivity PK Pharmacokinetics Composition->PK Rigidity Rigidity Rigidity->Potency Rigidity->Selectivity

Caption: The relationship between linker properties and PROTAC performance.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of a robust PROTAC development program. The following are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, VCaP) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
  • Treat cells with a range of concentrations of the PROTACs for a predetermined time (e.g., 24 hours).
  • Include a vehicle control (e.g., DMSO) for comparison.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate the DC50 and Dmax values from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.

1. Sample Preparation:

  • Express and purify the target protein and the E3 ligase complex.
  • Prepare solutions of the PROTAC, target protein, and E3 ligase in an identical, well-matched buffer to minimize heats of dilution. Degas all solutions prior to use.
  • Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the titrant in the syringe.

2. Instrument Setup:

  • Thoroughly clean the sample cell and injection syringe.
  • Set the experimental temperature (e.g., 25°C).

3. Titration Experiment:

  • Binary Affinity (PROTAC to Target Protein): Load the target protein into the sample cell and the PROTAC into the syringe. Perform a series of injections and record the heat changes.
  • Binary Affinity (PROTAC to E3 Ligase): Load the E3 ligase into the sample cell and the PROTAC into the syringe. Perform a series of injections.
  • Ternary Complex Formation: To measure the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the protein in the cell with the second protein before titrating the PROTAC.

4. Data Analysis:

  • Integrate the raw data to obtain the heat change for each injection.
  • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

NanoBRET™ Ternary Complex Assay (Live-Cell)

This assay measures the formation of the ternary complex in living cells using Bioluminescence Resonance Energy Transfer (BRET).

1. Cell Preparation:

  • Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the BRET acceptor).

2. Assay Setup:

  • Plate the transfected cells in a 96-well or 384-well plate.
  • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

3. PROTAC Treatment:

  • Treat the cells with a range of concentrations of the PROTAC.
  • Incubate for a specified time to allow for ternary complex formation.

4. Signal Detection:

  • Add the NanoBRET® Nano-Glo® Substrate to the wells.
  • Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer capable of filtered luminescence measurements.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion: A Path Towards Rational Linker Design

The choice of linker is a critical decision in the design of a potent and selective PROTAC. While flexible linkers such as alkyl and PEG chains have been widely adopted due to their synthetic tractability, there is a growing appreciation for the potential of rigid and conformationally constrained linkers to enhance potency and improve pharmacokinetic profiles. The experimental data presented in this guide underscores that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a degree of empirical optimization. By leveraging the quantitative data and detailed experimental protocols outlined herein, researchers can embark on a more rational and efficient path toward the discovery and development of novel protein-degrading therapeutics.

References

A Balancing Act: How Linker Length Influences the Stability and Efficacy of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of an effective and safe antibody-drug conjugate (ADC) is a multi-faceted challenge. The linker, the chemical bridge connecting the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index.[1] Its length, in particular, plays a pivotal role in modulating the stability of the conjugate in circulation and the efficiency of payload release within the tumor, thereby influencing the overall pharmacokinetic (PK), efficacy, and toxicity profiles.[2][3] This guide provides an objective comparison of how different linker lengths impact ADC performance, supported by experimental data and detailed protocols.

The choice of linker length is not a one-size-fits-all solution; it represents a delicate balance between competing requirements.[4] Shorter linkers can enhance stability by tucking the payload within the antibody's steric shield, protecting it from premature cleavage or metabolism in the bloodstream.[5] Conversely, longer linkers, especially those incorporating hydrophilic polymers like polyethylene glycol (PEG), can improve solubility, reduce aggregation, and extend the ADC's half-life in circulation. However, an excessively long linker might hinder the payload's release or interaction with its intracellular target.

Comparative Analysis of ADC Performance by Linker Length

The following tables summarize quantitative data from various studies, highlighting the impact of linker length on key ADC performance metrics.

Table 1: Impact of Linker Length on In Vitro Cytotoxicity

ADC ComponentLinker Type & LengthTarget Cell LineIC50 (nM)Key Observation
Trastuzumab-MMAE"Short" Branched LinkerSK-BR-3 (HER2+)0.68The short branched linker resulted in lower potency compared to the longer branched linker and the DAR 2 conjugate.
Trastuzumab-MMAE"Long" Branched Linker (with PEG4)SK-BR-3 (HER2+)0.074The longer branched linker showed comparable activity to the heterogeneous DAR 6 ADC.
Anti-Trop2-MMAEShort PEG Linker (e.g., PEG4)BxPC3LowerShorter PEG linkers may lead to higher in vitro potency.
Anti-Trop2-MMAELong PEG Linker (e.g., PEG24)BxPC3HigherLonger PEG linkers can sometimes result in a decrease in in vitro cytotoxicity.

Table 2: Impact of Linker Length on Pharmacokinetics and In Vivo Efficacy

ADC ComponentLinker Length/TypeAnimal ModelPlasma Half-LifeTumor Growth Inhibition
Non-binding IgG-DrugNo PEG LinkerRatRapid ClearanceHigh toxicity, all animals died at 20 mg/kg.
Non-binding IgG-DrugPEG8 LinkerRatSlower ClearanceNo animal deaths at 20 mg/kg, indicating reduced toxicity.
Anti-HER2-MMAEShort PEG LinkerBreast Cancer XenograftShorterSignificant anti-tumor activity.
Anti-HER2-MMAELong PEG Linker (e.g., PEG24)Breast Cancer XenograftLongerSignificant tumor suppression, often improved over shorter linkers.
brentuximab-vc-MMAETandem-cleavage linker (P1' glucuronide placement)Non-Hodgkin Lymphoma XenograftMore StableOutperformed the ADC with the P3 tandem-cleavage linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linker lengths.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell adherence.

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying linker lengths in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence to determine cell viability. Plot the viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) value.

Plasma Stability Assay

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using a suitable solvent (e.g., acetonitrile).

  • Analysis by LC-MS: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

  • Analysis by SEC: Analyze the samples by size-exclusion chromatography (SEC) to assess for aggregation (formation of high molecular weight species).

  • Data Analysis: Calculate the percentage of intact ADC remaining and the rate of payload release and aggregation over time.

In Vivo Tumor Xenograft Model

  • Tumor Implantation: Subcutaneously implant tumor cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • ADC Administration: Administer a single intravenous dose of the ADCs with different linker lengths to different groups of mice. Include a vehicle control group.

  • Tumor Measurement: Measure the tumor volume twice weekly using calipers.

  • Data Analysis: Plot the average tumor volume over time for each treatment group to evaluate tumor growth inhibition.

Visualizing the Concepts

Diagrams can help illustrate the complex relationships in ADC design and evaluation.

ADC_Structure General Structure of an Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: A simplified diagram of an Antibody-Drug Conjugate.

Linker_Length_Impact Impact of Linker Length on ADC Properties cluster_short Shorter Linker cluster_long Longer Linker (e.g., PEG) Short_Linker Shorter Linker Stability Increased Stability (Steric Shielding) Short_Linker->Stability Leads to PK_Short Potentially Faster Clearance Short_Linker->PK_Short May result in Long_Linker Longer Linker Solubility Improved Solubility Long_Linker->Solubility Leads to PK_Long Enhanced PK (Longer Half-life) Long_Linker->PK_Long Leads to Potency Potential Decrease in In Vitro Potency Long_Linker->Potency May cause

Caption: The trade-offs associated with shorter versus longer linkers.

ADC_Evaluation_Workflow Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models ADC_Design ADC Design & Conjugation (Varying Linker Length) In_Vitro In Vitro Evaluation ADC_Design->In_Vitro Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Plasma_Stability Plasma Stability (Payload Release, Aggregation) In_Vitro->Plasma_Stability In_Vivo In Vivo Evaluation PK_Study Pharmacokinetics (Half-life, Clearance) In_Vivo->PK_Study Efficacy_Study Xenograft Efficacy (Tumor Growth Inhibition) In_Vivo->Efficacy_Study Analysis Data Analysis & Comparison Cytotoxicity->In_Vivo Plasma_Stability->In_Vivo PK_Study->Analysis Efficacy_Study->Analysis

Caption: A typical workflow for evaluating ADCs with different linker lengths.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling m-PEG36-azide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of m-PEG36-azide is critical for ensuring laboratory safety and experimental integrity. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to mitigate risks associated with the azide functional group and to maintain a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE to prevent exposure through inhalation, skin contact, or eye contact.

Protection Type Specification Rationale
Hand Protection Double-gloved nitrile or neoprene gloves.Prevents skin contact and absorption of the azide compound.
Eye Protection Chemical safety goggles with side shields.Protects eyes from potential splashes of solutions containing this compound.
Body Protection A fully buttoned laboratory coat.Shields skin and personal clothing from accidental spills.
Respiratory Protection Work in a certified chemical fume hood.Minimizes the risk of inhaling any potential aerosols or dust.

Operational Plan: From Handling to Storage

Safe and effective use of this compound necessitates a structured operational plan. The following workflow outlines the key steps for handling this compound in a laboratory setting.

prep Preparation handling Handling prep->handling storage Storage handling->storage After use spill Spill Response handling->spill In case of accident disposal Waste Disposal handling->disposal Generate waste storage->handling spill->disposal

Operational workflow for this compound.
Preparation and Handling:

  • Engineering Controls : All work with this compound, both in solid form and in solution, must be conducted in a properly functioning chemical fume hood.

  • Avoid Incompatibilities : Keep this compound away from strong acids, oxidizing agents, and heavy metals, as these can lead to the formation of highly toxic and explosive compounds. Never use metal spatulas for handling; plastic or ceramic spatulas are recommended.

  • Solution Preparation : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

Storage:
  • Temperature : Store this compound in a tightly sealed container at -20°C.

  • Location : The storage area should be cool, dry, and well-ventilated.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:
  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the area.

  • Small Spills (inside a fume hood) :

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.

First Aid Measures:
Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.

NEVER dispose of this compound or its solutions down the drain.

The following decision tree outlines the proper disposal path for waste generated from experiments involving this compound.

waste Generated Waste (this compound) liquid_waste Liquid Waste waste->liquid_waste solid_waste Solid Waste (Contaminated PPE, etc.) waste->solid_waste aqueous_waste Aqueous Waste liquid_waste->aqueous_waste organic_waste Organic Waste liquid_waste->organic_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid deactivate Deactivate Azide (if applicable and safe) aqueous_waste->deactivate collect_organic Collect in Labeled Organic Waste Container organic_waste->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container deactivate->collect_aqueous ehs_pickup Arrange for EHS Pickup collect_aqueous->ehs_pickup collect_organic->ehs_pickup collect_solid->ehs_pickup

Disposal decision tree for this compound waste.
Waste Deactivation and Collection:

  • Aqueous Waste : For dilute aqueous solutions, a deactivation procedure may be possible. This typically involves reacting the azide with an excess of an oxidizing agent, such as nitrous acid (freshly prepared from sodium nitrite and a non-strong acid), in a fume hood. This process generates nitrogen gas and should only be performed by trained personnel.

  • Waste Segregation : All waste containing this compound, whether liquid or solid, must be collected in clearly labeled, dedicated hazardous waste containers. Do not mix azide waste with other chemical waste streams.

  • EHS Disposal : Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific requirements for azide waste disposal and to schedule a pickup.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.